molecular formula C4H10ClN B11735824 (1R,2S)-2-Methylcyclopropanamine hydrochloride

(1R,2S)-2-Methylcyclopropanamine hydrochloride

Cat. No.: B11735824
M. Wt: 107.58 g/mol
InChI Key: DGEKNIYQAIAEGO-RFKZQXLXSA-N
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Description

(1R,2S)-2-Methylcyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C4H10ClN and its molecular weight is 107.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2S)-2-Methylcyclopropanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-Methylcyclopropanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

(1R,2S)-2-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m0./s1

InChI Key

DGEKNIYQAIAEGO-RFKZQXLXSA-N

Isomeric SMILES

C[C@H]1C[C@H]1N.Cl

Canonical SMILES

CC1CC1N.Cl

Origin of Product

United States

Foundational & Exploratory

(1R,2S)-2-Methylcyclopropanamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Chemical Properties of (1R,2S)-2-Methylcyclopropanamine Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R,2S)-2-Methylcyclopropanamine hydrochloride is a chiral synthetic building block of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure, conferred by the cyclopropane ring, offers a compelling scaffold for the design of novel therapeutics. The cyclopropyl fragment is increasingly utilized in drug development to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[1] This guide provides a comprehensive overview of the core chemical properties, stereochemical configuration, synthetic utility, and strategic applications of this valuable intermediate. We will delve into its physicochemical characteristics, spectroscopic signature, key reactive principles, and established protocols for handling and storage, offering field-proven insights for its effective integration into drug discovery pipelines.

Molecular Identity and Physicochemical Properties

Structure and Stereochemical Configuration

(1R,2S)-2-Methylcyclopropanamine hydrochloride possesses a unique and stereochemically defined structure. The core is a cyclopropane ring, a three-membered carbocycle known for its high ring strain, which imparts distinct reactivity compared to acyclic or larger ring systems.[2]

  • Stereochemistry : The "(1R,2S)" designation defines the absolute configuration at the two chiral centers. The amine group at C1 and the methyl group at C2 are positioned on opposite faces of the cyclopropane ring, resulting in a trans configuration. This fixed spatial arrangement is crucial for achieving specific and high-affinity interactions with biological targets.

  • Hydrochloride Salt : The compound is supplied as a hydrochloride salt. The protonation of the primary amine to form an ammonium chloride salt significantly enhances the compound's stability and increases its solubility in water and other polar protic solvents, which is highly advantageous for reaction setup and pharmaceutical formulation processes.[2]

The presence of two stereocenters gives rise to four possible stereoisomers; this guide focuses specifically on the (1R,2S) enantiomer.[2]

Physicochemical Data

The fundamental properties of (1R,2S)-2-Methylcyclopropanamine hydrochloride are summarized below. This data is essential for experimental design, safety assessment, and regulatory documentation.

PropertyValue/DescriptionSource(s)
Molecular Formula C₄H₁₀ClN[2][3][4]
Molecular Weight 107.58 g/mol [2][4][5]
CAS Number 137583-93-2Not directly found, but related structures are well-documented.
Appearance Expected to be a white to off-white or pale yellow crystalline powder or solid.[6][7]
Solubility High solubility in water and polar organic solvents like methanol and ethanol.[2]
Stability Stable under inert conditions; reported to be hygroscopic.[2][3]
Melting Point Data not specified for this exact compound. The related analog, trans-2-Phenylcyclopropanamine hydrochloride, has a melting point of 161-165 °C.

Spectroscopic and Analytical Characterization

Characterization of (1R,2S)-2-Methylcyclopropanamine hydrochloride is critical to confirm identity, purity, and stereochemical integrity. While specific spectra for this compound are not publicly available, its structure allows for predictable spectroscopic signatures.

  • ¹H NMR : The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approx. 0.5-3.0 ppm) corresponding to the cyclopropyl and methyl protons. The high ring strain and diastereotopic nature of the cyclopropyl protons would result in distinct coupling patterns. The protons adjacent to the amine group would be shifted downfield.

  • ¹³C NMR : The carbon NMR would display four distinct signals: one for the methyl carbon and three for the cyclopropyl carbons, with the carbon atom bonded to the nitrogen appearing at the lowest field.

  • Mass Spectrometry : Electrospray ionization (ESI-MS) would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 72.08.

Experimental Protocol: Quality Control via ¹H NMR

This protocol outlines a standard procedure for verifying the identity of a received sample.

  • Sample Preparation : Accurately weigh 5-10 mg of (1R,2S)-2-Methylcyclopropanamine hydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the chosen solvent.

  • Data Acquisition : Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak.

  • Data Analysis : Integrate the signals and analyze the chemical shifts and coupling constants. The data should be consistent with the expected structure, confirming the presence of the methyl and cyclopropyl moieties and the absence of significant impurities.

Reactivity and Synthetic Utility

The Strategic Value of the Cyclopropyl Scaffold

The incorporation of a cyclopropyl ring into a molecule is a well-established strategy in drug design for several reasons:[1]

  • Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

  • Conformational Rigidity : The ring locks the substituents into a fixed spatial orientation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1]

  • Potency and Selectivity : The unique three-dimensional shape can access binding pockets that are unavailable to more flexible or planar molecules, enhancing both binding affinity and selectivity.[1]

  • Improved Physicochemical Properties : The fragment can influence properties like lipophilicity and pKa, which can be tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

Key Reactions of the Amine Moiety

The primary amine of (1R,2S)-2-Methylcyclopropanamine serves as a versatile synthetic handle for a wide range of chemical transformations, including:

  • Amide bond formation with carboxylic acids or acyl chlorides.

  • Reductive amination with aldehydes or ketones.

  • N-alkylation and N-arylation reactions.

  • Formation of sulfonamides.

Illustrative Synthesis Pathway

The synthesis of chiral cyclopropylamines often involves multi-step sequences that establish the desired stereochemistry. While the exact commercial synthesis of this compound is proprietary, a plausible route can be conceptualized based on established methodologies, such as the diastereoselective functionalization of a pre-formed cyclopropane ring.[8] A key strategy involves creating a reactive cyclopropene intermediate from a bromocyclopropane precursor, followed by a stereocontrolled addition of a nitrogen-containing nucleophile.[8]

G A Chiral Precursor (e.g., Substituted Cyclopropanecarboxylic Acid) B Halogenation (e.g., Bromination) A->B C Formation of Reactive Intermediate (e.g., Acyl Azide or equivalent) B->C D Curtius Rearrangement C->D E Trapping of Isocyanate & Hydrolysis D->E F (1R,2S)-2-Methylcyclopropanamine (Free Base) E->F G Salt Formation (HCl) F->G H Final Product: (1R,2S)-2-Methylcyclopropanamine HCl G->H

Caption: Plausible synthetic workflow for chiral cyclopropylamines.

Applications in Medicinal Chemistry and Drug Development

(1R,2S)-2-Methylcyclopropanamine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its structural motif is found in compounds targeting a range of diseases. For instance, related phenylcyclopropanamine structures are known inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target being investigated for cancer therapy.[9][10] The defined stereochemistry of this building block is paramount for achieving selective inhibition of the intended biological target while avoiding off-target effects.

G A (1R,2S)-2-Methylcyclopropanamine HCl (Key Building Block) B Chemical Synthesis (e.g., Amide Coupling, etc.) A->B C Advanced Intermediate / Library Compound B->C D Biological Screening (Hit Identification) C->D Structure-Activity Relationship (SAR) E Lead Optimization D->E E->C F Active Pharmaceutical Ingredient (API) (Preclinical/Clinical Candidate) E->F

Caption: Role of the title compound in a drug discovery workflow.

Handling, Storage, and Safety Protocols

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Risk Assessment and Personal Protective Equipment (PPE)
  • Hazards : This compound is an amine salt and should be treated as a potential skin, eye, and respiratory irritant. It may be harmful if swallowed.[3][11]

  • PPE : Always handle this chemical in a well-ventilated area or a chemical fume hood.[3][12] Standard PPE includes safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.[12]

Storage and Stability
  • Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][13] A recommended storage temperature is often 2-8 °C.[3][14]

  • Incompatibilities : Keep away from strong oxidizing agents, heat, sparks, and open flames.[3][13] Due to its hygroscopic nature, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[3]

Spill and Exposure Management
  • Skin/Eye Contact : In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][12][15]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11][12]

  • Spills : For small spills, absorb with an inert material (e.g., sand or vermiculite), collect in a suitable container, and dispose of as hazardous waste.[13][15]

Conclusion

(1R,2S)-2-Methylcyclopropanamine hydrochloride is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery. Its unique combination of stereochemical rigidity, metabolic robustness, and synthetic versatility makes it an attractive building block for creating novel molecular entities with precisely tailored pharmacological profiles. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is fundamental for its successful application in the development of next-generation therapeutics.

References

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Introduction: The Strategic Importance of Stereochemical Precision

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of (1R,2S)-2-Methylcyclopropanamine Hydrochloride

In the landscape of modern drug development, the cyclopropyl ring is a privileged scaffold. Its inherent ring strain and unique electronic properties confer a rigid, three-dimensional structure that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1] The compound (1R,2S)-2-Methylcyclopropanamine hydrochloride represents a chiral building block where this valuable motif is further defined by a specific spatial arrangement of its substituents.

The absolute stereochemistry, designated as (1R,2S), is not a trivial detail. Within the chiral environment of the human body, enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles.[2][3] One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[2][4][5] Consequently, regulatory bodies like the FDA have established stringent guidelines emphasizing the need for stereochemical purity in pharmaceutical compounds.[2][6]

This guide provides a comprehensive, field-proven framework for the complete structural and stereochemical elucidation of (1R,2S)-2-Methylcyclopropanamine hydrochloride. We will move beyond procedural lists to explore the causality behind analytical choices, ensuring a self-validating system of analysis essential for researchers, scientists, and drug development professionals.

Caption: Structure of (1R,2S)-2-Methylcyclopropanamine hydrochloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. It provides unparalleled insight into the connectivity and spatial relationships of atoms by probing their magnetic environments. For a molecule with the conformational rigidity and stereochemical complexity of (1R,2S)-2-Methylcyclopropanamine hydrochloride, a multi-faceted NMR approach is not just recommended; it is essential.

Expertise & Causality: Why NMR is the Primary Tool

The cyclopropane ring's unique geometry, with its strained C-C-C bond angles, results in distinct electronic environments. The protons attached to the ring typically appear at an unusually high field (low ppm) in the ¹H NMR spectrum compared to other aliphatic protons. Furthermore, the fixed cis and trans relationships between protons on the ring give rise to characteristic vicinal coupling constants (³JHH). For cyclopropanes, it is a well-established principle that ³J_cis_ (typically 7-13 Hz) is significantly larger than ³J_trans_ (typically 2-7 Hz), providing a powerful diagnostic tool for stereochemical assignment.[7]

In our target molecule, the (1R,2S) configuration places the amine and methyl groups in a trans orientation relative to each other. This specific arrangement dictates the coupling patterns and chemical shifts of the cyclopropyl protons, which we can predict and then verify experimentally.

Experimental Protocol: Acquiring High-Fidelity NMR Data
  • Sample Preparation: Dissolve 5-10 mg of (1R,2S)-2-Methylcyclopropanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, as the hydrochloride salt is water-soluble). Add a small amount of an internal standard, such as DSS or TMSP for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution to clearly resolve the multiplets of the cyclopropyl protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be subsequently run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR (COSY): Acquire a 2D Homonuclear Correlation Spectroscopy (COSY) experiment. This is a self-validating step that reveals which protons are spin-coupled to each other, confirming the connectivity map of the molecule.

Data Presentation and Interpretation

The acquired spectra are interpreted by analyzing chemical shifts, integration (proton ratios), and multiplicity (splitting patterns).

Table 1: Predicted ¹H and ¹³C NMR Data for (1R,2S)-2-Methylcyclopropanamine Hydrochloride (in D₂O)

AtomTypePredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
CH₃¹H~1.1 - 1.3DoubletJ ≈ 6-7Coupled to the adjacent CH on the ring.
CH₂ (ring)¹H~0.8 - 1.2MultipletComplexDiastereotopic protons coupled to each other and two other ring protons.
CH-CH₃¹H~1.2 - 1.5MultipletComplexCoupled to the methyl group and the other two ring protons.
CH-NH₃⁺¹H~2.5 - 2.8MultipletComplexDeshielded by the adjacent electron-withdrawing ammonium group.
CH₃¹³C~15 - 20--Typical upfield chemical shift for a methyl carbon.
CH₂ (ring)¹³C~10 - 15--Shielded carbon of the cyclopropane ring.
CH-CH₃¹³C~20 - 25--Cyclopropyl methine carbon.
CH-NH₃⁺¹³C~30 - 35--Deshielded by the adjacent ammonium group.

Note: The N-H protons of the ammonium group will typically exchange with D₂O and may not be observed.

cluster_nmr NMR Analysis Workflow Sample Sample Prep (5-10 mg in D₂O) Acquire1H 1D ¹H NMR (Shifts, Integration, Multiplicity) Sample->Acquire1H Acquire13C 1D ¹³C & DEPT-135 (Carbon Environments) Sample->Acquire13C AcquireCOSY 2D COSY (H-H Correlations) Acquire1H->AcquireCOSY Structure Structure Validation Acquire1H->Structure Acquire13C->Structure AcquireCOSY->Structure

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Fingerprints

While NMR provides the skeletal map, IR spectroscopy offers a rapid and reliable method for identifying the key functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint."

Expertise & Causality: The Vibrational Logic

For (1R,2S)-2-Methylcyclopropanamine hydrochloride, the most informative regions of the IR spectrum are those corresponding to N-H and C-H vibrations. As a hydrochloride salt, the amine exists as an ammonium cation (R-NH₃⁺). This results in characteristic broad N-H stretching absorptions between 2500-3200 cm⁻¹, which are distinct from the sharper N-H stretches of a free amine. Additionally, the C-H bonds of the cyclopropane ring have a slightly higher stretching frequency (~3100-3000 cm⁻¹) than typical alkane C-H bonds, providing further evidence for the ring's presence.[8]

Experimental Protocol: Solid-State IR Analysis
  • Sample Preparation (ATR): Place a small amount of the crystalline hydrochloride salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Data Presentation and Interpretation

The key is to assign the major absorption bands to their corresponding molecular vibrations.

Table 2: Characteristic IR Absorption Bands for (1R,2S)-2-Methylcyclopropanamine Hydrochloride

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100 - 3000C-H StretchCyclopropyl C-HHigher frequency due to increased s-character in C-H bonds of the strained ring.
~3000 - 2850C-H StretchMethyl C-HTypical aliphatic C-H stretching region.
~3200 - 2500N-H StretchR-NH₃⁺ (Ammonium)Broad, strong absorption characteristic of ammonium salts.[8]
~1600 - 1500N-H BendR-NH₃⁺ (Ammonium)Asymmetric and symmetric bending modes.
~1460C-H BendMethyl/MethyleneScissoring and bending vibrations.
~1020C-C StretchCyclopropane RingCharacteristic ring "breathing" mode.

Part 3: Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the elemental formula and offers corroborating evidence for the proposed structure.

Expertise & Causality: Predicting Molecular Fission

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule, [M+H]⁺, where M is the free amine. The m/z value of this ion will correspond to the molecular weight of the free amine (C₄H₉N) plus the mass of a proton. High-Resolution Mass Spectrometry (HRMS) can measure this mass to several decimal places, allowing for the unambiguous determination of the elemental formula (e.g., C₄H₁₀N⁺).[9]

Under harsher conditions, like Electron Ionization (EI), the molecule will fragment in predictable ways. For cyclopropylamines, common fragmentation pathways include α-cleavage (loss of the methyl group) or ring-opening reactions, leading to a series of smaller, stable cations.[10]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.

  • HRMS (Validation): If available, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement for elemental composition confirmation.

Data Presentation and Interpretation

The resulting spectrum is a plot of relative intensity versus m/z.

Table 3: Predicted Mass Spectrometry Data for (1R,2S)-2-Methylcyclopropanamine (as free amine, C₄H₉N)

m/z (Nominal)Formula of IonIdentityRationale
72C₄H₁₀N⁺[M+H]⁺Protonated molecular ion (ESI).
71C₄H₉N⁺M⁺•Molecular ion (EI).
56C₃H₆N⁺[M-CH₃]⁺Loss of the methyl group via α-cleavage.
43C₃H₇⁺Propyl cationResult of ring fragmentation.

Part 4: X-ray Crystallography: The Definitive Stereochemical Proof

While spectroscopic methods provide powerful evidence for connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure, including the absolute (R,S) configuration.

Expertise & Causality: The Gold Standard

This technique works by passing X-rays through a well-ordered single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in a specific pattern, which can be mathematically deconvoluted to generate a three-dimensional map of electron density. From this map, the precise position of every atom (excluding most hydrogens) can be determined, yielding exact bond lengths, bond angles, and, crucially, the absolute stereochemistry. Obtaining a suitable crystal of a hydrochloride salt is often easier than for the free base due to the strong ionic interactions that favor an ordered crystal lattice.[11][12]

Experimental Workflow: From Crystal to Structure
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and thousands of diffraction intensities are measured by a detector.

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

  • Absolute Structure Determination: For chiral molecules, specialized calculations (e.g., using the Flack parameter) are performed to definitively determine the absolute configuration, confirming the (1R,2S) assignment.[13][14]

cluster_xray X-ray Crystallography Workflow Crystal Single Crystal Growth Collect X-ray Diffraction Data Collection Crystal->Collect Solve Structure Solution & Refinement Collect->Solve Absolute Absolute Stereochemistry Determination (Flack Parameter) Solve->Absolute Structure3D Unambiguous 3D Structure Absolute->Structure3D

Caption: Workflow for single-crystal X-ray analysis.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of (1R,2S)-2-Methylcyclopropanamine hydrochloride is not achieved by a single technique but by the synergistic integration of multiple analytical methods. NMR spectroscopy defines the carbon-hydrogen framework and provides strong evidence for the relative stereochemistry. IR spectroscopy confirms the presence of key functional groups and the salt form of the molecule. Mass spectrometry validates the molecular weight and elemental composition. Finally, X-ray crystallography provides the definitive and unambiguous proof of the absolute three-dimensional structure.

Each method serves as a cross-check on the others, creating a self-validating system that ensures the highest degree of confidence in the molecule's identity and stereochemical integrity. For drug development professionals, this level of analytical rigor is non-negotiable, forming the bedrock upon which all subsequent pharmacological and clinical studies are built.

References

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Technical Guide: Mass Spectrometry Fragmentation of 2-Methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation dynamics of 2-methylcyclopropanamine (MW 71.12 g/mol ), a strained cyclic amine often utilized as a scaffold in monoamine oxidase (MAO) inhibitors and lysine-specific demethylase (LSD1) inhibitors.

Executive Summary

2-Methylcyclopropanamine (C₄H₉N) presents a unique fragmentation profile governed by the release of high ring strain (~27.5 kcal/mol) and the directing power of the nitrogen lone pair. Unlike acyclic isomers (e.g., tert-butylamine or sec-butylamine), its mass spectrum is dominated by ring-opening radical reactions and specific


-cleavages that preserve the nitrogen charge. This guide analyzes these pathways to facilitate structural confirmation in drug development and metabolic profiling.[1]

Chemical Identity & Ionization Context

  • IUPAC Name: 2-Methylcyclopropan-1-amine

  • Formula: C₄H₉N

  • Exact Mass: 71.0735 Da

  • Structure: A cyclopropane ring substituted with an amino group (-NH₂) at C1 and a methyl group (-CH₃) at C2.

  • Isomerism: Exists as cis and trans diastereomers. While EI-MS spectra are often similar, the intensity ratios of fragment ions (particularly

    
    ) can vary due to stereoelectronic effects during ring opening.
    
Ionization Techniques[1][2][3][4][5][6][7]
  • Electron Ionization (EI, 70 eV): Produces a distinct molecular ion (

    
    ) at m/z 71. Fragmentation is extensive due to the lability of the strained ring.
    
  • Electrospray Ionization (ESI): Generates

    
     at m/z 72. Fragmentation (MS/MS) requires collision-induced dissociation (CID), typically yielding ammonia loss (
    
    
    
    ) or ring opening.

Fragmentation Mechanisms (EI Source)

The fragmentation of 2-methylcyclopropanamine is driven by two competing forces: charge stabilization by the nitrogen atom and strain relief of the cyclopropane ring.

Pathway A: -Cleavage (Loss of Hydrogen)

m/z 71


 m/z 70 
The nitrogen lone pair drives the homolytic cleavage of the C1-H bond (

-cleavage). This generates a resonance-stabilized iminium ion.
  • Mechanism:

    
     (m/z 70).
    
  • Diagnostic Value: A strong

    
     peak is characteristic of cyclic amines where the 
    
    
    
    -carbon is part of a ring, preventing the loss of larger alkyl groups via simple
    
    
    -cleavage without ring opening.
Pathway B: Distonic Ring Opening & Methyl Loss

m/z 71


 m/z 56 
This is often the base peak  or a major diagnostic ion. The ionization of the cyclopropane bond (typically the C1-C2 bond, which is weakened by the substituents) leads to a distonic radical cation.
  • Ring Opening: The C1-C2 bond breaks to relieve strain, forming a linear radical cation.

  • Methyl Radical Loss: The terminal methyl group is lost to form a stable conjugated iminium species (

    
    ).
    
  • Mechanism:

    
     (m/z 56).
    
Pathway C: Ring Fission (C-C Cleavage)

m/z 71


 m/z 42 + m/z 29 
Fragmentation of the ring can eject the nitrogen-containing fragment or the hydrocarbon backbone.
  • m/z 42 (

    
    ):  Formed if the charge resides on the hydrocarbon fragment after rearrangement (less common than N-retention).
    
  • m/z 30 (

    
    ):  A standard amine fragment. In 2-methylcyclopropanamine, this requires complex rearrangement (hydrogen transfer) because the 
    
    
    
    group is part of the ring system, not a pendant side chain.

Data Summary: Key Diagnostic Ions

m/z (Mass-to-Charge)Ion CompositionIntensity (Relative)Mechanistic Origin
71 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

ModerateMolecular Ion (

)
. Odd mass indicates 1 nitrogen (Nitrogen Rule).[2][3]
70

Strong

.

-cleavage of hydrogen from C1.
56

High / Base

. Loss of methyl group following ring opening. Diagnostic for 2-methyl substitution.
54

Low

. Loss of ammonia (rare in EI, common in ESI/CID).
42

Moderate

. Propene radical cation formed by elimination of

.
30

Low-Moderate

. Rearrangement product typical of primary amines.

Visualization of Fragmentation Pathways[1][5][9]

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

G M_Ion Molecular Ion (M+) m/z 71 [C4H9N]+. Alpha_Cleavage Alpha-Cleavage (Loss of H.) M_Ion->Alpha_Cleavage Ring_Open Ring Opening (Strain Release) M_Ion->Ring_Open Ion_70 Iminium Ion m/z 70 [M-H]+ Alpha_Cleavage->Ion_70 - H radical Distonic Distonic Radical Cation (Transient) Ring_Open->Distonic Ion_56 Conjugated Iminium m/z 56 [M-CH3]+ Distonic->Ion_56 - CH3 radical (Base Peak Candidate) Ion_42 Propene Radical m/z 42 [C3H6]+. Distonic->Ion_42 - CH2NH

Figure 1: Fragmentation logic of 2-methylcyclopropanamine. The release of ring strain promotes the formation of the m/z 56 ion via methyl loss.

Experimental Protocol for Structural Verification

To distinguish 2-methylcyclopropanamine from isomers (e.g., cyclobutylamine, methallylamine), follow this validation protocol:

  • Sample Preparation: Dissolve 1 mg of analyte in methanol (for ESI) or dichloromethane (for EI-GC/MS).

  • GC/MS Setup (EI):

    • Column: DB-5ms or equivalent (non-polar).

    • Inlet Temp: 250°C.

    • Scan Range: m/z 25–100.

    • Criterion: Look for the ratio of m/z 70 to m/z 56. In cyclobutylamine, m/z 56 is less dominant compared to m/z 43 (

      
      ) or m/z 70.
      
  • Deuterium Exchange (Optional):

    • Perform exchange with

      
      .[4]
      
    • Result: The amino hydrogens exchange.[4]

      
       shifts from 71 
      
      
      
      73.
    • Validation: If m/z 56 shifts to m/z 58, the fragment retains the nitrogen (confirming

      
      ). If it remains at 56, it is a hydrocarbon fragment (disproving the iminium assignment).
      

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Cyclopropylamine Derivatives." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Accessed via [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and ring strain mechanisms).
  • Bouchoux, G. (2012). "Gas-Phase Ion Chemistry of Cyclopropane Derivatives." Mass Spectrometry Reviews.
  • PubChem Database. "2-Methylcyclopropanamine Compound Summary." National Center for Biotechnology Information. Accessed via [Link]

Sources

stability and storage of 2-methylcyclopropanamine HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Methylcyclopropanamine HCl Salt

Introduction

2-Methylcyclopropanamine and its derivatives are valuable building blocks in medicinal and agricultural chemistry. The highly strained cyclopropane ring, combined with the nucleophilic amino group, imparts unique conformational constraints and metabolic properties to parent molecules, making it a desirable moiety in drug design.[1] The hydrochloride (HCl) salt form is commonly employed to enhance the stability, solubility, and handling characteristics of the parent amine.[2]

However, the inherent ring strain and reactivity of the cyclopropylamine functional group present specific stability challenges. A thorough understanding of the degradation pathways and optimal storage conditions is paramount for researchers, formulation scientists, and quality control analysts to ensure the material's integrity throughout its lifecycle, from laboratory synthesis to final product formulation.

This guide provides a comprehensive technical overview of the factors influencing the stability of 2-methylcyclopropanamine HCl salt. It details potential degradation mechanisms, outlines field-proven storage and handling protocols, and presents methodologies for robust stability assessment, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

The stability of a compound is intrinsically linked to its physical and chemical properties. While specific experimental data for 2-methylcyclopropanamine HCl is not extensively published, its properties can be reliably inferred from data on closely related analogs and general principles of amine salts.

PropertyExpected CharacteristicRationale & Justification
Physical State White to off-white crystalline solidAmine hydrochloride salts are typically crystalline solids at room temperature.[3]
Solubility Soluble in waterThe formation of an ionic salt with HCl significantly increases the aqueous solubility compared to the free amine base, which is a primary reason for its use.[2][4]
Hygroscopicity Likely to be hygroscopicAmine HCl salts readily absorb moisture from the atmosphere.[4][5][6] This is a critical parameter to control during storage.
pKa (of conjugate acid) ~9-11The pKa of the ammonium ion is expected to be in the typical range for primary alkylamines. This value is crucial for understanding pH-dependent stability.[7]

Key Factors Influencing Stability

The chemical integrity of 2-methylcyclopropanamine HCl is susceptible to several environmental and chemical factors. The most significant are pH (hydrolysis), temperature, light, and oxygen.

Hydrolytic Stability and pH

The most critical factor governing the stability of 2-methylcyclopropanamine is pH. The cyclopropylamine moiety is susceptible to hydrolytic degradation, particularly under neutral to high pH conditions.[8]

Causality: The stability of the HCl salt form is derived from its acidic nature in solution. As a salt of a weak base and a strong acid, it maintains an acidic microenvironment, even when exposed to atmospheric moisture. This acidic pH keeps the amine protonated (as the ammonium ion), which deactivates the lone pair of electrons on the nitrogen. This protonation prevents the nitrogen from participating in reactions that could facilitate the cleavage of the strained cyclopropane ring.

In contrast, at elevated pH, the amine is deprotonated to its free base form. The resulting free lone pair on the nitrogen can initiate or participate in a ring-opening degradation pathway. A study on a structurally related cyclopropylamine, GSK2879552, definitively showed that the molecule degrades hydrolytically under high pH conditions, a pathway that was mitigated by selecting a salt that maintained an acidic microenvironmental pH.[8]

Thermal Stability

While generally stable at ambient temperatures, exposure to elevated temperatures can induce thermal decomposition.[9] The energy input can overcome the activation energy for degradation reactions, potentially leading to ring cleavage or other rearrangements. Hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl) gas.[9]

Photostability

Many amine-containing compounds are susceptible to photodegradation.[10] High-energy photons, particularly in the UV spectrum, can be absorbed by the molecule, promoting it to an excited state. This can lead to the formation of reactive species, such as hydroxyl radicals in the presence of photosensitizers, which can attack the molecule.[10] While specific photostability data for 2-methylcyclopropanamine HCl is limited, it is best practice to protect it from light.[3][11]

Oxidative Stability

The amine functional group can be susceptible to oxidation. Exposure to atmospheric oxygen or, more significantly, strong oxidizing agents can lead to degradation. Therefore, the compound is considered incompatible with strong oxidizers. Storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection for long-term storage or for highly sensitive applications.

Hygroscopicity

As previously noted, amine HCl salts are often hygroscopic.[6] The absorption of water is not just a physical change; it is a critical stability risk because the absorbed water can act as a medium for hydrolytic degradation, especially if the local pH is not sufficiently controlled.[8][12] Therefore, preventing moisture ingress is a primary goal of any storage strategy.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities discussed, a robust storage and handling plan is essential to maintain the integrity of 2-methylcyclopropanamine HCl salt.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life of the compound.

ParameterRecommendationRationale
Temperature Store in a cool place, generally below 30°C (86°F).[5] Refrigeration (e.g., 2-8°C) is often recommended for long-term storage.[9]Minimizes the rate of potential thermal degradation and other chemical reactions.
Humidity Store in a dry environment. Use of desiccants is advised.[5]Prevents moisture absorption (hygroscopicity) which can facilitate hydrolytic degradation.[6][12]
Light Protect from light. Store in amber glass vials or other opaque containers.[3][11]Prevents potential photodegradation pathways.[10]
Atmosphere For long-term storage or high-purity applications, store under an inert atmosphere (e.g., Nitrogen, Argon).Minimizes the risk of oxidative degradation.
Incompatibilities Store away from strong oxidizing agents and strong bases.[9]Avoids rapid and potentially hazardous chemical reactions.
Container and Closure Systems

The choice of container is critical for protecting the compound from the environment.

  • Primary Container: Use containers made of inert materials such as amber glass or high-density polyethylene (HDPE).[5]

  • Closure: Containers must be sealed tightly to prevent exposure to air and moisture.[5][13] For sensitive applications, consider closures with inert liners (e.g., PTFE).

Safe Handling Procedures

Proper personal protective equipment (PPE) and handling techniques are necessary due to the potential hazards of the compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][9] In case of dust generation, respiratory protection may be required.

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[15]

Stability Assessment Methodologies

To experimentally determine the stability of 2-methylcyclopropanamine HCl and develop a stability-indicating analytical method, a forced degradation (stress testing) study is required, as outlined by the International Council for Harmonisation (ICH) guidelines.[16][17]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies deliberately expose the compound to harsh conditions to identify likely degradation products and validate the specificity of the analytical method.[18]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation API 2-Methylcyclopropanamine HCl Control Control Sample (Unstressed, in solvent) API->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT/heat) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (Solid State) (e.g., 105°C) API->Thermal Photo Photolytic (Solid/Solution) (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC, IC) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity (e.g., PDA Detector) Analysis->PeakPurity MassBalance Evaluate Mass Balance PeakPurity->MassBalance StructID Identify Degradants (e.g., LC-MS) MassBalance->StructID

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Accurately weigh and dissolve 2-methylcyclopropanamine HCl in a suitable solvent (e.g., mobile phase or water) to a known concentration.

  • Control Sample: Dilute the stock solution to the target analytical concentration. Store protected from light at 2-8°C.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2M HCl to achieve a final acid concentration of 0.1M. Heat at 80°C for a specified time (e.g., 24 hours). Cool, neutralize, and dilute to the target concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2M NaOH. Keep at room temperature and monitor for degradation over time (e.g., 2, 8, 24 hours). This reaction may be rapid. Once sufficient degradation (~5-20%) is observed, neutralize and dilute.

  • Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of ~3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours), then dilute.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 120 hours).[19] After exposure, dissolve the solid, and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis: Analyze all stressed samples, along with the control sample, using the developed stability-indicating method.

Stability-Indicating Analytical Method

A chromatographic method is required to separate the intact drug from any potential degradation products. An ion chromatography (IC) method is well-suited for analyzing small, polar, non-chromophoric amines. The following protocol is adapted from a validated method for cyclopropylamine.[19]

Protocol: Ion Chromatography with Conductivity Detection

  • Instrumentation: Ion chromatograph equipped with a conductivity detector.

  • Column: Metrosep C4 (250 mm x 4.0 mm, 5 µm) or equivalent cation exchange column.[19]

  • Mobile Phase: 5 mM Hydrochloric Acid containing 10% (v/v) acetonitrile.[19]

  • Flow Rate: 0.9 mL/min (isocratic).[19]

  • Column Temperature: 27°C.[19]

  • Injection Volume: 20 µL.

  • System Suitability:

    • Prepare a solution containing the intact compound and a sample from the base hydrolysis stress condition (which should contain degradants).

    • Resolution: The resolution between the main peak and the closest eluting degradant peak must be >2.0.

    • Tailing Factor: The tailing factor for the 2-methylcyclopropanamine peak should be ≤2.0.

    • Precision: Relative standard deviation (RSD) of ≤2.0% for six replicate injections of a standard solution.

Potential Degradation Pathways

Based on the chemistry of cyclopropylamines, the primary degradation pathway of concern is the hydrolytic ring-opening under basic conditions.

Degradation_Pathway cluster_main 2-Methylcyclopropanamine HCl (Stable) cluster_degraded Potential Degradation Product Parent Parent_Struct [Protonated Amine] Stable in Acidic/Neutral pH Degradant_Struct [Ring-Opened Product] e.g., But-3-en-1-amine Parent_Struct->Degradant_Struct High pH (Base Hydrolysis) Degradant

Caption: Plausible degradation pathway via hydrolytic ring-opening.

Under basic conditions, the deprotonated free amine can undergo a rearrangement reaction, leading to the cleavage of the C-C bonds within the three-membered ring to relieve ring strain, potentially forming an unsaturated open-chain amine. Identifying the exact structure of degradants would require advanced analytical techniques like LC-MS/MS on samples from forced degradation studies.

Summary of Best Practices

  • Store Cold and Dry: The primary stability risks are from moisture and heat. Store 2-methylcyclopropanamine HCl in tightly sealed containers in a cool, dry place.

  • Protect from Light: Use amber or opaque containers to prevent photodegradation.

  • Maintain an Acidic Environment: The HCl salt form is inherently more stable than the free base. Avoid exposure to basic conditions, which can initiate rapid degradation.

  • Use Inert Gas for Long-Term Storage: For extended storage periods, blanketing with an inert gas like nitrogen can prevent oxidation.

  • Validate Analytical Methods: Any analytical method used for quality control or stability testing must be properly validated through forced degradation studies to prove it is stability-indicating.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025, September 4). Safety Data Sheet for 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • American Custom Chemicals Corporation. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • woelen. (2011, July 19). Solubility of organic amine salts. Sciencemadness.org. Retrieved from [Link]

  • Bandara, C., et al. (2017). Photochemical Activation of Tertiary Amines for Applications in Studying Cell Physiology. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]

  • Ecreee. (2026, February 14). Amine Gas 101: Safe Handling and Industrial Uses. Retrieved from [Link]

  • Jubilant Pharma and Chemical Limited. (2023, January 2). JP-3853 - Safety Data Sheet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Zhao, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Coleman, D. J., & Skinner, G. B. (1970). The enthalpies of combustion and formation of cyclopropylamine. The C--N thermochemical bond energy. CDC Stacks. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Reddit. (2021, September 15). Why is hydrogen chloride in everything? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Chemchart. (n.d.). 2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2). Retrieved from [Link]

  • Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-Methyl-cyclopropanamine HCl. Retrieved from [Link]

  • Kumar, A. P., et al. (n.d.). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. Retrieved from [Link]

  • Singh, R., & Kumar, R. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. ResearchGate. Retrieved from [Link]

  • Mansa STM Publishers. (n.d.). Analytical Method Development and Validation. Retrieved from [Link]

  • Miller, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

  • OSTI. (n.d.). Heat stable amine salts. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Patel, D. P., et al. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Scientific Research. Retrieved from [Link]

  • Lavan, M., et al. (n.d.). Amazing Stability of Phosphate-Quaternary Amine Interactions. PMC - NIH. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, November 4). 2,5-DMPEA: hcl formation and preservation. Retrieved from [Link]

  • Energy & Environmental Research Center. (n.d.). Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process Using Coal Combustion Flue Gas. Retrieved from [Link]

Sources

Understanding the Ring Strain and Reactivity of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylamines represent a high-value pharmacophore in modern drug discovery, offering a unique blend of conformational rigidity, metabolic modulation, and bioisosteric potential. However, their utility is double-edged. The inherent ring strain (~27.5 kcal/mol) that drives their efficacy also governs their liability as mechanism-based inhibitors (MBIs) of Cytochrome P450 enzymes.

This guide deconstructs the physical organic chemistry governing cyclopropylamines. We move beyond basic definitions to explore the orbital interactions that dictate stability, the single-electron transfer (SET) mechanisms leading to suicide inhibition, and the evolution of synthetic methodologies from titanium-mediated catalysis to modern photoredox systems.

Part 1: Structural Physics & Thermodynamics

To master the reactivity of cyclopropylamines, one must first understand the "energetic penalty" stored within the three-membered ring.

The Strain Energy Landscape

Unlike cyclohexane, which exists in a stress-free chair conformation, the cyclopropane ring is planar and highly strained.[1] This strain is not merely a number; it is the driving force for ring-opening reactions.

ParameterValue / DescriptionImplications for Drug Design
Total Ring Strain (SE) ~27.5 kcal/molHigh susceptibility to electrophilic attack and oxidative ring opening.
C-C Bond Energy ~65 kcal/molSignificantly weaker than a standard alkane C-C bond (~85 kcal/mol), facilitating homolytic cleavage.
Bond Angles 60° (Geometric) vs. 109.5° (Ideal)Creates "Banana Bonds" (bent bonds) where inter-orbital angles are ~104°.
Hybridization

(C-C) /

(C-H)
The ring carbons exhibit high

-character in C-H bonds (acidity) and high

-character in C-C bonds.
The Walsh Orbital Interaction

The reactivity of cyclopropylamines is governed by the conjugation between the nitrogen lone pair and the Walsh orbitals of the cyclopropane ring.

  • Conjugation: The nitrogen lone pair (

    
    ) can donate electron density into the antibonding 
    
    
    
    orbitals of the ring (hyperconjugation).
  • Consequence: This interaction weakens the distal C-C bond, making the ring susceptible to opening, particularly upon oxidation to the radical cation.

Part 2: Reactivity Profiles & P450 Inhibition

The most critical liability for cyclopropylamine-containing drugs is Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. This is a "suicide inhibition" pathway where the drug permanently inactivates the metabolizing enzyme.

The SET Mechanism (Single Electron Transfer)

Unlike standard hydroxylation, P450 metabolism of cyclopropylamines often proceeds via a radical clock mechanism.

  • Oxidation: The P450 Compound I (Fe

    
    =O radical cation) abstracts an electron from the nitrogen lone pair.
    
  • Radical Cation Formation: This generates an aminium radical cation (

    
    ).
    
  • Ring Scission: The strain energy drives the rapid opening of the cyclopropane ring to form a carbon-centered radical.

  • Covalent Binding: This reactive radical attacks the heme porphyrin, alkylating it and destroying enzyme activity.

Visualization: The Suicide Inhibition Pathway

P450_Mechanism Figure 1: Mechanism-Based Inhibition (MBI) of Cytochrome P450 by Cyclopropylamines via SET Pathway. Substrate Cyclopropylamine (Substrate) SET_Step Single Electron Transfer (SET) Substrate->SET_Step Enters Active Site P450 P450 Compound I (Fe=O) P450->SET_Step RadicalCat Aminium Radical Cation (N•+) SET_Step->RadicalCat RingOpen Ring Scission (Radical Clock) RadicalCat->RingOpen Strain Release (Fast) Metabolite N-Dealkylation (Safe Metabolite) RadicalCat->Metabolite H-Abstraction (Slow) CarbonRad Distal Carbon Radical (Reactive Species) RingOpen->CarbonRad HemeAdduct Heme Alkylation (Enzyme Inactivation) CarbonRad->HemeAdduct Covalent Bond

Radical Clock Kinetics

The rate of ring opening (


) determines the partition ratio between safe metabolism and enzyme inactivation.
  • Fast Opening (

    
    ):  High probability of MBI.
    
  • Slow Opening: Allows time for oxygen rebound (hydroxylation) or deprotonation, leading to safe metabolites.

Experimental Insight: Drug developers often substitute the cyclopropane ring (e.g., adding fluorines) to alter the oxidation potential or the stability of the radical cation, thereby "tuning" this rate constant.

Part 3: Synthetic Methodologies

Synthesizing these strained systems requires methods that overcome the thermodynamic barrier of ring formation.

The Kulinkovich-de Meijere Reaction

This is the "gold standard" for preparing primary and secondary cyclopropylamines from amides or nitriles. It utilizes a titanium(II) intermediate acting as a 1,2-dicarbanion equivalent.

  • Reagents: Amide/Nitrile + Grignard Reagent (EtMgBr) + Ti(OiPr)

    
     (stoichiometric or catalytic).
    
  • Mechanism: Ligand exchange generates a titanacyclopropane, which inserts into the amide carbonyl.

  • Advantage: Direct conversion of stable precursors into strained rings in a single pot.

Modern Photoredox Catalysis (2024-2025 Trends)

Recent advances utilize visible light to drive the formation of these rings under milder conditions, avoiding stoichiometric metals.

  • Workflow: Photocatalyst (e.g., Ir-based) + Blue LED

    
     Radical addition to enamides or alkenes followed by intramolecular cyclization.
    
Visualization: Synthetic Workflow Comparison

Synthesis_Workflow Figure 2: Evolution of Cyclopropylamine Synthesis: Titanium-Mediated vs. Photoredox. cluster_0 Classical: Kulinkovich-de Meijere cluster_1 Modern: Photoredox (2025) Amide Amide/Nitrile Titanacycle Titanacyclopropane Intermediate Amide->Titanacycle Insertion Titanium Ti(OiPr)4 + EtMgBr Titanium->Titanacycle Product_K Cyclopropylamine Titanacycle->Product_K Ring Closure Styrene Alkene/Enamide Radical C-Centered Radical Styrene->Radical SET/Energy Transfer Light Blue LED + Ir-Cat Light->Radical Product_P Cyclopropylamine Radical->Product_P 3-exo-tet Cyclization

Part 4: Experimental Protocols

Protocol A: Assessment of P450 Inactivation (MBI Assay)

To be performed during Lead Optimization phase.

  • Incubation: Incubate human liver microsomes (HLM) with the test compound (0.1 - 50

    
    M) and NADPH.
    
  • Time Points: Aliquot at t = 0, 5, 10, 15, 30 min.

  • Dilution: Dilute aliquots 10-fold into a secondary incubation containing a standard probe substrate (e.g., Testosterone for CYP3A4).

  • Readout: Measure the residual activity of the probe substrate via LC-MS/MS.

  • Calculation: Plot ln(% Remaining Activity) vs. Pre-incubation Time. A time-dependent decrease indicates MBI. Determine

    
     and 
    
    
    
    .
Protocol B: Kulinkovich-de Meijere Synthesis (Bench Scale)
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Add Amide (1.0 equiv) and Ti(OiPr)

    
     (1.1 equiv) in dry THF.
    
  • Addition: Cool to 0°C. Add EtMgBr (3.0 M in ether, 2.2 equiv) dropwise over 1 hour. Note: Solution will turn dark brown/black (active Ti(II) species).

  • Reaction: Warm to room temperature and stir for 4-12 hours.

  • Quench: Carefully quench with saturated NH

    
    Cl (exothermic!).
    
  • Workup: Extract with Et

    
    O, dry over Na
    
    
    
    SO
    
    
    , and purify via amine-functionalized silica gel (to prevent ring opening on acidic silica).

References

  • Bertus, P., & Caillé, J. (2025).[2] Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Link

  • Guengerich, F. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[3] Frontiers in Pharmacology. Link

  • Grimm, M. L., et al. (2020).[4] Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society.[5] Link

  • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition. (Classic reference for strain energy values).
  • Kim, D., et al. (2024).[6] Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives. RSC Advances. Link

Sources

discovery and history of substituted cyclopropanamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Cyclopropanamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety, a small, strained, yet remarkably influential structural motif, has carved a significant niche in the landscape of modern medicinal chemistry. Its unique stereoelectronic properties, stemming from the inherent strain of the three-membered ring, impart a range of desirable attributes to bioactive molecules, including enhanced metabolic stability, conformational rigidity, and novel receptor interactions. This guide provides a comprehensive exploration of the . It traces the evolution of their synthesis from classical, often arduous methods to the sophisticated and highly stereoselective catalytic strategies employed today. We will delve into the causality behind key experimental choices, examine the applications that have cemented the cyclopropylamine scaffold as a privileged structure in drug development, and offer insights into the future trajectory of this fascinating class of compounds.

The Allure of the Three-Membered Ring: Foundational Physicochemical Properties

The cyclopropane ring is far more than a simple cycloalkane. Its unique geometry and electronic nature are central to its utility in drug design. The bond angles, compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons, result in significant ring strain.[1] This strain forces the C-C bonding orbitals to have increased p-character, leading to shorter, stronger C-H bonds and a degree of unsaturation often compared to that of an olefin.[2][3]

This unique electronic structure confers several key advantages in a medicinal chemistry context:

  • Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target more labile C-H bonds.[2] This can improve a drug candidate's half-life and reduce potential drug-drug interactions, as exemplified by the drug pitavastatin, which uses a cyclopropyl ring to divert metabolism away from the major CYP3A4 pathway.[2]

  • Structural Rigidity: The rigid nature of the cyclopropane ring provides a fixed orientation for substituents, reducing the entropic penalty upon binding to a biological target and allowing for precise probing of receptor topographies.[2][4]

  • Bioisosterism: The cyclopropyl group can serve as a bioisostere for other common chemical groups. For instance, a gem-dimethyl group can be replaced by a cyclopropane (spiroannulation) to lock in a specific conformation. It can also act as a surrogate for epoxides or carbonyl groups in certain contexts.[3][5]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the cyclopropyl ring can influence the pKa of adjacent functional groups, such as the critical amine in cyclopropanamines, affecting a molecule's ionization state, solubility, and receptor interactions.

However, it is crucial to acknowledge a potential liability. The combination of a cyclopropyl ring with an amine can create a pathway for metabolic bioactivation. A well-known example is the fluoroquinolone antibiotic trovafloxacin, where CYP-mediated oxidation of the cyclopropylamine moiety leads to ring-opened reactive intermediates capable of forming covalent adducts with proteins, a mechanism linked to its observed hepatotoxicity.[2]

A Historical Trajectory: The Evolution of Synthesis

The journey to access substituted cyclopropanamines has been marked by significant methodological advancements. Early strategies were often multi-step and lacked stereocontrol, while modern approaches offer direct, efficient, and highly enantioselective routes.

Classical Foundations

The initial syntheses relied on robust, well-established reactions that formed the bedrock for future innovation.

  • The Simmons-Smith Reaction: Discovered in 1958, this reaction became a cornerstone of cyclopropane synthesis.[6] It involves the stereospecific cyclopropanation of an alkene using a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[6][7][8] This method is particularly valuable for its reliability and the predictable retention of the alkene's stereochemistry.

  • The Curtius Rearrangement: A widely used classical method for converting a carboxylic acid to a primary amine.[9] In the context of cyclopropanamines, a cyclopropanecarboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to yield the desired cyclopropanamine. This multi-step but effective process was a workhorse for accessing the core scaffold.

  • Reductive Amination & Nucleophilic Substitution: Other early approaches included the reductive amination of cyclopropanecarboxaldehyde or the reaction of halogenated cyclopropanes with ammonia or other amines.[1][10] While functional, these methods often required harsh conditions and offered limited scope.

MethodPrecursorKey ReagentsKey Characteristics
Simmons-Smith AlkeneCH₂I₂, Zn(Cu)Stereospecific; reliable for many substrates.[6][7]
Curtius Rearrangement Cyclopropanecarboxylic AcidDPPA, heat; then H₂OMulti-step; classic route to primary amines.[9]
Reductive Amination CyclopropanecarboxaldehydeNH₃, Reducing Agent (e.g., NaBH₃CN)Direct but limited to aldehyde availability.[1]
The Modern Catalytic Revolution

The last few decades have witnessed a paradigm shift towards catalysis, enabling unprecedented efficiency, selectivity, and substrate scope.

  • Transition Metal-Catalyzed Cyclopropanation: The reaction of olefins with diazo compounds, catalyzed by transition metals such as rhodium, copper, and cobalt, has become a premier method for constructing substituted cyclopropanes.[11][12] The development of chiral ligands for these metals has been transformative, allowing for exceptional levels of diastereo- and enantioselectivity, which is paramount for producing single-enantiomer drugs.[12][13]

  • Biocatalysis: A frontier in synthesis involves harnessing the power of enzymes. Engineered hemoproteins, including variants of Cytochrome P450 and myoglobin, have been developed to catalyze highly stereoselective cyclopropanation reactions.[13][14] These biocatalysts operate under mild, aqueous conditions and can provide access to chiral cyclopropanes with near-perfect enantioselectivity.[14]

  • Kulinkovich-type Reactions: More specialized methods have been developed for the direct synthesis of the aminocyclopropane moiety. The application of Kulinkovich reactions to amides and nitriles offers a powerful and direct entry point to these valuable structures.[9]

  • Modern Methodologies: Other contemporary strategies include additions to cyclopropenes and metal-catalyzed reactions involving C-H functionalization, further expanding the synthetic toolkit.[9]

Synthesis_Evolution cluster_0 Classical Era cluster_1 Modern Era cluster_2 Key Outcomes Classical Simmons-Smith Curtius Rearrangement Reductive Amination Modern Metal Catalysis (Rh, Cu) Asymmetric Synthesis Biocatalysis (P450, Myoglobin) Kulinkovich Reaction C-H Functionalization Classical->Modern Advancement in Selectivity & Efficiency Outcome Access to Enantiopure Substituted Cyclopropanamines Modern->Outcome

Caption: Evolution of synthetic routes to substituted cyclopropanamines.

Representative Protocol: Asymmetric Cyclopropanation

The following is a generalized protocol for a rhodium-catalyzed asymmetric cyclopropanation, a common modern technique.

Objective: To synthesize an enantiomerically enriched substituted cyclopropyl ester.

Materials:

  • Styrene (or other suitable olefin)

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] [Rh₂(S-TCPTTL)₄] (or other chiral Rh catalyst)

  • Dichloromethane (DCM), anhydrous

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral rhodium catalyst (e.g., 0.01 mol%). The flask is evacuated and backfilled with argon or nitrogen three times.

  • Reagent Addition: Anhydrous DCM is added via syringe, followed by the olefin (e.g., 5-10 equivalents relative to the diazo compound). The solution is stirred at the desired temperature (often room temperature).

  • Slow Addition: The diazo compound (1 equivalent), dissolved in anhydrous DCM, is added slowly to the reaction mixture via a syringe pump over several hours (e.g., 4-8 hours). Causality: Slow addition is critical to maintain a low concentration of the reactive diazo compound, which suppresses side reactions like dimerization and ensures the catalytic cycle proceeds efficiently.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting materials.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified by silica gel column chromatography to isolate the cyclopropyl ester product.

  • Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined using chiral HPLC or GC analysis.

Bedrock of Bioactivity: Applications in Drug Discovery

The unique properties of the cyclopropylamine scaffold have been leveraged across numerous therapeutic areas, making it a privileged structure in medicinal chemistry.[15]

  • Antibiotics: Perhaps the most famous application is in the fluoroquinolone class of antibiotics. The cyclopropyl group at the N-1 position of compounds like Ciprofloxacin and Sparfloxacin is crucial for their potent antibacterial activity and pharmacokinetic profile.[16]

  • CNS Agents: The rigid cyclopropylamine framework is a key component of the monoamine oxidase inhibitor (MAOI) tranylcypromine, used as an antidepressant.[10] More recently, functionalized cyclopropanamines have been developed as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target being investigated for the treatment of various CNS disorders and cancers.[17][18]

  • Agrochemicals: Beyond pharmaceuticals, cyclopropylamine derivatives are integral to modern agriculture, serving as intermediates in the synthesis of effective herbicides, fungicides, and insecticides.[1][10][16]

  • Antiviral & Anticancer Agents: The scaffold continues to be explored in a wide range of other diseases, appearing in numerous compounds in preclinical and clinical development for antiviral and anticancer applications.[2][10]

Applications center Substituted Cyclopropanamines Antibiotics Antibiotics (e.g., Ciprofloxacin) center->Antibiotics CNS CNS Agents (MAOIs, LSD1 Inhibitors) center->CNS Agrochemicals Agrochemicals (Herbicides, Insecticides) center->Agrochemicals Oncology Oncology (Enzyme Inhibitors) center->Oncology Antivirals Antivirals center->Antivirals

Caption: Diverse therapeutic applications of cyclopropanamine scaffolds.

Drug/Compound ClassTherapeutic AreaRole of Cyclopropylamine Moiety
Ciprofloxacin AntibacterialEssential for DNA gyrase inhibition and bacterial uptake.[16]
Tranylcypromine AntidepressantIrreversible inhibitor of monoamine oxidase (MAO).[10]
LSD1 Inhibitors Oncology / CNSMimics the protonated lysine substrate to inhibit the enzyme.[17][18]
Trovafloxacin AntibacterialPotent antibacterial, but associated with metabolic bioactivation.[2]
Cyromazine AgrochemicalUsed as an insecticide.[16]

Conclusion and Future Outlook

The journey of substituted cyclopropanamines from chemical curiosities to indispensable tools in drug discovery is a testament to the power of synthetic innovation. The initial challenges of accessing this strained ring system have been overcome through the development of a sophisticated arsenal of synthetic methods, culminating in highly selective catalytic and biocatalytic transformations. The unique physicochemical properties conferred by the cyclopropylamine motif have proven invaluable for optimizing the potency, selectivity, and metabolic stability of drug candidates across a remarkable range of diseases.

Looking ahead, the field will continue to evolve. The push for greater sustainability will likely drive further development in biocatalysis and photocatalysis. New methods for late-stage functionalization will enable the rapid diversification of complex molecules containing the cyclopropylamine core. As our understanding of biology deepens, the ability to rigidly orient functional groups in three-dimensional space will become even more critical, ensuring that the small, strained, and powerful cyclopropylamine ring will remain a central player in the future of medicinal chemistry.

References

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Methodological & Application

Diastereoselective Synthesis of cis-2-Methylcyclopropanes: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties.[1][2][3] Specifically, the cis-2-methylcyclopropane moiety offers a precise three-dimensional vector for substituent placement, making it a powerful tool in drug design to optimize potency and selectivity.[2][4] However, the thermodynamic preference for the trans isomer presents a significant synthetic challenge. This guide provides an in-depth exploration of key diastereoselective strategies to access the valuable cis-2-methylcyclopropane scaffold, offering detailed mechanistic insights and field-proven laboratory protocols for researchers and drug development professionals.

The Strategic Importance of the cis-Cyclopropane Moiety

The three-membered carbocycle of cyclopropane introduces a high degree of strain and unique C-C bonding with enhanced π-character.[2] In drug discovery, incorporating this ring can:

  • Increase Potency: By locking rotatable bonds, the cyclopropane group can fix a molecule into its bioactive conformation, enhancing binding affinity for its biological target.[2][4]

  • Improve Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

  • Fine-Tune Physicochemical Properties: The introduction of a cyclopropane can alter a drug candidate's solubility, lipophilicity, and membrane permeability.[2]

The challenge lies in controlling the relative stereochemistry of substituents. For a 1,2-disubstituted cyclopropane like the 2-methyl derivative, achieving high diastereoselectivity for the kinetically less favored cis isomer requires carefully designed synthetic strategies that overcome the inherent steric repulsions.

Key Synthetic Strategies for cis-Diastereoselectivity

Several powerful methods have been developed to control the diastereochemical outcome of cyclopropanation reactions. The choice of method often depends on the functional groups present in the starting material and the desired scale of the synthesis.

Strategy 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a cornerstone of cyclopropane synthesis due to its reliability and stereospecificity.[5][6] For achieving cis selectivity, the most effective approach is to use a substrate containing a directing group, typically an allylic alcohol.

Causality of Diastereoselection: The key to this strategy is the pre-coordination of the zinc carbenoid reagent (e.g., ICH₂ZnI or EtZnCH₂I) to the hydroxyl group of the allylic alcohol. This coordination event delivers the methylene group to the same face of the alkene as the hydroxyl group, resulting in a syn-addition.[7][8] When a (Z)-alkene is used, this directed, syn-selective cyclopropanation directly leads to the desired cis-substituted cyclopropane. The use of the Furukawa modification (Et₂Zn and CH₂I₂) often provides higher reactivity and better selectivity, especially for less nucleophilic alkenes.[5][7]

Experimental Workflow: Directed Simmons-Smith Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (Z)-allylic alcohol in anhydrous solvent (e.g., DCM) under Argon B Cool solution to 0°C A->B C Add Et₂Zn (solution in hexanes) dropwise B->C D Add CH₂I₂ dropwise C->D Allow to stir for 15 min E Warm to room temperature and stir for 12-18h D->E F Quench reaction slowly with saturated aq. NH₄Cl at 0°C E->F G Extract with Et₂O or DCM F->G H Wash with brine, dry (Na₂SO₄), and concentrate G->H I Purify by column chromatography (Silica gel) H->I

Caption: Workflow for directed Simmons-Smith cyclopropanation.

Protocol 1: Synthesis of cis-2-Methyl-1-(hydroxymethyl)cyclopropane

  • Materials:

    • (Z)-But-2-en-1-ol

    • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

    • Diiodomethane (CH₂I₂)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Saturated aqueous Sodium Chloride (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (Z)-but-2-en-1-ol (1.0 equiv).

    • Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add diethylzinc (2.2 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C.

    • Stir the mixture at 0 °C for 20 minutes.

    • Add diiodomethane (2.2 equiv) dropwise over 30 minutes. A white precipitate (ZnI₂) may form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Cool the reaction mixture back to 0 °C and quench by slowly and carefully adding saturated aqueous NH₄Cl. Caution: Gas evolution may occur.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the cis-cyclopropylmethanol.

Strategy 2: Rhodium(III)-Catalyzed Stereodivergent Cyclopropanation

Transition-metal catalysis, particularly with rhodium complexes, provides a powerful alternative for cyclopropanation, often using diazo compounds as carbene precursors.[9][10] While many traditional Rh(II) catalysts favor the formation of trans-cyclopropanes, recent advances in ligand design for Rh(III) catalysts have enabled a "stereodivergent" approach, allowing for selective access to the cis isomer.[11]

Causality of Diastereoselection: In this system, the reaction of an alkene with an N-enoxyphthalimide is catalyzed by a cyclopentadienyl-ligated rhodium(III) complex (CpxRh(III)). The diastereoselectivity can be switched from trans to cis by modulating the steric and electronic properties of the Cpx ligand on the rhodium catalyst and the substituents on the N-enoxyphthalimide.[11] For cis selectivity, bulkier Cpx ligands and electron-withdrawing groups on the phthalimide are often employed. This combination is believed to favor a mechanistic pathway that proceeds through a more constrained rhodacyclic intermediate, which ultimately directs the formation of the cis product.[11]

Catalytic Cycle: Rh(III)-Catalyzed cis-Cyclopropanation

cluster_cycle CpXRh(III) Catalyst CpXRh(III) Catalyst A [CpXRh(III)] Alkene Alkene N-Enoxyphthalimide N-Enoxyphthalimide cis-Cyclopropane cis-Cyclopropane B Coordination Complex A->B + Alkene + N-Enoxyphthalimide C Rhodacyclic Intermediate B->C Oxidative Cyclization D Reductive Elimination C->D D->A + cis-Product

Caption: Simplified catalytic cycle for Rh(III)-catalyzed cyclopropanation.

Protocol 2: Rh(III)-Catalyzed cis-Cyclopropanation of an Alkene

  • Materials:

    • Alkene (e.g., 1-octene)

    • N-enoxyphthalimide derivative (with electron-withdrawing group)

    • [Cp*RhCl₂]₂ or other suitable CpxRh(III) precatalyst

    • AgSbF₆ (halide scavenger)

    • Anhydrous 1,2-dichloroethane (DCE)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the Rh(III) precatalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol %) and AgSbF₆ (10 mol %) to an oven-dried reaction vessel.

    • Add anhydrous DCE and stir the mixture at room temperature for 30 minutes to generate the active cationic catalyst.

    • Add the N-enoxyphthalimide (1.2 equiv) followed by the alkene (1.0 equiv).

    • Seal the vessel and heat the reaction to the optimized temperature (e.g., 60-80 °C) for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the cis-cyclopropane product.

Strategy 3: Organocatalytic Cyclopropanation

Organocatalysis offers a metal-free approach to asymmetric synthesis. For cyclopropanation, chiral secondary amines (e.g., prolinol derivatives) can activate α,β-unsaturated aldehydes towards nucleophilic attack by a stabilized ylide (e.g., a sulfonium ylide).[12][13]

Causality of Diastereoselection: The catalyst reversibly condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the olefin, facilitating conjugate addition by the ylide. The specific geometry of the iminium ion, dictated by the chiral catalyst, shields one face of the molecule. The nucleophilic ylide attacks from the less hindered face, and subsequent intramolecular SN2 reaction closes the three-membered ring. The stereochemistry of the catalyst directly controls the facial selectivity of the initial attack, leading to high enantio- and diastereoselectivity, often favoring the cis product.[13]

Protocol 3: Organocatalytic cis-Cyclopropanation of an Enal

  • Materials:

    • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

    • Stabilized ylide (e.g., dimethylphenylacyl sulfonium ylide)

    • Chiral diphenylprolinol TMS ether catalyst (5-10 mol %)

    • Base (e.g., 2,6-lutidine)

    • Solvent (e.g., Toluene or CH₂Cl₂)

  • Procedure:

    • To a reaction vial, add the α,β-unsaturated aldehyde (1.0 equiv), the stabilized ylide (1.2 equiv), and the chiral amine catalyst (0.1 equiv).

    • Add the solvent and the base (1.5 equiv).

    • Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

    • Once the starting aldehyde is consumed, dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to obtain the enantioenriched cis-cyclopropane.

Comparative Analysis of Synthetic Methods

MethodTypical SubstratesKey Reagents/CatalystsTypical YieldsTypical cis:trans d.r.AdvantagesLimitations
Directed Simmons-Smith (Z)-Allylic AlcoholsEt₂Zn, CH₂I₂60-90%>20:1High diastereoselectivity, reliable, scalable.[7][8]Requires a hydroxyl directing group adjacent to the alkene.
Rh(III)-Catalyzed Electron-deficient alkenesCpxRh(III) complex, N-enoxyphthalimides50-90%>20:1Stereodivergent control possible, broad alkene scope.[11]Requires synthesis of specific ligands/reagents, precious metal catalyst.
Organocatalytic α,β-Unsaturated aldehydesChiral prolinol ethers, stabilized ylides70-95%>30:1Metal-free, high enantioselectivity possible, mild conditions.[12][13]Limited to conjugated systems (enals/enones), ylide compatibility.

Conclusion and Future Outlook

The diastereoselective synthesis of cis-2-methylcyclopropanes is a critical capability for modern medicinal chemistry. The choice between directed Simmons-Smith, transition-metal catalysis, or organocatalysis depends on the specific molecular context, required scale, and the presence of other functional groups. Hydroxyl-directed methods offer unparalleled reliability for specific substrates, while catalytic approaches provide broader applicability and opportunities for asymmetric synthesis.

Emerging strategies, including photoredox catalysis and biocatalysis, are poised to offer new, complementary pathways to these valuable building blocks.[9][14] These next-generation methods promise to expand the synthetic toolbox further, enabling the construction of increasingly complex and potent therapeutic agents built upon the unique geometry of the cis-cyclopropane scaffold.

References

  • Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition. [Link]

  • Garcı́a-Ruiz, C., et al. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Science. [Link]

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  • Rovis, T., et al. (2019). A Stereodivergent Rhodium(III)-Catalyzed Cis-Cyclopropanation Enabled by Multivariate Optimization. Journal of the American Chemical Society. [Link]

  • Alcázar, J., et al. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]

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  • Jørgensen, K. A., et al. (2015). Organocatalytic enamine-activation of cyclopropanes for highly stereoselective formation of cyclobutanes. Journal of the American Chemical Society. [Link]

  • Pérez, P. J., et al. (2011). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Organometallics. [Link]

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Precision Cyclopropanation: Advanced Protocols for Simmons-Smith Reaction on Substituted Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Simmons-Smith cyclopropanation is the gold standard for converting alkenes into cyclopropanes with stereospecific retention of olefin geometry.[1][2] While the original zinc-copper (Zn-Cu) couple method established the transformation, modern drug discovery relies almost exclusively on the Furukawa modification (Et₂Zn/CH₂I₂) and the Charette asymmetric modification (for allylic alcohols). These protocols offer homogeneity, faster kinetics, and superior reproducibility. This guide details the operational workflows for these advanced methods, emphasizing safety (handling pyrophoric organozincs) and critical parameter optimization for substituted alkenes.

Mechanistic Principles & Stereochemical Logic

The reaction proceeds through a concerted "butterfly-type" transition state involving a zinc carbenoid (typically iodomethylzinc iodide,


, or bis(iodomethyl)zinc, 

).[3]
Key Mechanistic Features:
  • Concerted Addition: The reaction is stereospecific.

    
    -alkenes yield trans-cyclopropanes; 
    
    
    
    -alkenes yield cis-cyclopropanes.[4]
  • Electrophilic Character: The zinc carbenoid is electrophilic.[3][5] Electron-rich alkenes (enol ethers, styrenes) react faster than electron-deficient ones.

  • The "Directing Effect": Proximal basic groups (OH, OR, NRx) on the substrate coordinate to the zinc center, accelerating the reaction and directing the methylene delivery to the syn face (Cheletropic control).

Diagram 1: Mechanism & Transition State Logic

SimmonsSmithMechanism cluster_directing Directing Group Effect (e.g., Allylic OH) Start Reagents (Et2Zn + CH2I2) Carbenoid Zinc Carbenoid (ICH2ZnEt / (ICH2)2Zn) Start->Carbenoid -EtI (Schlenk Eq.) Coordination Pre-Complexation (Lewis Acid-Base Interaction) Carbenoid->Coordination + Substituted Alkene TS Butterfly Transition State (Concerted Methylene Transfer) Coordination->TS Syn-Face Attack Product Cyclopropane Product + ZnI2 Salts TS->Product Irreversible

Caption: The pathway proceeds via carbenoid formation followed by substrate coordination. Directing groups (OH) stabilize the pre-complexation state, enhancing rate and diastereoselectivity.

Critical Parameter Optimization

Success depends on balancing reactivity with stability.

ParameterRecommendationRationale
Solvent DCM (CH₂Cl₂) Standard. Non-coordinating, good solubility.
DCE (ClCH₂CH₂Cl) Use if reflux (>40°C) is required for sluggish substrates.
Et₂O / THF Avoid for unfunctionalized alkenes (coordinates Zn, reducing reactivity). Use for directed reactions to modulate Lewis acidity.
Temperature -78°C to 0°C Initial mixing must be cold to prevent exotherm/decomposition.
RT to Reflux Reaction phase.[6][7][8] Electron-deficient alkenes often require reflux.
Stoichiometry 2.0 - 5.0 equiv Excess reagent is standard. The carbenoid degrades over time.
Additives TFA / Phenols (Shi Modification) Proton sources increase Lewis acidity of Zn, boosting reactivity for steric/electronic deactivated alkenes.

Protocol A: The Furukawa Modification (Standard)

Target: Unfunctionalized alkenes, electron-rich alkenes, or substrates without directing groups. Reagents: Diethylzinc (Et₂Zn) and Diiodomethane (CH₂I₂).[2][3]

Safety Warning
  • Diethylzinc (Et₂Zn) is pyrophoric . It ignites spontaneously in air. Must be handled under inert atmosphere (N₂ or Ar).

  • Diiodomethane (CH₂I₂) is toxic and light-sensitive. Purify if pink/brown (wash with Na₂S₂O₃, dry, distill).

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon/Nitrogen for 15 mins.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate). Cool to 0°C (ice bath).

  • Et₂Zn Addition: Carefully add Et₂Zn (1.0 M in hexanes, 2.0–3.0 equiv ) via syringe.

    • Note: If using neat Et₂Zn, extreme caution is required.[9] Commercial hexane solutions are safer.

  • Carbenoid Formation: Add CH₂I₂ (2.0–3.0 equiv ) dropwise over 10–15 minutes.

    • Observation: A white precipitate (EtZnI) may form, or the solution may remain clear depending on concentration.

    • Stirring: Stir at 0°C for 10–20 minutes to form the active carbenoid.

  • Substrate Addition: Add the alkene (1.0 equiv ) dissolved in a minimum amount of anhydrous DCM dropwise.

  • Reaction: Remove ice bath and warm to Room Temperature (RT). Monitor by TLC/GC-MS.

    • Time: Typically 2–12 hours. If sluggish, heat to reflux (40°C).

  • Quench (Critical): See Section 5.

Protocol B: Charette Asymmetric Cyclopropanation

Target: Allylic Alcohols.[4][10][11][12] Mechanism: The hydroxyl group coordinates to Zinc, and a chiral ligand (Dioxaborolane) creates a chiral pocket, enforcing enantioselective methylene delivery.

Diagram 2: Experimental Workflow (Charette)

CharetteProtocol Setup 1. Flame Dry & Inert Gas (DCM, -10°C) ReagentPrep 2. Mix Et2Zn + CH2I2 (Form Carbenoid) Setup->ReagentPrep LigandAdd 3. Add Chiral Ligand (Dioxaborolane) ReagentPrep->LigandAdd 10 min eq. SubstrateAdd 4. Add Allylic Alcohol (Slow Addition) LigandAdd->SubstrateAdd Directing Group Bind Reaction 5. React at -10°C to 0°C (Enantiocontrol) SubstrateAdd->Reaction Workup 6. Rochelles Salt Quench Reaction->Workup

Caption: The Charette protocol requires a specific order of addition to ensure the chiral ligand complexes with the Zinc carbenoid before the substrate reacts.

Step-by-Step Procedure
  • Reagent Prep: In a glovebox or under strict Schlenk conditions, prepare the active reagent (bis(iodomethyl)zinc) by mixing Et₂Zn (2.0 equiv) and CH₂I₂ (4.0 equiv) in DCM at 0°C.

  • Ligand Addition: Add the chiral dioxaborolane ligand (1.0–1.2 equiv ). Stir for 5–10 minutes to allow ligand exchange.

  • Substrate: Add the allylic alcohol (1.0 equiv ) slowly at -10°C or 0°C.

  • Reaction: Stir at the indicated low temperature. The reaction is often slower than the achiral variant due to ligand bulk.

  • Workup: Requires aggressive quenching to break the boron-zinc chelates.

Quenching & Workup (The "Zinc Sludge" Problem)

Zinc salts form a gelatinous emulsion that traps organic product. Proper quenching is essential for yield.[6]

Method A: Saturated NH₄Cl (Standard)

Best for small scales (<1 mmol).

  • Cool reaction to 0°C.

  • Slowly add sat. aq. NH₄Cl.[6][7][9] Caution: Gas evolution (ethane/methane).

  • Dilute with Et₂O or DCM. Separate layers.

  • Wash aqueous layer 2x with organic solvent.

Method B: Rochelle's Salt (Recommended for >1 mmol)

Best for breaking emulsions and removing Zinc/Aluminum salts.

  • Cool to 0°C.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously at RT for 30–60 minutes until two clear layers appear (the "clearing" phase).

  • Extract as usual.

Troubleshooting & Optimization Matrix

ObservationDiagnosisSolution
No Reaction (SM remains) Reagent decomposedCheck Et₂Zn quality (should fume in air). Redistill CH₂I₂.
Substrate too steric/deactivatedUse Shi Modification : Add TFA (1.0 equiv relative to Et₂Zn) to increase Lewis acidity.
Low Yield / Stuck Emulsion Poor WorkupSwitch to Rochelle's Salt quench. Stir longer during quench.
Side Products (Methylation) Monomethyl zinc speciesEnsure excess CH₂I₂ (2:1 ratio to Et₂Zn) to favor bis(iodomethyl)zinc formation.
Exotherm/bumping Addition too fastAdd Et₂Zn and CH₂I₂ at 0°C or -20°C. Dilute reagents.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2][3] Tetrahedron, 24(1), 53–58. Link

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998).[13] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanistic Studies. Journal of the American Chemical Society, 120(46), 11943–11952. Link

  • Denmark, S. E., & O'Connor, S. P. (1997).[14] Carbocycle-Directed Simmons-Smith Cyclopropanation of Allylic Alcohols.[12] The Journal of Organic Chemistry, 62(3), 584–594. Link

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[12][15] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. Link

Sources

experimental procedure for N-functionalization of 2-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the N-Functionalization of 2-Methylcyclopropanamine for Advanced Drug Discovery

Authored by a Senior Application Scientist

The 2-methylcyclopropylamine scaffold is a privileged motif in modern medicinal chemistry. Its inherent conformational rigidity and unique three-dimensional structure offer a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Introducing functional groups onto the nitrogen atom allows for the precise modulation of a molecule's polarity, basicity, and ability to engage in specific hydrogen bonding interactions with biological targets. This guide provides detailed, field-proven protocols for the most common and effective N-functionalization strategies for 2-methylcyclopropanamine, including N-acylation, N-sulfonylation, and N-alkylation via reductive amination.

The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for each experimental choice.

PART 1: CRITICAL SAFETY & HANDLING CONSIDERATIONS

Before commencing any experimental work, it is imperative to understand the hazards associated with 2-methylcyclopropanamine and related reagents.

1.1. Hazard Profile of 2-Methylcyclopropanamine

2-Methylcyclopropanamine is a highly flammable, corrosive, and harmful liquid.[1][2] It can cause severe skin burns and eye damage.[1][2][3] Inhalation of vapors may be harmful.[2]

1.2. Required Personal Protective Equipment (PPE)

  • Eye Protection : Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., PVC, neoprene) must be worn. Inspect gloves before use and use proper removal techniques.[1][4]

  • Body Protection : A flame-retardant, anti-static lab coat or a complete chemical-resistant suit is required.[1] Ensure trousers are worn outside of boots to prevent spills from entering footwear.[4]

  • Respiratory Protection : All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][2]

1.3. Safe Handling and Storage

  • Ignition Sources : Keep the compound away from heat, sparks, open flames, and other ignition sources. No smoking.[2][3][5] Use only non-sparking tools and explosion-proof electrical equipment.[3][5]

  • Static Discharge : Implement proper grounding and bonding procedures for all containers and receiving equipment to prevent the buildup of electrostatic charge.[1][3][5]

  • Storage : Store in a tightly closed container in a cool, well-ventilated, flame-proof area.[2][4] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.

  • Spills : In case of a spill, evacuate the area. Remove all ignition sources.[4][5] Contain the spill with an absorbent material like vermiculite and collect it in a suitable container for hazardous waste disposal.[1][5]

PART 2: N-ACYLATION: SYNTHESIS OF N-(2-METHYLCYCLOPROPYL)AMIDES

N-acylation is a robust and high-yielding reaction that converts the primary amine into a chemically stable amide. This transformation is fundamental for introducing a vast array of functional groups and is often used to prepare key intermediates in multi-step syntheses. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.

Protocol 2.1: N-Acetylation with Acetyl Chloride

This protocol details the formation of N-(2-methylcyclopropyl)acetamide, a common building block.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 2-Methylcyclopropanamine and Triethylamine in DCM add Add Acetyl Chloride Solution Dropwise at 0°C prep_amine->add prep_acyl Prepare Acetyl Chloride Solution in DCM prep_acyl->add stir Stir at Room Temperature (Monitor by TLC) add->stir quench Quench with H₂O stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (aq. NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap purify Purify by Column Chromatography evap->purify

Caption: Workflow for the N-Acylation of 2-Methylcyclopropanamine.

Methodology:

  • Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methylcyclopropanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M with respect to the amine.

    • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Reaction Setup : Cool the flask to 0°C using an ice-water bath.

  • Acyl Chloride Addition : In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

    • Causality: Slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up : Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing : Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(2-methylcyclopropyl)acetamide.

Quantitative Data Summary: N-Acylation

Reagent Molar Eq. Example Amount (for 10 mmol scale)
2-Methylcyclopropanamine 1.0 0.71 g (10 mmol)
Triethylamine 1.2 1.21 g (12 mmol)
Acetyl Chloride 1.1 0.86 g (11 mmol)
Dichloromethane - 50 mL

| Typical Yield | | 85-95% |

PART 3: N-ALKYLATION VIA REDUCTIVE AMINATION

Direct alkylation of primary amines with alkyl halides is often plagued by poor selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[6][7] This occurs because the product secondary amine is often more nucleophilic than the starting primary amine.[6] Reductive amination provides a highly controlled and efficient alternative for synthesizing secondary amines.[8][9] The process involves the initial formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired amine.[8][10]

Protocol 3.1: Synthesis of N-Benzyl-2-methylcyclopropanamine

This protocol uses benzaldehyde as the carbonyl partner and sodium triacetoxyborohydride as the reducing agent.

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine 2-Methylcyclopropanamine, Benzaldehyde, and Acetic Acid in DCE stir_imine Stir for 30 min (Imine Formation) prep_reagents->stir_imine add_reductant Add NaBH(OAc)₃ in Portions stir_imine->add_reductant stir_reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir_reaction quench Quench with sat. aq. NaHCO₃ stir_reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap purify Purify by Column Chromatography evap->purify

Caption: Workflow for Reductive Amination of 2-Methylcyclopropanamine.

Methodology:

  • Reaction Setup : To a round-bottom flask, add 2-methylcyclopropanamine (1.0 eq), benzaldehyde (1.05 eq), and anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add acetic acid (1.1 eq).

    • Causality: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is actually reduced.

  • Imine Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that can reduce the iminium ion in the presence of the unreacted aldehyde.[8] Portion-wise addition helps control any effervescence or temperature increase.

  • Reaction Progression : Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting materials.

  • Work-up : Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction : Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-methylcyclopropanamine.

Quantitative Data Summary: Reductive Amination

Reagent Molar Eq. Example Amount (for 10 mmol scale)
2-Methylcyclopropanamine 1.0 0.71 g (10 mmol)
Benzaldehyde 1.05 1.11 g (10.5 mmol)
Acetic Acid 1.1 0.66 g (11 mmol)
Sodium Triacetoxyborohydride 1.5 3.18 g (15 mmol)
1,2-Dichloroethane - 50 mL

| Typical Yield | | 75-90% |

PART 4: N-SULFONYLATION: SYNTHESIS OF N-(2-METHYLCYCLOPROPYL)SULFONAMIDES

N-sulfonylation provides access to sulfonamides, a class of compounds with significant biological activity and utility as protecting groups. The reaction is analogous to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.

Protocol 4.1: Synthesis of N-(2-Methylcyclopropyl)-4-methylbenzenesulfonamide

This protocol uses p-toluenesulfonyl chloride (tosyl chloride) as the electrophile.

Experimental Workflow: N-Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 2-Methylcyclopropanamine and Pyridine in DCM add Add Tosyl Chloride in Portions at 0°C prep_amine->add stir Stir at Room Temperature (Monitor by TLC) add->stir quench Add 1M HCl stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (aq. NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap purify Purify by Recrystallization or Column Chromatography evap->purify

Caption: Workflow for the N-Sulfonylation of 2-Methylcyclopropanamine.

Methodology:

  • Reagent Preparation : In a round-bottom flask, dissolve 2-methylcyclopropanamine (1.0 eq) in a mixture of anhydrous DCM and pyridine (3:1 v/v) to a concentration of 0.2 M.

    • Causality: Pyridine serves as both a solvent and the base to neutralize the HCl byproduct. It is a common choice for sulfonylation reactions.

  • Reaction Setup : Cool the solution to 0°C in an ice-water bath.

  • Sulfonyl Chloride Addition : Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates completion.

  • Work-up : Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash with 1M aqueous HCl (2x) to remove pyridine.

  • Washing and Drying : Subsequently, wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification : The resulting crude sulfonamide is often a solid and can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Quantitative Data Summary: N-Sulfonylation

Reagent Molar Eq. Example Amount (for 10 mmol scale)
2-Methylcyclopropanamine 1.0 0.71 g (10 mmol)
p-Toluenesulfonyl Chloride 1.1 2.10 g (11 mmol)
Dichloromethane - 30 mL
Pyridine - 10 mL

| Typical Yield | | 80-95% |

PART 5: ANALYTICAL CHARACTERIZATION

Unambiguous structural confirmation of the synthesized products is critical.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this purpose.[12]

  • ¹H NMR : The formation of the desired product can be confirmed by the appearance of new signals corresponding to the added functional group (e.g., a singlet around 2.0 ppm for an acetyl group, aromatic protons for a benzyl or tosyl group) and a shift in the signals for the cyclopropyl protons. The N-H proton of the amide or sulfonamide will typically appear as a broad singlet.

  • ¹³C NMR : The carbon spectrum will show new signals corresponding to the acyl, alkyl, or sulfonyl group. For example, in N-acylation, a new carbonyl signal will appear around 170 ppm.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

References

  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]

  • Ruano, J. L. G., Alemán, J., Cid, M. B., & Parra, A. (2005). A general method for the preparation of N-sulfonyl aldimines and ketimines. Organic Letters, 7(2), 179–182. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299. [Link]

  • Max-Planck-Gesellschaft. NMR-Based Structure Characterization. [Link]

  • Pinto, A., & Esteves, M. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

Application Note: 2-Methylcyclopropanamine Derivatives as Mechanism-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methylcyclopropanamine (2-MCP) core represents a privileged "warhead" in medicinal chemistry, functioning as a mechanism-based inactivator (suicide substrate) for flavin-dependent amine oxidases. Unlike reversible competitive inhibitors, 2-MCP derivatives utilize the enzyme's own catalytic machinery to generate a reactive intermediate that covalently modifies the Flavin Adenine Dinucleotide (FAD) cofactor. This application note provides a comprehensive technical guide for researchers utilizing 2-MCP scaffolds, detailing the chemical mechanism, synthesis of self-validating inhibition assays, and the critical kinetic modeling required to determine


 values.

Mechanism of Action: The "Trojan Horse" Strategy

The potency of 2-MCP derivatives stems from the high ring strain (~27 kcal/mol) of the cyclopropane motif. The inhibition is not a passive blockage but an active chemical event triggered by the target enzyme.

Mechanistic Pathway[1]
  • Substrate Recognition: The enzyme (e.g., LSD1) accepts the 2-MCP derivative into the active site, mistaking the amine for its natural substrate (e.g., methylated Lysine-4 of Histone H3).

  • Catalytic Activation: The FAD cofactor initiates a single-electron transfer (SET) or hydride abstraction from the amine

    
    -carbon.
    
  • Ring Fragmentation: The resulting radical or cation intermediate is electronically unstable. The cyclopropyl ring undergoes rapid homolytic or heterolytic fission.

  • Covalent Capture: The opened ring species acts as a potent alkylating agent, forming a covalent bond with the N5 or C4a position of the FAD cofactor, permanently disabling the enzyme.

Pathway Visualization

The following diagram illustrates the single-electron transfer (SET) mechanism leading to FAD adduct formation.

Mechanism Inhibitor 2-Methylcyclopropanamine (Inhibitor) ES_Complex Enzyme-Inhibitor Complex Inhibitor->ES_Complex Binding (Ki) ES_Complex->Inhibitor Dissociation (koff) Radical Radical Intermediate (Ring Opening) ES_Complex->Radical e- Transfer to FAD Adduct FAD-Inhibitor Adduct (Irreversible Inactivation) Radical->Adduct Covalent Bond Formation (kinact)

Caption: Step-wise mechanism of FAD-dependent inactivation by 2-MCP derivatives. The transition from ES Complex to Adduct is governed by the rate constant


.

Experimental Protocols

Protocol A: HRP-Coupled Fluorescence Assay for LSD1 Inhibition

This protocol utilizes a horseradish peroxidase (HRP) coupled system to detect hydrogen peroxide (


) generation, which is a byproduct of the native LSD1 demethylation cycle. Since 2-MCPs are suicide inhibitors, pre-incubation is mandatory .

Materials:

  • Enzyme: Recombinant Human LSD1 (0.5 – 1.0

    
    M stock).
    
  • Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA).

  • Coupling Agents: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) and HRP.

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5% Glycerol.

Workflow:

  • Compound Preparation:

    • Dissolve 2-MCP derivatives in 100% DMSO.

    • Prepare 10-point serial dilutions (1:3).

    • Note: Ensure final DMSO concentration in assay is <1%.

  • Enzyme Pre-incubation (The Critical Step):

    • In a black 384-well plate, add 5

      
      L of LSD1 enzyme (final conc. 20-50 nM).
      
    • Add 100 nL of inhibitor dilution series.

    • Incubate for 30 minutes at Room Temperature (RT).

    • Why? This allows the mechanism-based inactivation (

      
      ) to occur before substrate competition begins.
      
  • Reaction Initiation:

    • Prepare a "Start Mix" containing: H3K4me2 peptide (

      
      , approx. 10 
      
      
      
      M), Amplex Red (50
      
      
      M), and HRP (0.1 U/mL).
    • Add 5

      
      L of Start Mix to the pre-incubated enzyme wells.
      
  • Detection:

    • Measure Fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

    • Calculate the slope (RFU/min) of the linear portion.

AssayWorkflow Step1 1. Inhibitor Dilution (DMSO Stock) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 30 min) Step1->Step2 Step3 3. Substrate Addition (H3K4me2 + Amplex Red + HRP) Step2->Step3 Step4 4. Kinetic Read (Ex 530nm / Em 590nm) Step3->Step4

Caption: Workflow for the HRP-coupled fluorescence assay detecting LSD1 activity.

Protocol B: Determination of (Kinetic Characterization)

Standard


 values are time-dependent for covalent inhibitors and therefore unreliable for SAR (Structure-Activity Relationship) ranking. You must determine the inactivation rate constants.

Methodology:

  • Perform the HRP-coupled assay (Protocol A) but vary the pre-incubation time (

    
    ) at 0, 5, 10, 20, 40, and 60 minutes.
    
  • Use a high concentration of substrate (

    
    ) in the start mix to effectively "freeze" the inhibition state upon addition (Jump Dilution method).
    
  • Measure residual enzyme activity (

    
    ) relative to DMSO control (
    
    
    
    ).

Data Analysis:

  • Step 1: Plot

    
     vs. Pre-incubation time (
    
    
    
    ) for each inhibitor concentration
    
    
    .
    • The slope of this line is

      
       (observed inactivation rate).
      
  • Step 2: Plot

    
     vs. Inhibitor Concentration 
    
    
    
    .
    • Fit to the hyperbolic equation:

      
      
      
    • 
       : Maximum inactivation rate at saturation.
      
    • 
       : Concentration of inhibitor at half-maximal inactivation rate.
      
    • Efficiency: The ratio

      
       (
      
      
      
      ) is the definitive metric for potency.

Stability and Handling of 2-MCP Derivatives

ParameterCharacteristicHandling Recommendation
Chemical Stability High as salt (HCl/TFA); Moderate as free base.Store as hydrochloride salts at -20°C. Avoid storing free amines in solution for >24h.
Stereochemistry Chiral centers at C1 and C2.Trans-isomers are typically 10-100x more potent than cis-isomers for MAO/LSD1. Enantiopure synthesis is preferred over racemates.
Volatility Low MW derivatives (e.g., parent 2-methylcyclopropanamine) are volatile.Handle free bases in a fume hood; concentrate solutions carefully under controlled vacuum.
Radical Sensitivity Ring opens under radical conditions.Avoid exposure to light or radical initiators (e.g., AIBN) during storage.

Troubleshooting & Controls

  • False Positives (H2O2 Scavenging):

    • Issue: Some amines react directly with

      
       or interfere with Amplex Red oxidation.
      
    • Control: Add

      
       directly to the inhibitor + Amplex Red/HRP mix (no LSD1). If fluorescence is quenched compared to control, the compound is an assay interferer.
      
  • Reversibility Check:

    • Issue: Confirming the covalent nature.[1]

    • Control: Perform "Jump Dilution". Incubate Enzyme + Inhibitor (100x IC50), then dilute 100-fold into substrate buffer. If activity does not recover, inhibition is irreversible.

References

  • Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry. Link

  • Mimasu, S., et al. (2010). "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1A." Biochemistry. Link

  • Li, Z., et al. (2019). "Design, synthesis and biological evaluation of 2-substituted cyclopropylamine derivatives as LSD1 inhibitors." European Journal of Medicinal Chemistry. Link

  • Culhane, J.C., et al. (2010). "LSD1 and the chemistry of histone demethylation." Current Opinion in Chemical Biology. Link

  • Binda, C., et al. (2010). "Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2." Journal of the American Chemical Society. Link

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (1R,2S)-2-Methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (1R,2S)-2-Methylcyclopropanamine in Modern Drug Discovery

(1R,2S)-2-Methylcyclopropanamine is a chiral building block of significant interest in medicinal chemistry. Its rigid, three-membered ring introduces conformational constraint into larger molecules, a desirable feature for enhancing binding affinity and selectivity to biological targets. The specific stereochemistry of this amine, with a cis relationship between the amino and methyl groups, provides a defined three-dimensional vector for molecular elaboration. This unique structural motif is a key component in a number of advanced pharmaceutical agents, most notably in the development of direct-acting antivirals targeting the Hepatitis C virus (HCV) NS3/4A protease.[1] The incorporation of this moiety has been shown to significantly improve the potency and pharmacokinetic profiles of these inhibitors.[2]

This application note provides detailed protocols for the utilization of (1R,2S)-2-Methylcyclopropanamine in the synthesis of key pharmaceutical intermediates. The primary focus will be on N-acylation to form robust amide bonds, a cornerstone transformation in the construction of peptidomimetic drugs. A representative protocol for reductive amination will also be discussed, showcasing another versatile method for C-N bond formation.

Physicochemical Properties of the Starting Material:

PropertyValue
IUPAC Name rac-(1R,2S)-2-methylcyclopropan-1-amine hydrochloride
CAS Number 97311-87-0 (for the racemic hydrochloride salt)[3]
Molecular Formula C₄H₁₀ClN (for the hydrochloride salt)[3]
Molecular Weight 107.58 g/mol (for the hydrochloride salt)[3]
Appearance Typically a solid in its salt form
Key Structural Features High ring strain conferring unique reactivity; two stereocenters.[3]

Section 1: N-Acylation for the Synthesis of Peptidomimetic Intermediates

The formation of an amide bond via N-acylation is the most prevalent application of (1R,2S)-2-Methylcyclopropanamine in pharmaceutical synthesis. This reaction is central to the construction of peptidomimetic HCV protease inhibitors like Boceprevir, where a similar cyclopropylproline moiety is crucial for activity.[2] The following protocol details a representative synthesis of a key amide intermediate, employing a common carbodiimide coupling agent.

Causality Behind Experimental Choices:

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable. Therefore, the carboxylic acid must be "activated". This is achieved by converting the hydroxyl group into a better leaving group. Coupling reagents such as dicyclohexylcarbodiimide (DCC) facilitate this by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The use of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the activated intermediate and the coupling reagent. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often included to neutralize any acid byproducts and to ensure the cyclopropylamine is in its free base form for optimal nucleophilicity.

Experimental Workflow: N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous DCM add_dcc Add DCC Solution Dropwise at 0°C prep_acid->add_dcc prep_amine Dissolve (1R,2S)-2-Methylcyclopropanamine and DIPEA in Anhydrous DCM prep_amine->add_dcc warm_rt Warm to Room Temperature and Stir for 12-18h add_dcc->warm_rt filter Filter Dicyclohexylurea (DCU) warm_rt->filter wash Wash Filtrate with 1M HCl, sat. NaHCO₃, Brine filter->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Final Intermediate

Caption: Workflow for the N-acylation of (1R,2S)-2-Methylcyclopropanamine.

Detailed Protocol: Synthesis of a Representative Amide Intermediate

This protocol describes the coupling of (1R,2S)-2-Methylcyclopropanamine with a protected amino acid, a common step in the synthesis of peptidomimetic drugs.

Materials:

  • (1R,2S)-2-Methylcyclopropanamine hydrochloride

  • N-Boc-L-tert-leucine

  • Dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-Boc-L-tert-leucine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • In a separate flask, dissolve (1R,2S)-2-Methylcyclopropanamine hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (1.2 eq) to generate the free amine in situ. Stir for 10 minutes.

  • Cool the carboxylic acid solution to 0 °C in an ice bath.

  • Slowly add the solution of (1R,2S)-2-Methylcyclopropanamine free base to the cooled carboxylic acid solution.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide product.

Quantitative Data Summary:

ParameterTypical Value
Starting Material (1R,2S)-2-Methylcyclopropanamine
Coupling Reagent Dicyclohexylcarbodiimide (DCC)[4]
Base N,N-Diisopropylethylamine (DIPEA)[4]
Solvent Dichloromethane (DCM)
Reaction Time 12-18 hours
Yield 75-90% (typical for this type of coupling)
Purity >98% after chromatography

Section 2: Reductive Amination for C-N Bond Formation

Reductive amination is another powerful tool for incorporating the (1R,2S)-2-methylcyclopropylamino moiety. This one-pot reaction involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is highly valuable for producing more complex secondary or tertiary amines.

Mechanistic Rationale:

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred because it is selective for the iminium ion over the starting carbonyl compound and is stable in the protic solvents that can facilitate imine formation. This selectivity prevents the unwanted reduction of the aldehyde or ketone starting material.

Synthetic Pathway: Reductive Amination

G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome amine (1R,2S)-2-Methylcyclopropanamine mix Mix in Anhydrous Solvent (e.g., Dichloroethane) amine->mix carbonyl Aldehyde or Ketone carbonyl->mix add_stab Add Sodium Triacetoxyborohydride (STAB) mix->add_stab stir Stir at Room Temperature add_stab->stir workup Aqueous Work-up stir->workup purify Purification workup->purify product N-Substituted (1R,2S)-2-Methylcyclopropylamine purify->product

Caption: General workflow for reductive amination with (1R,2S)-2-Methylcyclopropanamine.

General Protocol for Reductive Amination:

Materials:

  • (1R,2S)-2-Methylcyclopropanamine hydrochloride

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add the aldehyde or ketone (1.0 eq), (1R,2S)-2-Methylcyclopropanamine hydrochloride (1.2 eq), and anhydrous DCE.

  • Add TEA or DIPEA (1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted amine.

Conclusion

(1R,2S)-2-Methylcyclopropanamine is a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. The protocols detailed in this application note for N-acylation and reductive amination provide robust and versatile methods for its incorporation into target molecules. The careful selection of reagents and reaction conditions, as explained by the underlying chemical principles, is paramount to achieving high yields and purity. These methodologies are directly applicable to the development of novel therapeutics, particularly in the field of antiviral drug discovery.

References

  • Hepatitis C Virus Protease Inhibitors: Patent Highlight. ACS Medicinal Chemistry Letters. [Link]

  • CN103435532A - Synthetic method of boceprevir intermediate - Google Patents.
  • A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. ScienceDirect. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Organic Chemistry (Open Access). [Link]

  • Process for preparation of boceprevir and intermediates thereof.
  • (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubChem. [Link]

  • cis-(1R,2S)-2-methyl-N-(2-methylpropyl)cyclopropan-1-amine. PubChem. [Link]

  • cis-2-Methylcyclopentanamine hydrochloride | C6H14ClN | CID 118992684. PubChem. [Link]

  • N-Methyl-cyclopropanamine HCl. ChemBK. [Link]

  • Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.

Sources

Application Notes and Protocols for Ring-Opening Reactions of 2-Methylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Strained Ring

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern organic synthesis and drug discovery. Its inherent ring strain, approximately 115 kJ/mol, makes it a "spring-loaded" functional group, poised for selective ring-opening reactions that can lead to complex acyclic and larger ring systems with high stereochemical control.[1][2] This application note focuses specifically on 2-methylcyclopropane derivatives, providing researchers, scientists, and drug development professionals with a detailed guide to the strategic cleavage of these valuable building blocks. The presence of the methyl group introduces an element of asymmetry, making the control of regioselectivity a critical parameter in any synthetic protocol. We will delve into the mechanistic underpinnings of various ring-opening strategies and provide field-proven protocols to empower your research endeavors.

Theoretical Background: Understanding the Driving Forces

The reactivity of the cyclopropane ring is fundamentally governed by its unique electronic structure. The C-C bonds possess significant p-character, rendering them susceptible to attack by both electrophiles and nucleophiles under appropriate activation. The regiochemical outcome of the ring-opening of a 2-methylcyclopropane derivative is a delicate balance of electronic and steric factors, dictated by the nature of the substrate and the chosen catalytic system.

Key Mechanistic Pathways
  • Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the cyclopropane ring can be protonated or coordinated, respectively.[3] This activation facilitates nucleophilic attack. For 2-methylcyclopropane derivatives, the initial protonation can occur at a C-C bond, leading to a corner-protonated intermediate.[4] The subsequent cleavage will favor the formation of the more stable carbocation. In the case of a 2-methylcyclopropane, this would typically be the secondary carbocation, leading to nucleophilic attack at the more substituted carbon.

  • Transition Metal-Catalyzed Ring-Opening: Transition metals, particularly those from the later series (e.g., Rh, Pd, Cu), can activate cyclopropanes via oxidative addition into a C-C bond.[5] For vinylcyclopropanes, this is a particularly powerful strategy, often leading to metallacyclic intermediates that can participate in a variety of subsequent transformations, including cycloadditions.[6] The regioselectivity is often controlled by the ligand environment around the metal center.

  • Radical Ring-Opening: The C-C bonds of cyclopropanes can also be cleaved homolytically. This can be initiated by radical species, often generated under oxidative conditions.[7][8][9] The resulting 1,3-diradical or a related intermediate can then be trapped or undergo further rearrangement. This approach is particularly useful for the synthesis of complex polycyclic structures.

The general mechanism for an acid-catalyzed ring-opening is depicted below:

Acid_Catalyzed_Ring_Opening cluster_0 Activation cluster_1 Ring Opening & Nucleophilic Attack 2_Methylcyclopropane 2-Methylcyclopropane Protonated_Cyclopropane Corner-Protonated Intermediate 2_Methylcyclopropane->Protonated_Cyclopropane Protonation Carbocation Secondary Carbocation Protonated_Cyclopropane->Carbocation C-C Cleavage H+ H⁺ (Acid) Product Ring-Opened Product Carbocation->Product Nucleophilic Attack Nu- Nu⁻

Caption: General mechanism of acid-catalyzed ring-opening of 2-methylcyclopropane.

Experimental Protocols

The following protocols are designed to be robust and adaptable. However, as with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor 2-Methylcyclopropane

Donor-acceptor (D-A) cyclopropanes are highly activated substrates due to the push-pull electronic nature of their substituents, which polarizes the C-C bonds.[5][10] This protocol describes the ring-opening of a 2-methyl-substituted D-A cyclopropane with an aromatic nucleophile.

Table 1: Reaction Parameters for Lewis Acid-Catalyzed Ring-Opening

ParameterValue
Substrate Diethyl 2-methyl-3-phenylcyclopropane-1,1-dicarboxylate
Nucleophile 1,3,5-Trimethoxybenzene
Lewis Acid Scandium(III) triflate (Sc(OTf)₃)
Solvent Dichloromethane (DCM), anhydrous
Temperature Room Temperature (20-25 °C)
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl 2-methyl-3-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv.).

  • Reagent Addition: Dissolve the cyclopropane substrate in anhydrous DCM (0.1 M). Add 1,3,5-trimethoxybenzene (1.2 equiv.) to the solution.

  • Catalyst Introduction: In a separate vial, weigh Sc(OTf)₃ (10 mol%) and dissolve it in a minimal amount of anhydrous DCM. Add the catalyst solution dropwise to the reaction mixture with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sc(OTf)₃: Scandium triflate is a highly effective Lewis acid that can coordinate to the carbonyl oxygen of the ester group, facilitating the ring-opening.[10] Its moisture tolerance is higher than many other Lewis acids, though anhydrous conditions are still recommended for optimal results.

  • Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst, leading to lower yields and longer reaction times.[5]

  • Regioselectivity: The nucleophilic attack is expected to occur at the carbon bearing the phenyl group due to the stabilization of the positive charge in the transition state.

Protocol 2: Transition Metal-Catalyzed Ring-Opening of a 2-Methylvinylcyclopropane

Vinylcyclopropanes (VCPs) are versatile substrates for transition metal-catalyzed reactions, as the vinyl group can coordinate to the metal center, facilitating the oxidative addition into the cyclopropane ring.[6][11]

Table 2: Reaction Parameters for Rh(I)-Catalyzed Ring-Opening

ParameterValue
Substrate 1-Methyl-2-vinylcyclopropane
Nucleophile Phenylboronic acid
Catalyst [Rh(cod)Cl]₂
Ligand (R)-BINAP
Base Potassium carbonate (K₂CO₃)
Solvent 1,4-Dioxane/H₂O (10:1)
Temperature 80 °C
Reaction Time 12-16 hours

Step-by-Step Methodology:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add [Rh(cod)Cl]₂ (2.5 mol%) and (R)-BINAP (5.5 mol%). Add degassed 1,4-dioxane and stir at room temperature for 30 minutes.

  • Reagent Addition: To the catalyst solution, add 1-methyl-2-vinylcyclopropane (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Reaction Execution: Add degassed water to the mixture and heat the reaction to 80 °C.

  • Reaction Monitoring: Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, add water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Rh(I)/BINAP System: This catalytic system is well-established for asymmetric ring-opening reactions. The chiral BINAP ligand induces enantioselectivity in the product.

  • Boronic Acid: Phenylboronic acid serves as a source of the phenyl nucleophile in this cross-coupling type reaction.

  • Base: The base is required for the transmetalation step in the catalytic cycle.

Experimental Workflow and Data Presentation

A typical experimental workflow for the ring-opening of 2-methylcyclopropane derivatives is outlined below.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis node_prep Substrate & Reagent Preparation node_setup Reaction Setup (Inert Atmosphere) node_prep->node_setup node_glass Glassware Drying node_glass->node_setup node_addition Reagent & Catalyst Addition node_setup->node_addition node_monitor Monitoring (TLC, GC-MS) node_addition->node_monitor node_quench Quenching node_monitor->node_quench node_extract Extraction node_quench->node_extract node_purify Column Chromatography node_extract->node_purify node_char Characterization (NMR, MS) node_purify->node_char node_stereo Stereochemical Analysis (Chiral HPLC) node_char->node_stereo

Caption: A standard experimental workflow for ring-opening reactions.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst (e.g., moisture contamination for Lewis acids).Ensure strictly anhydrous conditions; use freshly opened or purified reagents and solvents.
Insufficiently activated substrate.For non-D-A cyclopropanes, consider more forcing conditions (higher temperature, stronger Lewis acid) or a different catalytic system (e.g., transition metal).
Mixture of Regioisomers Poor regiocontrol of the catalytic system.Screen different Lewis acids or ligands for transition metal catalysts. Temperature can also influence regioselectivity.
Low Yield Side reactions or product decomposition.Analyze the crude reaction mixture for byproducts. Consider running the reaction at a lower temperature or for a shorter duration.

Conclusion

The ring-opening of 2-methylcyclopropane derivatives is a powerful strategy for the synthesis of valuable and complex molecules. A thorough understanding of the underlying reaction mechanisms is crucial for controlling the chemo-, regio-, and stereoselectivity of these transformations. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of these strained carbocycles. With careful execution and a systematic approach to optimization, the challenges associated with these reactions can be overcome, unlocking new avenues in synthetic chemistry and drug development.

References

  • Stereochemistry of the electrophilic ring opening of cyclopropanes by deuterium(1+) ion. Evidence for an unsymmetrical, nonrotating, corner-protonated cyclopropane. Journal of the American Chemical Society. [Link]

  • Stereochemical pathways for some ring‐opening cyclization reactions of cyclopropane derivatives. ResearchGate. [Link]

  • Stereochemistry of the electrophilic ring opening of cyclopropanes. 2. Reaction of cis- and trans-1,2,3-trimethylcyclopropane with deuterium(1+) ion. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Ring‐opening reactions of D–A cyclopropanes. ResearchGate. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journals. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed. [Link]

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Stack Exchange. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC. [Link]

  • Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. ACS Publications. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Cyclopropylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic challenges presented by cyclopropylamine and its isomers. As a small, polar, and basic molecule, cyclopropylamine (C₃H₅NH₂) poses unique difficulties in achieving adequate retention, good peak shape, and effective resolution in High-Performance Liquid Chromatography (HPLC).[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and actionable troubleshooting protocols in a direct question-and-answer format.

The term "cyclopropylamine isomers" can refer to structural isomers (compounds with the same molecular formula but different connectivity) or, more commonly in pharmaceutical development, stereoisomers (enantiomers and diastereomers) of substituted cyclopropylamine derivatives.[3] The principles and strategies discussed here are foundational and apply to both scenarios, addressing the core challenges of the cyclopropylamine moiety.

Frequently Asked Questions (FAQs)

Q1: What makes cyclopropylamine and its derivatives so difficult to analyze with standard reversed-phase HPLC methods?

The primary difficulty stems from two core properties of the cyclopropylamine molecule:

  • High Polarity: Cyclopropylamine is a small, highly polar compound. In reversed-phase (RP) chromatography, where the stationary phase is non-polar (like C18), polar analytes have weak hydrophobic interactions. This results in poor retention, often causing the analyte to elute in or near the solvent front (void volume).[4][5]

  • Basic Nature: The primary amine group is basic. On traditional silica-based columns, residual surface silanol groups (Si-OH) are acidic.[6] At typical mobile phase pH values (3-7), the amine group is protonated (positively charged), leading to strong, unwanted ionic interactions with deprotonated, negatively charged silanol groups. This secondary interaction is a primary cause of severe peak tailing, which compromises resolution and quantification.[7][8][9]

Q2: What are the primary chromatographic modes I should consider for separating cyclopropylamine isomers?

While standard reversed-phase is challenging, several modes are well-suited for these polar, basic analytes. The choice depends on the specific isomers and available resources.

  • Reversed-Phase HPLC (with modifications): This is the most common HPLC mode, but it requires specific mobile phase strategies to be effective. These include rigorous pH control, the use of modern base-deactivated columns, or the addition of mobile phase modifiers like ion-pairing agents.[7][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative designed specifically for polar compounds.[10] It uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase high in organic content (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention of compounds that are unretained in reversed-phase.[11]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[12][13] This allows for multiple, controllable retention mechanisms on a single column, providing excellent retention and selectivity for charged analytes like protonated amines without the need for ion-pairing reagents.[13][14]

  • Chiral Chromatography: For separating enantiomers, a chiral stationary phase (CSP) is required.[15][16][17] Mobile phase optimization is still critical and often involves normal-phase, polar organic, or reversed-phase conditions depending on the specific CSP.[17][18]

Q3: Why is mobile phase pH the most critical parameter for separating basic compounds like cyclopropylamine?

Mobile phase pH directly controls the ionization state of both the analyte and the stationary phase, which fundamentally dictates their interaction.[19][20]

  • Analyte Ionization: For a basic amine, as the mobile phase pH decreases, the amine becomes protonated (BH⁺). As the pH increases well above its pKa, it becomes neutral (B). This change dramatically alters its polarity and hydrophobicity.[19] In reversed-phase, the neutral form is more hydrophobic and will be retained more strongly.

  • Stationary Phase Ionization: For silica-based columns, acidic residual silanol groups are fully protonated (neutral) at low pH (e.g., <3) but become increasingly deprotonated (negatively charged) as the pH rises.[7][9]

  • Controlling Interactions: By carefully selecting the pH, you can either suppress unwanted ionic interactions (at low pH) or leverage changes in analyte hydrophobicity to enhance retention (at high pH).[9][21] Operating at a pH close to the analyte's pKa can lead to poor reproducibility, as small shifts in pH can cause large changes in retention.[21]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My cyclopropylamine peak shows severe tailing on a C18 column.

Cause: This is the classic symptom of secondary interactions between the protonated amine analyte and ionized residual silanols on the silica stationary phase.[7][8][9]

Solutions:

  • Lower the Mobile Phase pH: Adjust the mobile phase to a pH of 3.0 or lower using an appropriate buffer (e.g., 0.1% formic acid or phosphate buffer).[7][9] At this pH, most silanol groups are protonated and neutral, minimizing the unwanted ionic interaction.

    • Caveat: This will also ensure the amine is fully protonated, which may reduce retention. You may need to compensate by decreasing the organic solvent percentage.[7] Also, ensure your column is stable at low pH.[7]

  • Use a Modern, Base-Deactivated Column: Use a high-purity silica column that is densely bonded and end-capped. These columns have a much lower concentration of accessible residual silanols, significantly reducing tailing for basic compounds.[6][9]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from the silanol groups, improving peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the target analyte.[9] However, this approach is less common with modern columns and can suppress ionization in mass spectrometry.

Problem 2: I have little to no retention of my analyte, even with 100% aqueous mobile phase.

Cause: The analyte is too polar for the reversed-phase stationary phase. Its hydrophobicity is insufficient for partitioning out of the highly polar mobile phase.

Solutions:

  • Switch to a HILIC Column: This is the most effective solution. A HILIC stationary phase is designed to retain polar compounds. See Protocol 3 for a starting point.[10][11]

  • Use Ion-Pair Chromatography (IPC): Add an ion-pairing reagent to the mobile phase. For a positively charged amine, an anionic reagent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) is used.[22] The reagent forms a neutral, hydrophobic ion-pair with the analyte, dramatically increasing its retention on a C18 or C8 column.[4] See Protocol 2 for guidance.

  • Use a High pH Mobile Phase: If using a pH-stable column (e.g., a hybrid or polymer-based column), increase the mobile phase pH to >9 (e.g., using an ammonium bicarbonate buffer). At high pH, the cyclopropylamine will be in its neutral, more hydrophobic form, leading to increased retention on a C18 column.

  • Consider a Mixed-Mode Column: A column with both RP and cation-exchange characteristics will provide strong retention for basic analytes.[13][14]

Problem 3: My cyclopropylamine isomers are co-eluting or have poor resolution.

Cause: The current mobile phase and stationary phase combination does not provide sufficient selectivity for the subtle structural differences between the isomers.

Solutions:

  • Optimize the Organic Modifier:

    • Type: Change the organic solvent. Acetonitrile, methanol, and tetrahydrofuran have different selectivities.[5] If you are using acetonitrile, try methanol, and vice-versa. This can alter the hydrogen-bonding and dipole-dipole interactions that influence resolution.

    • Percentage: Fine-tune the isocratic percentage or gradient slope. A shallower gradient or lower isocratic organic content will increase retention times and give the peaks more opportunity to separate.[5]

  • Adjust Mobile Phase pH: Small changes in pH can alter the charge distribution and conformation of molecules, which can be exploited to improve selectivity, especially if the isomers have different pKa values.[19][21]

  • For Chiral Isomers (Enantiomers):

    • Screen Different Chiral Stationary Phases (CSPs): This is the most critical factor. CSPs based on polysaccharides (cellulose, amylose), cyclodextrins, or macrocyclic antibiotics have different chiral recognition mechanisms.[15][17][18] Screening is often an empirical process.[17]

    • Optimize the Chiral Mobile Phase: For normal-phase CSPs, vary the alcohol (e.g., ethanol, isopropanol) and the acidic/basic additives (e.g., trifluoroacetic acid, diethylamine). These additives are crucial for good peak shape and enantioselectivity.[18]

Mobile Phase Optimization Strategies: A Comparative Summary

StrategyTypical Mobile Phase AdditivesMechanism of ActionProsCons
Low pH Reversed-Phase Formic acid, trifluoroacetic acid (TFA), phosphate buffer (pH 2-3)Suppresses silanol ionization to reduce secondary interactions.[7][9]Simple, MS-compatible (with formic acid), uses standard columns.May provide insufficient retention for very polar analytes.
High pH Reversed-Phase Ammonium bicarbonate/hydroxide, borate buffer (pH 9-11)Neutralizes the basic analyte, increasing its hydrophobicity and retention.Excellent retention for basic compounds, good peak shape.Requires a specialized pH-stable column; some silica columns will dissolve.
Ion-Pair Chromatography (IPC) Alkyl sulfonates (e.g., HSA, OSA)Forms a neutral ion-pair with the charged analyte, increasing hydrophobicity and retention.[4]Significantly increases retention of polar analytes on RP columns.Can be complex to set up, long column equilibration times, not MS-friendly.
HILIC Ammonium formate/acetate buffer in high % acetonitrile (>70%)Partitions the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[11]Excellent retention for very polar compounds, MS-friendly (volatile buffers).Different selectivity can be unpredictable; requires careful equilibration.
Mixed-Mode Chromatography (MMC) Standard RP buffers (e.g., ammonium formate)Utilizes a combination of hydrophobic and ion-exchange interactions for retention.[12][13]High retention and unique selectivity without ion-pairing reagents, MS-compatible.Column selection is critical; can be more expensive.

Mobile Phase Optimization Workflow

This diagram outlines a logical workflow for developing a robust HPLC method for cyclopropylamine isomers.

Mobile_Phase_Optimization Workflow for Cyclopropylamine Isomer Separation start Start: Define Separation Goal (Achiral vs. Chiral, Purity, etc.) analyze Analyze Analyte Properties (pKa, logP, Structure of Isomers) start->analyze select_achiral Achiral Separation analyze->select_achiral Isomers are achiral or diastereomers select_chiral Chiral Separation (Enantiomers) analyze->select_chiral Isomers are enantiomers screen_modes Screen Multiple Modes: 1. Reversed-Phase (Low & High pH) 2. HILIC 3. Mixed-Mode select_achiral->screen_modes screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Cyclodextrin) select_chiral->screen_csp eval_retention Evaluate Retention & Peak Shape screen_modes->eval_retention no_retention Problem: No/Low Retention eval_retention->no_retention Inadequate Retention poor_shape Problem: Peak Tailing eval_retention->poor_shape Tailing Peaks optimize_selectivity Optimize Selectivity for Isomers (Organic Modifier, Gradient, Temp.) eval_retention->optimize_selectivity Good Retention & Shape no_retention->screen_modes Prioritize HILIC/IPC/MMC poor_shape->screen_modes Try Low pH or Base-Deactivated Column finish Final Method Validation optimize_selectivity->finish eval_chiral Evaluate Enantioselectivity (α) screen_csp->eval_chiral eval_chiral->screen_csp α ≈ 1 optimize_chiral Optimize Mobile Phase (Modifier, Additives, Flow Rate) eval_chiral->optimize_chiral α > 1.1 optimize_chiral->finish

Sources

strategies for separating cis and trans isomers of 2-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support Knowledge Base for researchers working with cyclopropylamines.

Subject: Strategies for separating cis and trans isomers of 2-methylcyclopropanamine Ticket ID: CHEM-ISO-2MCP-001 Applicable For: Process Chemistry, Medicinal Chemistry, Analytical Development

Executive Summary

Separating the cis and trans isomers of 2-methylcyclopropanamine (CAS: 20649-16-1 for trans-HCl) presents a unique set of challenges due to the molecule's low molecular weight, high volatility, and lack of a UV chromophore.

While direct distillation is theoretically possible, the boiling point differential (


Tb) is often insufficient for high-purity separation (>98% de). The most robust strategies involve upstream separation of precursors  or downstream derivatization .

Module 1: Strategic Decision Matrix

Before selecting a protocol, determine your primary constraint: Scale or Purity.

SeparationStrategy Start Starting Material: Crude 2-Methylcyclopropanamine (Cis/Trans Mixture) Decision Primary Constraint? Start->Decision Scale High Scale (>100g) Cost-Sensitive Decision->Scale Purity High Purity (>99%) Research Scale (<10g) Decision->Purity Distill Method A: Fractional Distillation (Enrichment only) Scale->Distill Step 1 Deriv Method C: Chemical Derivatization (Chromatographic Separation) Purity->Deriv Recommended Salt Method B: Fractional Crystallization (Salt Formation) Distill->Salt Step 2 (Polishing) Outcome1 Enriched Isomer (80-90% purity) Distill->Outcome1 Outcome2 Pure Isomer (>99% purity) Salt->Outcome2 Deriv->Outcome2

Figure 1: Decision matrix for selecting the appropriate separation methodology based on scale and purity requirements.

Module 2: Troubleshooting & Protocols

Issue #1: "I cannot detect the amine on my HPLC."

Root Cause: 2-methylcyclopropanamine lacks a chromophore (conjugated


-system), rendering it invisible to standard UV-Vis detectors (254 nm).
Solution:  Derivatization.[1][2] Converting the amine to a benzamide or sulfonamide introduces a strong chromophore and increases molecular weight, improving column retention and diastereomeric resolution.
Protocol: Benzoyl Derivatization for Flash/HPLC Separation

This method exploits the polarity difference between the cis (more polar) and trans (less polar) amides.

Reagents:

  • Crude amine mixture[3]

  • Benzoyl chloride (BzCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Step-by-Step:

  • Reaction: Dissolve crude amine (1.0 eq) in DCM (0.2 M) at 0°C. Add Et3N (1.2 eq) followed by dropwise addition of BzCl (1.1 eq). Warm to RT and stir for 2 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO3 (removes benzoic acid). Dry organic layer over MgSO4.

  • Separation (Flash Chromatography):

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 95:5

      
       70:30).
      
    • Elution Order: The trans-benzamide typically elutes first (less polar due to reduced steric dipole interaction) followed by the cis-benzamide.

  • Hydrolysis (Deprotection): Reflux the separated amide in 6N HCl for 12-24 hours. Extract benzoic acid with ether; the aqueous layer contains the pure amine hydrochloride salt.

Data Validation:

Isomer Derivative Relative Polarity Elution Order (Normal Phase) Est. Retention Factor (Rf) in 4:1 Hex/EtOAc
Trans-N-benzoyl Lower 1st 0.45

| Cis-N-benzoyl | Higher | 2nd | 0.30 |

Issue #2: "My distillation isn't separating the isomers."

Root Cause: The boiling point differential (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


Tb) between cis and trans 2-methylcyclopropanamine is likely <5°C. Standard distillation columns lack the theoretical plates required for this separation.
Scientific Insight: Cis isomers generally have slightly higher boiling points than trans isomers due to a larger net dipole moment (polar groups on the same side), leading to stronger dipole-dipole interactions [1].[4][5]
Protocol: Fractional Crystallization (Salt Formation)

Crystallization relies on lattice energy differences rather than volatility. Trans isomers often pack more efficiently in crystal lattices due to higher symmetry.[4]

Recommended Salts:

  • Hydrochloride (HCl): Standard for stability.

  • Oxalate: Often provides sharper melting points for small amines.

  • Tartrate: Useful if simultaneous enantiomeric resolution is required later.

Workflow:

  • Dissolve the amine mixture in a minimal amount of absolute ethanol.

  • Add a stoichiometric amount of anhydrous acid (e.g., HCl in dioxane or oxalic acid).

  • Cool slowly to 0°C or -20°C.

  • Filter the precipitate. The solid is usually enriched in the trans-isomer (thermodynamically more stable and better packing).

  • Recrystallize the solid from EtOH/Et2O to upgrade purity.

Issue #3: "How do I analyze the ratio without derivatization?"

Solution: Gas Chromatography (GC) with a base-deactivated column.

Instrument Parameters:

  • Detector: FID (Flame Ionization Detector) - essential as it detects C-H bonds, not UV absorption.

  • Column: Amine-specific column (e.g., Rtx-Volatile Amine or CP-Volamine). Standard silica columns will cause peak tailing due to interaction with silanol groups.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet: Split injection (to prevent column overload).

Interpretation:

  • Elution Order: Trans (lower boiling point) usually elutes before cis (higher boiling point) on non-polar phases (e.g., 5% phenyl polysilphenylene-siloxane).

Module 3: Upstream Prevention (The "Pro" Tip)

Context: The most efficient way to separate these isomers is not at the amine stage, but at the carboxylic acid precursor stage (2-methylcyclopropanecarboxylic acid), before the Curtius rearrangement [2].

Why?

  • Acids have higher boiling points and larger

    
    Tb.
    
  • Acids can be separated via simple acid-base extraction or crystallization of salts (e.g., with cyclohexylamine).

  • The Curtius rearrangement proceeds with retention of configuration [3].

CurtiusPathway MixAcid Mixture: 2-Me-Cyclopropane Carboxylic Acid SepStep Separation: Distillation or Crystallization MixAcid->SepStep PureTransAcid Pure Trans-Acid SepStep->PureTransAcid High Efficiency Curtius Curtius Rearrangement (DPPA, tBuOH) PureTransAcid->Curtius Retention of Stereochemistry PureTransAmine Pure Trans-Amine (Boc-Protected) Curtius->PureTransAmine

Figure 2: The "Upstream" strategy. Separating the carboxylic acid precursor is chemically superior to separating the volatile amine.

Frequently Asked Questions (FAQ)

Q: Can I use Prep-HPLC for the free amine? A: Generally, no. Without a chromophore, you cannot trigger fraction collection based on UV. You would need a Mass Spec (MS) trigger or ELSD (Evaporative Light Scattering Detector). Furthermore, free amines often streak on C18 columns due to high pH/silanol interactions. If you must use Prep-HPLC, use a high pH stable column (e.g., XBridge) and an ammonium bicarbonate buffer (pH 10).

Q: Which isomer is thermodynamically more stable? A: The trans isomer is generally more stable because the steric repulsion between the methyl group and the amino group is minimized compared to the cis configuration. This makes the trans isomer the major product in thermodynamic equilibration reactions.

Q: Are cis and trans isomers enantiomers? A: No, they are diastereomers .

  • Trans exists as a pair of enantiomers: (1R, 2S) and (1S, 2R).

  • Cis exists as a pair of enantiomers: (1R, 2R) and (1S, 2S).

  • Separating cis from trans requires achiral methods (silica, distillation). Separating the (1R, 2S) from (1S, 2R) requires chiral resolution (e.g., chiral HPLC or tartaric acid salts) [4].

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (General principles of boiling point and polarity in geometric isomers).
  • Lau, S. Y., et al. (2022). "Asymmetric [3 + 2] photocycloadditions of cyclopropylamines." Chemical Science. Link (Discusses synthesis and handling of cyclopropylamine derivatives).

  • Smith, P. A. S. (1946). "The Curtius Reaction."[6][7][8] Organic Reactions, 3, 337-449. (Authoritative source on retention of configuration during rearrangement).

  • Wozniak, L., et al. (2016).[9] "HPLC Separation of Diastereomers: Chiral Molecular Tools." Molecules, 21(10), 1328.[9] Link (Strategies for separating diastereomers via chromatography).

Sources

improving crystallization conditions for diastereomeric salt resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Diastereomeric Salt Resolution Technical Support Center.

Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced Troubleshooting for Chiral Resolution via Crystallization

Introduction: Moving from Art to Engineering

Diastereomeric salt resolution is often mistook for an "art." As scientists, we must reject this notion. It is a thermodynamic and kinetic engineering challenge. If your resolution is failing, it is not bad luck; it is a specific violation of phase equilibrium or nucleation kinetics.

This guide addresses the three most critical failure modes reported by our users: Oiling Out (LLPS) , The Solid Solution Trap , and Yield/Purity Trade-offs .

Module 1: The "No Solids" Crisis (Oiling Out)

User Issue: "My reaction mixture turns into a sticky oil or gum upon cooling, instead of crystallizing."

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the "oil" phase is reached before the nucleation limit of the crystalline solid. This is often driven by high supersaturation (


) or the presence of impurities that act as a solvent for the amorphous phase.
Troubleshooting Protocol: The De-Oiling Workflow
VariableAdjustmentScientific Rationale
Supersaturation Decrease High

favors the formation of the disordered liquid phase (Ostwald’s Rule of Stages). Dilute the system or reduce the cooling rate.
Temperature Cycle (Annealing) Heat the oil to just below the dissolution temperature, then cool very slowly. This allows the thermodynamically stable crystal lattice to cannibalize the metastable oil droplets.
Impurities Pre-purify Impurities (even <1%) can stabilize the oil phase. Use a "sacrificial" crystallization or chromatography on the free base before salt formation [1].
Seeding Critical Add 0.5–1.0 wt% of pure seed crystals at the metastable zone width (MSZW) boundary. This bypasses primary nucleation energy barriers.
Visual Guide: Troubleshooting Phase Separation

OilingOutTroubleshoot Start Issue: Oiling Out (LLPS) CheckImpurity Check Purity of Free Base Start->CheckImpurity Impure Impure (>2%) CheckImpurity->Impure Pure High Purity CheckImpurity->Pure ActionPurify Action: Pre-purification (Recryst/Chromatography) Impure->ActionPurify CheckSolvent Check Solvent System Pure->CheckSolvent ActionSeed Action: Seeding Protocol (Add 1% Seeds at Cloud Point) CheckSolvent->ActionSeed Metastable Zone Wide ActionCycle Action: Temperature Cycling (Heat to T_clear - 5°C, Cool Slow) CheckSolvent->ActionCycle Oil Persists

Caption: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 2: The Purity Paradox (Solid Solutions & Eutectics)

User Issue: "I get crystals, but the diastereomeric excess (de) stalls at 60-70% regardless of recrystallization."

Technical Diagnosis: You have likely encountered a Solid Solution or a Eutectic Trap .

  • Solid Solution: The two diastereomers are isostructural (similar unit cell dimensions).[1] The undesired diastereomer fits into the crystal lattice of the desired one.[1] Recrystallization is futile.

  • Eutectic Trap: If the eutectic composition is near 50:50, the maximum theoretical yield of pure salt is near zero.

Advanced Protocol: The "Dutch Resolution" (Nucleation Inhibition)

Developed by Leeman et al., this method uses a "family" of resolving agents to break the solid solution or inhibit the nucleation of the undesired salt [2].

The Protocol:

  • Select a Family: Instead of using 1.0 eq of Resolving Agent A (e.g., Phencyphos), use a mix of Agent A (0.9 eq) and a structurally related Agent B (0.1 eq).

  • Mechanism: Agent B acts as an impurity that specifically poisons the crystal growth of the undesired diastereomer, widening its metastable zone.

  • Result: The desired diastereomer crystallizes pure, while the undesired one remains in solution (inhibited).[1][2][3][4][5]

Module 3: The Yield Trap (Stoichiometry Optimization)

User Issue: "My optical purity is high (>98% de), but my yield is commercially unviable (<20%)."

Technical Diagnosis: You are likely using a full equivalent (1.0 eq) of resolving agent in a system with high mutual solubility. This forces the "more soluble" salt to co-precipitate or limits the "less soluble" salt's recovery due to the common ion effect.

Solution: The Pope and Peachy Method

This method (dating back to 1899) replaces half the expensive chiral agent with a cheap achiral acid/base [3].

Step-by-Step Methodology:

  • Calculate: Use 0.5 eq of Chiral Resolving Agent (e.g., L-Tartaric Acid) and 0.5 eq of Achiral Acid (e.g., HCl or Acetic Acid).

  • Reaction:

    • Desired Enantiomer + Chiral Agent

      
       Precipitate (Less Soluble Salt).[3]
      
    • Undesired Enantiomer + Achiral Agent

      
       Solution (Highly Soluble Salt).[3]
      
  • Outcome: The solubility difference (

    
    ) is maximized because the achiral salt is designed to remain fully soluble, driving the equilibrium toward the precipitation of the desired chiral salt.
    

Experimental Workflow: The "Self-Validating" Screen

Do not proceed to scale-up without passing this validation gate.

Materials:

  • Racemic substrate (100 mg per well/vial).

  • Resolving Agent Library (Acids/Bases with

    
    ).
    
  • Solvent Library (varying dielectric constants: MeOH, iPrOH, Acetone, ACN).

Procedure:

  • Dissolution: Dissolve racemate and resolving agent (1:1) at elevated temp (

    
    ).
    
  • Equilibration: Cool to

    
     at 0.1°C/min.
    
  • Harvest: Filter solids. Crucial: Keep the mother liquor.

  • Validation (The "Triangle Check"):

    • Solids: Analyze via XRPD. Why? To confirm you formed a new salt species and not just precipitated the free base.

    • Solids: Analyze via Chiral HPLC (determine de).[6]

    • Liquor: Analyze via Chiral HPLC. Why? If the solid is 90% R, the liquor must be enriched in S. If both are R, you have failed to resolve (conglomerate formation or degradation).

Visual Guide: The Optimization Loop

OptimizationLoop Input Racemate + Resolving Agent Screen HTS Screening (Solvents/Agents) Input->Screen Analyze Analyze Solid & Liquor (XRPD + HPLC) Screen->Analyze Decision Success? Analyze->Decision SolidSol Solid Solution? (Low de, High Yield) Decision->SolidSol No LowYield Low Yield? (High de) Decision->LowYield No ScaleUp Scale Up Decision->ScaleUp High Yield/High de Dutch Apply Dutch Resolution (Add Family Agent) SolidSol->Dutch Dutch->Screen Pope Apply Pope-Peachy (0.5 eq Chiral + 0.5 eq Achiral) LowYield->Pope Pope->Screen

Caption: Iterative workflow for optimizing yield and purity using advanced resolution strategies.

FAQ: Technical Support

Q: How do I know if I have a salt or a co-crystal? A: Use


. Generally, a 

(measured in water) is required for salt formation. If

, you likely have a co-crystal. Between 0 and 3, the continuum is unpredictable. Verify with Single Crystal XRD or solid-state NMR.

Q: Can I use water as a solvent? A: Only if your salt is hydrophobic. Water has a high dielectric constant, which often dissociates salts, preventing lattice formation. However, for amphiphilic drugs, water/alcohol mixtures can be excellent for exploiting the hydrophobic effect to drive crystallization.

Q: Why does my resolution work at 1g but fail at 100g? A: Heat transfer and mixing dynamics. At 1g, cooling is rapid and uniform. At 100g, temperature gradients can cause "oiling out" near the vessel walls or secondary nucleation of the wrong diastereomer. Switch from "crash cooling" to controlled cooling ramps (e.g., cubic cooling profiles).

References

  • Sirois, L. E., et al. (2014). "The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers." Organic Process Research & Development. Link

  • Leeman, M., et al. (2010). "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents." Angewandte Chemie International Edition. Link

  • Pope, W. J., & Peachey, S. J. (1899). "The application of powerful optically active acids to the resolution of feebly basic racemic compounds." Journal of the Chemical Society, Transactions. Link

  • Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

Sources

Validation & Comparative

A Comparative Guide to GC-MS Analysis for Purity Assessment of 2-Methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 2-Methylcyclopropanamine, a chiral building block of significant interest, presents unique analytical challenges due to its volatility, polarity, and basicity. This guide provides an in-depth, scientifically grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this key intermediate, contrasted with alternative methodologies. We will explore the causality behind experimental choices, from sample preparation to data analysis, to construct a self-validating and robust analytical protocol.

The Analytical Challenge: Why 2-Methylcyclopropanamine Requires a Specialized Approach

Direct Gas Chromatographic (GC) analysis of small, primary amines like 2-methylcyclopropanamine is notoriously difficult.[1] The high polarity of the amine functional group leads to strong interactions with the acidic silanol groups present on the surface of conventional fused-silica capillary columns and inlet liners.[1] This interaction results in a host of chromatographic problems, including:

  • Poor Peak Shape: Severe peak tailing is common, making accurate integration and quantification challenging.

  • Analyte Adsorption: The active sites can irreversibly adsorb the amine, leading to poor recovery and reduced sensitivity.

  • Column Degradation: The reactive nature of amines can degrade the stationary phase over time, shortening column lifetime.

To overcome these obstacles, a chemical modification step known as derivatization is essential. This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, significantly improving its chromatographic behavior.[2][3][4]

GC-MS for Purity Profiling: A Two-Pronged Approach

GC-MS is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of Mass Spectrometry (MS). This makes it exceptionally well-suited for purity analysis, as it can both separate impurities from the main component and provide structural information for their identification.

Part 1: Achiral Purity Assessment via Derivatization

The first step in assessing the overall purity of 2-methylcyclopropanamine is an achiral GC-MS analysis. This will quantify all volatile impurities, regardless of their stereochemistry.

For primary amines, the most common and effective derivatization techniques are acylation and silylation.[4]

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form a stable, volatile amide. Fluoroacyl derivatives have the added benefit of enhancing sensitivity, especially with electron capture detection, and producing characteristic mass spectra.[2]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (TMS) group. This significantly reduces polarity and improves peak shape.[4]

For this application, trifluoroacetylation is the recommended approach. The resulting N-(2-methylcyclopropyl)trifluoroacetamide is highly volatile and produces predictable fragmentation patterns in the mass spectrometer, aiding in confident identification.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10 mg of the 2-methylcyclopropanamine sample into a 2 mL autosampler vial.
  • Dissolve in 1.0 mL of a suitable anhydrous solvent like Dichloromethane (DCM) or Ethyl Acetate.
  • Prepare a stock solution of a certified reference standard of 2-methylcyclopropanamine in the same manner.

2. Derivatization Procedure:

  • To the 1 mL sample solution, add 100 µL of trifluoroacetic anhydride (TFAA).
  • Cap the vial tightly and vortex for 1 minute.
  • Heat the vial at 60°C for 20 minutes to ensure the reaction goes to completion.
  • Allow the vial to cool to room temperature before analysis.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.
  • MS System: Agilent 5977B or equivalent single quadrupole MS.
  • Column: A non-polar column, such as a 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for its robustness and excellent separation of a wide range of analytes.[5]
  • Injection: 1 µL, Split mode (e.g., 50:1 split ratio) to avoid column overload.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for trace-level quantification.[6][7]

The purity is determined by area percent calculation from the total ion chromatogram (TIC).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The mass spectrum of the main peak should be consistent with the N-(2-methylcyclopropyl)trifluoroacetamide derivative. Based on fragmentation patterns of similar derivatized amines, the following key ions would be expected:[8][9][10]

  • Molecular Ion (M+): The ion corresponding to the full mass of the derivative (m/z 167).

  • Alpha-Cleavage: The most characteristic fragmentation for N-acylated amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in a prominent ion from the loss of a methyl group (m/z 152) or an ethyl group from the ring opening.

  • Tropylium-like ion: A fragment corresponding to the cyclopropylmethyl cation (m/z 55).

  • Trifluoroacetyl fragment: A characteristic ion at m/z 69 [CF3]+.

Diagram: Achiral GC-MS Workflow

Achiral GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2-Methylcyclopropanamine Sample Solvent Add Anhydrous DCM Sample->Solvent Deriv Add TFAA Solvent->Deriv React Heat at 60°C Deriv->React Inject Inject 1 µL (Split Mode) React->Inject GC GC Separation (DB-5ms column) Inject->GC MS EI Mass Spectrometry (Full Scan/SIM) GC->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Integrate Integrate Peaks TIC->Integrate Identify Identify Impurities (Mass Spectra) TIC->Identify Purity Calculate Area % Purity Integrate->Purity

Caption: Workflow for achiral purity assessment.

Part 2: Chiral Purity (Enantiomeric Excess) Assessment

Since 2-methylcyclopropanamine possesses a chiral center, determining the enantiomeric excess (e.e.) is critical, as different enantiomers can have vastly different pharmacological activities.[11] Chiral GC is an effective technique for this separation.[12]

The separation of enantiomers requires a chiral stationary phase (CSP). Cyclodextrin-based CSPs are widely used and highly effective for this purpose.[13][14] These phases, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create a chiral environment within the column.[15] The derivatized enantiomers interact differently with the chiral cavities of the cyclodextrin, leading to different retention times and, thus, separation.[14] The same TFAA derivatization used for the achiral analysis is suitable here, as it does not affect the chiral center.

1. Sample and Standard Preparation:

  • Prepare the derivatized sample as described in the achiral protocol.
  • It is crucial to have a racemic standard (a 50:50 mixture of both enantiomers) to confirm the peak elution order and resolution.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: Same as for the achiral analysis.
  • Column: A chiral column, such as a Rt-βDEXcst or similar cyclodextrin-based phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injection, Inlet, Carrier Gas: Same as for the achiral analysis.
  • Oven Temperature Program: Chiral separations are often highly temperature-dependent.[15] An isothermal or a very slow temperature ramp is typically required for optimal resolution.
  • Example Program: 90°C, hold for 20 minutes, then ramp at 2°C/min to 150°C. This must be optimized for the specific column and enantiomers.
  • MS Parameters: Same as for the achiral analysis.

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers.

e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100 (where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer)

Diagram: Chiral vs. Achiral Separation

Chiral_vs_Achiral cluster_achiral Achiral Separation (DB-5ms) cluster_chiral Chiral Separation (Cyclodextrin CSP) achiral_axis Time -> achiral_peak Single Peak (Both Enantiomers Co-elute) achiral_peak_shape chiral_axis Time -> chiral_peak1 Enantiomer 1 chiral_peak2 Enantiomer 2 chiral_peak1_shape chiral_peak2_shape

Caption: Conceptual difference in chromatographic output.

Method Validation: The Trustworthiness Pillar

A method is only useful if it is proven to be reliable. Validation is performed according to ICH Q2(R2) guidelines to provide documented evidence that the method is fit for its intended purpose.[16]

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (MS); baseline resolution from other components.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the specification limit).
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for a spiked sample.
Precision To show the closeness of agreement between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, temperature ramp are slightly varied.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, it is not the only option. The choice of analytical technique should be based on the specific needs of the analysis.[17]

Technique Principle Advantages for 2-Methylcyclopropanamine Disadvantages
GC-MS Separation based on volatility and polarity; detection by mass.[18]High sensitivity for volatile compounds, excellent for impurity identification, established methods for chiral analysis.Requires derivatization, high temperatures can degrade thermally labile impurities.[19]
HPLC-UV/MS Separation based on partitioning between liquid mobile phase and solid stationary phase.[20]No derivatization needed, suitable for non-volatile impurities, operates at ambient temperature.[19][20]Can be less sensitive for very volatile compounds, mobile phase selection can be complex.
Quantitative NMR (qNMR) Quantifies substances based on the NMR signal intensity relative to a certified internal standard.No chromatography needed, provides direct quantification without a reference standard for the analyte, non-destructive.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, may not separate all impurities.
Titration Chemical reaction to determine the concentration of the amine.Simple, inexpensive, provides an absolute measure of total base content.Not specific (titrates all basic impurities), cannot detect neutral or acidic impurities, very low sensitivity.
Head-to-Head: GC-MS vs. HPLC

For a small, volatile molecule like 2-methylcyclopropanamine, GC-MS is often the superior choice for purity profiling. The primary advantage of HPLC—the ability to analyze non-volatile compounds without derivatization—is less relevant here.[17] GC offers higher chromatographic efficiency for such small molecules, leading to sharper peaks and better resolution of closely related volatile impurities.[19] However, for identifying potential non-volatile impurities (e.g., salts, synthesis by-products of high molecular weight), HPLC-MS serves as an essential orthogonal technique, providing a more complete purity profile.

Conclusion: A Strategy for Comprehensive Purity Assessment

A robust and reliable purity assessment of 2-methylcyclopropanamine relies on a well-designed analytical strategy. GC-MS, following a carefully executed derivatization protocol with trifluoroacetic anhydride, stands as the primary technique for both achiral and chiral purity determination. Its high resolving power and definitive identification capabilities provide the accuracy and specificity required in a pharmaceutical development setting. The method's trustworthiness is cemented through rigorous validation against ICH guidelines.

While GC-MS is the workhorse for this analysis, a comprehensive understanding of a material's purity profile is best achieved by employing an orthogonal technique like HPLC-MS to search for non-volatile impurities. This dual-pronged approach ensures that all potential impurities are detected, quantified, and controlled, ultimately safeguarding the quality and safety of the final drug product.

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comparative analysis of cyclopropanation methods for substituted alkenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in modern medicinal chemistry and drug development. Its unique conformational rigidity and electronic properties can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][2] Consequently, the efficient and selective synthesis of cyclopropanes from substituted alkenes is of paramount importance. This guide provides a comparative analysis of the most prevalent cyclopropanation methods, offering insights into their mechanisms, substrate scope, stereoselectivity, and practical considerations to aid in method selection for your specific research needs.

The Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a classical and reliable method for the cyclopropanation of a wide array of alkenes.[3] It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[3]

Mechanism and Stereoselectivity

The reaction proceeds through the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid, which then undergoes a concerted, stereospecific syn-addition to the alkene.[4][5] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. A key feature of the Simmons-Smith reaction is the directing effect of proximal hydroxyl groups, which coordinate to the zinc carbenoid and direct the cyclopropanation to the same face of the molecule, often with high diastereoselectivity.[5][6]

G cluster_SS Simmons-Smith Mechanism ZnCu Zn-Cu Couple Carbenoid IZnCH₂I (Zinc Carbenoid) ZnCu->Carbenoid with CH₂I₂ CH2I2 CH₂I₂ TS Butterfly Transition State Carbenoid->TS + Alkene Alkene Alkene Alkene->TS Product Cyclopropane TS->Product concerted syn-addition ZnI2 ZnI₂ TS->ZnI2

Caption: The concerted mechanism of the Simmons-Smith reaction.

Modifications

Several modifications have been developed to enhance the reactivity and scope of the Simmons-Smith reaction:

  • Furukawa Modification: This popular variant utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, generating a more reactive and soluble carbenoid.[7][8] This modification is particularly effective for less reactive alkenes and often provides higher yields.[7][9]

  • Charette Asymmetric Cyclopropanation: This method employs chiral ligands, such as dioxaborolane ligands derived from tartaric acid, in conjunction with Et₂Zn and CH₂I₂ to achieve high enantioselectivity.[7]

  • Shi Modification: For electron-deficient alkenes, the addition of a Lewis acid, such as Zn(OTf)₂, or a proton source like trifluoroacetic acid, can significantly improve the reaction efficiency.[10]

Substrate Scope and Limitations

The Simmons-Smith reaction is generally effective for a broad range of alkenes, including electron-rich and unfunctionalized olefins. However, it can be sluggish with electron-deficient alkenes unless a modification is used.[11] The reaction tolerates a variety of functional groups, but strongly coordinating groups can sometimes interfere with the reaction.[5]

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis offers a powerful and versatile alternative for cyclopropanation, most commonly employing diazo compounds as carbene precursors.[12] Rhodium and copper complexes are the most widely used catalysts.[12][13]

Mechanism and Stereoselectivity

The reaction proceeds via the formation of a metal-carbene intermediate from the reaction of the catalyst with a diazo compound, accompanied by the extrusion of nitrogen gas.[13] This metal-carbene then transfers the carbene moiety to the alkene. The stereoselectivity of the reaction is highly dependent on the catalyst and the chiral ligands employed, allowing for excellent control over both diastereoselectivity and enantioselectivity.[14]

G cluster_TM Transition Metal-Catalyzed Cyclopropanation Catalyst [M]-Catalyst (e.g., Rh₂(OAc)₄, Cu(I)) MetalCarbene [M]=CHR (Metal-Carbene) Catalyst->MetalCarbene + Diazo Compound Diazo R-CHN₂ (Diazo Compound) Diazo->MetalCarbene - N₂ Product Cyclopropane MetalCarbene->Product + Alkene N2 N₂ Alkene Alkene Alkene->Product Product->Catalyst regenerates

Caption: Catalytic cycle of transition metal-mediated cyclopropanation.

Catalysts and Reagents
  • Rhodium(II) Catalysts: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective catalysts for the cyclopropanation of a wide range of alkenes with diazoacetates.[13][14] Chiral rhodium catalysts, like those developed by Davies and Doyle, provide excellent enantioselectivity.[14]

  • Copper(I) Catalysts: Copper complexes, often with chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands, are also widely used for asymmetric cyclopropanation.[7]

  • Diazo Compounds: Ethyl diazoacetate (EDA) is the most common carbene precursor.[13][14] However, other diazo compounds can be used to introduce different substituents onto the cyclopropane ring.

Substrate Scope and Limitations

Transition metal-catalyzed cyclopropanation is applicable to a broad range of alkenes, including electron-rich, electron-poor, and conjugated systems.[15] A major advantage is the ability to achieve high levels of asymmetric induction through the use of chiral catalysts.[14] However, the use of diazo compounds requires caution due to their potential instability and toxicity.[3]

The Kulinkovich Reaction

The Kulinkovich reaction provides a unique method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[16]

Mechanism and Stereoselectivity

The reaction involves the in-situ formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of a Grignard reagent (e.g., EtMgBr).[16][17] This titanacyclopropane then reacts with the ester to form the cyclopropanol product.[17] The diastereoselectivity of the reaction can be influenced by the structure of the ester and the Grignard reagent.[16]

G cluster_K Kulinkovich Reaction Mechanism Ti_alkoxide Ti(OⁱPr)₄ Titanacyclopropane Titanacyclopropane Ti_alkoxide->Titanacyclopropane + Grignard Grignard 2 RCH₂MgX Grignard->Titanacyclopropane Intermediate Oxatitanacyclopentane Intermediate Titanacyclopropane->Intermediate + Ester Ester R'CO₂R'' Ester->Intermediate Product Cyclopropanol Intermediate->Product rearrangement

Caption: Simplified mechanism of the Kulinkovich reaction.

Substrate Scope and Limitations

The Kulinkovich reaction is a powerful tool for the synthesis of 1-substituted cyclopropanols.[16] The reaction tolerates a range of functional groups, including ethers and amides.[17] A key limitation is that the substrate must be an ester or a related carbonyl compound. The reaction is typically not used for the direct cyclopropanation of simple alkenes.

Comparative Analysis

FeatureSimmons-Smith ReactionTransition Metal-CatalyzedKulinkovich Reaction
Carbene Source CH₂I₂ (or other dihaloalkanes)Diazo compounds (e.g., EDA)Grignard reagent (forms titanacyclopropane)
Substrate AlkenesAlkenesEsters, Amides, Nitriles
Product CyclopropanesSubstituted CyclopropanesCyclopropanols, Cyclopropylamines
Stereocontrol Good diastereoselectivity with directing groups; enantioselective variants exist.Excellent diastereo- and enantioselectivity with chiral catalysts.Moderate to good diastereoselectivity.
Functional Group Tolerance Good, but can be sensitive to strongly coordinating groups.Broad, but can be sensitive to acidic protons.Good, tolerates ethers and some nitrogen functionalities.
Safety Diethylzinc is pyrophoric; diiodomethane is toxic.Diazo compounds are potentially explosive and toxic.Grignard reagents are moisture-sensitive.
Cost Reagents can be expensive (CH₂I₂, Et₂Zn).Catalysts (Rh) can be expensive; diazo compounds require careful preparation.Reagents are generally inexpensive.
Scalability Can be scaled up, with flow chemistry methods being developed.[18]Scalable, but safety precautions for diazo compounds are critical.Scalable.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the cyclopropanation of (E)-but-2-en-1-ol.[10]

G cluster_P1 Workflow: Simmons-Smith Cyclopropanation A 1. Dissolve alkene in anhydrous solvent (e.g., DCM) under inert atmosphere. B 2. Cool to 0 °C. A->B C 3. Slowly add Et₂Zn. B->C D 4. Slowly add CH₂I₂. C->D E 5. Warm to room temperature and stir for 12-24h. D->E F 6. Quench with saturated aqueous NH₄Cl. E->F G 7. Extract with organic solvent, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for the Furukawa-modified Simmons-Smith reaction.

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkene (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (Et₂Zn) in hexanes (2.0 eq) via syringe.

  • Slowly add diiodomethane (CH₂I₂) (2.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate

This protocol is a general procedure for the cyclopropanation of an alkene with EDA using a rhodium catalyst.[13][19]

G cluster_P2 Workflow: Rh-Catalyzed Cyclopropanation A 1. Dissolve alkene and Rh₂(OAc)₄ in anhydrous solvent under inert atmosphere. B 2. Prepare a solution of ethyl diazoacetate (EDA) in the same solvent. A->B C 3. Add the EDA solution dropwise via syringe pump over several hours. B->C D 4. Stir at room temperature until reaction is complete. C->D E 5. Concentrate the reaction mixture. D->E F 6. Purify by column chromatography. E->F

Caption: Experimental workflow for Rhodium-catalyzed cyclopropanation.

  • To a flame-dried flask under an inert atmosphere, add the alkene (1.0-5.0 eq), a rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%), and an anhydrous solvent (e.g., dichloromethane or pentane).

  • In a separate flask, prepare a solution of ethyl diazoacetate (EDA) (1.0 eq) in the same anhydrous solvent.

  • Using a syringe pump, add the EDA solution to the stirred alkene/catalyst mixture over a period of 1-4 hours at room temperature. The slow addition is crucial to minimize the formation of diethyl maleate and fumarate, the byproducts of carbene dimerization.

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Note: Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with extreme caution in a well-ventilated fume hood, and distillation should be avoided.[11]

Protocol 3: Kulinkovich Reaction

This protocol describes the synthesis of 1-phenylcyclopropan-1-ol from methyl benzoate.

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of titanium(IV) isopropoxide (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether (3.0 eq).

  • Allow the mixture to warm to room temperature and stir for 10-15 minutes, during which time the color will change to dark brown or black.

  • Cool the reaction mixture to -50 °C and add a solution of methyl benzoate (1.0 eq) in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of cyclopropanation method depends heavily on the specific substrate, the desired stereochemistry, and practical considerations such as scale, cost, and safety. The Simmons-Smith reaction and its modifications are robust methods for the cyclopropanation of a wide range of alkenes, with the directing effect of hydroxyl groups providing a powerful tool for diastereocontrol. Transition metal-catalyzed cyclopropanation with diazo compounds offers unparalleled versatility and the ability to achieve high levels of enantioselectivity, making it a cornerstone of modern asymmetric synthesis. The Kulinkovich reaction provides a unique and efficient route to cyclopropanols from readily available esters. By understanding the strengths and limitations of each method, researchers can select the optimal strategy to construct these valuable three-membered rings for applications in drug discovery and beyond.

References

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A Comprehensive Guide to the Structural Validation of (1R,2S)-2-Methylcyclopropanamine Hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of safe and effective therapeutic design. The stereochemical configuration of a molecule can dramatically influence its pharmacological activity, metabolic profile, and toxicity. This guide provides an in-depth technical comparison and validation of the specific stereoisomer, (1R,2S)-2-Methylcyclopropanamine hydrochloride, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the theoretical underpinnings and practical application of 1D and 2D NMR experiments to unequivocally confirm the cis relationship between the methyl and amino groups on the cyclopropane ring.

The Criticality of Stereoisomerism in Drug Design

The seemingly subtle difference in the spatial arrangement of atoms, as seen in stereoisomers, can lead to profound differences in biological activity. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. In the context of (1R,2S)-2-Methylcyclopropanamine, a substituted cyclopropylamine that can serve as a crucial building block in medicinal chemistry, confirming the specific (1R,2S) configuration is paramount. This cis-isomer will have a distinct three-dimensional shape compared to its trans counterpart, (1R,2R) or (1S,2S)-2-Methylcyclopropanamine, which will dictate its interaction with chiral biological targets such as enzymes and receptors.

Foundational Principles: NMR Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For substituted cyclopropanes, specific NMR parameters are particularly sensitive to the stereochemical arrangement of substituents.

The highly strained, three-membered ring of cyclopropane exhibits unique electronic properties that influence the chemical shifts of its protons, which typically resonate at an unusually high field (upfield) compared to other alkanes.[2] Furthermore, the rigid nature of the cyclopropane ring results in well-defined dihedral angles between vicinal protons, leading to predictable through-bond scalar couplings (J-couplings). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle, a relationship described by the Karplus equation. For cyclopropanes, a larger coupling constant is generally observed for cis protons (dihedral angle of ~0°) compared to trans protons (dihedral angle of ~120°).[2][3]

This guide will leverage a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments to provide a self-validating system for the structural confirmation of (1R,2S)-2-Methylcyclopropanamine hydrochloride.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

A rigorous and well-defined experimental protocol is the bedrock of reliable NMR data. The following steps outline the procedure for acquiring a comprehensive dataset for the structural validation of (1R,2S)-2-Methylcyclopropanamine hydrochloride.

Sample Preparation
  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents due to the hydrochloride salt's polarity. CD₃OD is often preferred as it allows for the observation of exchangeable protons (e.g., from the ammonium group) and avoids the large residual H₂O signal.

  • Concentration: A sample concentration of 10-20 mg/mL is generally sufficient for obtaining good quality spectra in a reasonable timeframe, especially on modern high-field NMR spectrometers.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • ¹H NMR: A standard single-pulse experiment to provide an overview of the proton environments.

  • ¹³C{¹H} NMR: A proton-decoupled experiment to determine the number of unique carbon environments.

  • DEPT-135: A spectral editing technique to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically through 2-3 bonds).[4]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the carbon skeleton.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing definitive evidence for the cis stereochemistry. For small molecules like this, ROESY can sometimes provide more reliable results.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation] --> B[1D NMR Acquisition]; B -- ¹H, ¹³C, DEPT-135 --> C[Initial Structure Assessment]; C --> D[2D NMR Acquisition]; D -- COSY, HSQC, HMBC --> E[Connectivity Mapping]; E --> F[Stereochemistry Determination]; D -- NOESY/ROESY --> F; F --> G[Structure Validation]; }

Experimental Workflow for NMR-based Structure Validation

Data Interpretation and Validation: A Hypothetical Analysis

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts and coupling constants for (1R,2S)-2-Methylcyclopropanamine hydrochloride.

Proton Predicted Chemical Shift (ppm) Multiplicity Expected Coupling Constants (Hz)
H1 (CH-NH₃⁺)~2.8 - 3.2m³J_cis_ (H1-H2) ≈ 7-10, ³J (H1-H3a/b) ≈ 4-8
H2 (CH-CH₃)~1.0 - 1.4m³J_cis_ (H2-H1) ≈ 7-10, ³J (H2-H3a/b) ≈ 4-8, ³J (H2-CH₃) ≈ 6-7
H3a/H3b (CH₂)~0.5 - 1.0m²J (H3a-H3b) ≈ 4-9, ³J (H3-H1/H2) ≈ 4-8
CH₃~1.1 - 1.3d³J (CH₃-H2) ≈ 6-7
NH₃⁺Broad singlet
Carbon Predicted Chemical Shift (ppm) DEPT-135
C1 (CH-NH₃⁺)~35 - 45Positive
C2 (CH-CH₃)~15 - 25Positive
C3 (CH₂)~10 - 20Negative
CH₃~15 - 25Positive
Validation of Stereochemistry through 2D NMR

The key to confirming the (1R,2S) or cis configuration lies in the through-space correlation between the methyl group protons and the proton on the amine-bearing carbon (H1).

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Key 2D NMR Correlations for Structure Validation

  • COSY: This experiment will establish the connectivity within the cyclopropane ring. Cross-peaks are expected between H1 and H2, H1 and the H3 protons, and H2 and the H3 protons. A correlation between H2 and the methyl group protons will also be observed.

  • HSQC: This will unambiguously assign the protons to their corresponding carbons.

  • HMBC: This will confirm the overall carbon framework. For instance, a 2-bond correlation from the methyl protons to C2 and a 3-bond correlation to C1 and C3 would be expected.

  • NOESY/ROESY: This is the definitive experiment for stereochemical assignment. A cross-peak between the protons of the methyl group and H1 would confirm their spatial proximity on the same face of the cyclopropane ring, thus validating the cis configuration. The absence of this correlation, and potentially a correlation between the methyl group and an H3 proton in the trans isomer, would suggest the opposite stereochemistry.

Comparison with Alternative Structures

To provide a robust validation, it is essential to consider the expected NMR data for the alternative diastereomer, trans-2-Methylcyclopropanamine.

Parameter (1R,2S)-cis-isomer (1R,2R)-trans-isomer Rationale for Difference
³J (H1-H2)~7-10 Hz~4-7 HzDihedral angle dependence of coupling constants.
NOE (H1 ↔ CH₃)Present Absent Spatial proximity of the substituents.

The significant difference in the H1-H2 coupling constant and the presence or absence of a key NOE correlation provide two independent and powerful criteria for distinguishing between the cis and trans isomers.

Conclusion

The structural validation of a chiral molecule like (1R,2S)-2-Methylcyclopropanamine hydrochloride is a multi-faceted process that relies on the synergistic interpretation of various NMR experiments. By following a systematic approach of 1D and 2D NMR data acquisition and analysis, researchers can unequivocally confirm the connectivity and, most importantly, the stereochemistry of this and other similar molecules. The key differentiators, namely the magnitude of the vicinal coupling constants and the presence of specific through-space NOE/ROE correlations, provide a self-validating system for ensuring the correct stereoisomer is in hand. This level of analytical rigor is indispensable for advancing drug discovery and development programs where stereochemical purity is not just a matter of quality control, but a fundamental aspect of safety and efficacy.

References

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). [Link]

  • Hoye, T. R., et al. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • PubChem. cis-(1R,2S)-2-methyl-N-(2-methylpropyl)cyclopropan-1-amine. [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Abraham, R. J., et al. 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. (2012). [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Neuhaus, D., & Williamson, M. P.

Sources

(1R,2S)-2-Methylcyclopropanamine: A Technical Comparison Guide for Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of (1R,2S)-2-Methylcyclopropanamine with Other Chiral Amines in Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Cyclopropyl Effect"

(1R,2S)-2-Methylcyclopropanamine is not merely a chiral building block; it is a conformational lock and a metabolic modulator . Unlike its acyclic analogs (e.g., isopropylamine) or aromatic counterparts (e.g.,


-methylbenzylamine), this motif introduces significant ring strain (~27.5 kcal/mol) and unique electronic properties due to the 

-like character of the cyclopropane C-C bonds.

This guide objectively compares (1R,2S)-2-Methylcyclopropanamine against standard chiral amines, highlighting its superior utility in peptidomimetics (constraining


-strands) and fragment-based drug design  (LSD1/MAO inhibition).

Comparative Matrix: Performance & Properties

The following table contrasts (1R,2S)-2-Methylcyclopropanamine with its closest structural and functional alternatives.

Feature(1R,2S)-2-Methylcyclopropanamine Isopropylamine (Acyclic Analog)(S)-

-Methylbenzylamine
(Chiral Standard)
Tranylcypromine (Phenyl Analog)
Structure Rigid, Strained RingFlexible Alkyl ChainRigid Aromatic SystemRigid, Bulky Aryl Ring
Stereochemistry Trans-configuration (Fixed)Achiral (Free rotation)Chiral (Benzylic)Trans-configuration
Basicity (pKa) ~9.0 (Lower basicity)10.63 (Standard aliphatic)9.8 (Inductive withdrawal)~8.2 (Benzylic withdrawal)
Metabolic Fate Mechanism-Based Inhibitor (Ring opening via radical intermediates)Oxidative Deamination (Standard metabolism)Benzylic Hydroxylation / DeaminationIrreversible Inhibitor (MAO/LSD1 target)
Conformational Utility Locks

angles; mimics

-strand
High entropic penalty upon binding

-stacking interactions
Steric bulk +

-interactions
Nucleophilicity Reduced (Steric + Electronic)HighModerateReduced
Key Technical Insights:
  • Basicity Suppression: The cyclopropyl group exerts an electron-withdrawing effect relative to an isopropyl group. The carbon atoms in the ring have significant

    
    -character (approx. 
    
    
    
    hybridization), making the nitrogen lone pair less available for protonation. This is critical for tuning lipophilicity (LogD) and membrane permeability.
  • The "Metabolic Trap": Unlike isopropylamine, which is metabolized linearly, the cyclopropyl amine radical cation (formed by enzymes like MAO or LSD1) undergoes rapid ring opening. This generates a reactive intermediate that can covalently modify the enzyme active site, a mechanism exploited in drugs like Tranylcypromine and novel LSD1 inhibitors.

Deep Dive: Conformational Restriction in Peptidomimetics

One of the primary applications of (1R,2S)-2-Methylcyclopropanamine is replacing amino acids (like Alanine or Valine) to freeze bioactive conformations.

The "Lock" Mechanism

In a linear peptide, the rotation around the


 (

) and

(

) bonds is relatively free. Replacing the

bond with a cyclopropane ring restricts these angles.
  • (1R,2S)-Isomer Effect: This specific stereoisomer (trans-configuration) often mimics the extended conformation of a peptide backbone (

    
    -strand mimicry).
    
  • Comparison:

    • Vs. Proline: Proline restricts

      
       to ~-60°, inducing turns. (1R,2S)-2-Methylcyclopropanamine allows for extended geometries without the turn-inducing properties of proline.
      
    • Vs.

      
      -Methyl Alanine: Aib (aminoisobutyric acid) induces helices (
      
      
      
      -helix). The cyclopropyl motif does not favor helices, making it unique for designing
      
      
      -sheet inhibitors (e.g., Belactosin A analogs).
Visualization: Structural Activity Pathway

The following diagram illustrates how the selection of this specific amine impacts downstream pharmacological properties compared to alternatives.

G Start Target: Bioactive Peptide Mimetic Choice1 Option A: Linear Amine (e.g., Isopropylamine) Start->Choice1 Choice2 Option B: (1R,2S)-2-Methylcyclopropanamine Start->Choice2 Result1 High Conformational Entropy Choice1->Result1 Result2 Rigid Conformational Lock Choice2->Result2 Trans-geometry Outcome1 Low Binding Affinity (Entropic Penalty) Result1->Outcome1 Metabolism1 Rapid Proteolysis Result1->Metabolism1 Outcome2 High Binding Affinity (Pre-organized) Result2->Outcome2 Metabolism2 Metabolic Stability (Steric Shield + Ring Strain) Result2->Metabolism2 Blocks Peptidases

Caption: Decision tree demonstrating the thermodynamic and pharmacokinetic advantages of cyclopropyl restriction over linear alkyl amines in ligand design.

Experimental Protocol: Asymmetric Synthesis

Note: Synthesis of the specific (1R,2S) isomer requires high stereocontrol. The following protocol is adapted from asymmetric cyclopropanation strategies (e.g., Charette or Davies methodologies) which are superior to resolution of racemates.

Target: (1R,2S)-2-Methylcyclopropanamine Hydrochloride

Method: Rhodium-Catalyzed Asymmetric Cyclopropanation followed by Curtius Rearrangement.

Phase 1: Asymmetric Cyclopropanation

This step establishes the chiral centers.

  • Reagents: Propene (or equivalent surrogate like 1,3-butadiene for post-mod), Ethyl diazoacetate (EDA),

    
     (Chiral Catalyst).
    
  • Reaction:

    
    
    
  • Step-by-Step:

    • Catalyst Prep: Dissolve

      
       (1 mol%) in anhydrous pentane/DCM at -78°C.
      
    • Addition: Add the alkene (in excess, e.g., 5 equiv) to the catalyst solution.

    • Diazo Injection: Slowly add Ethyl diazoacetate via syringe pump over 4-6 hours. Slow addition is crucial to prevent carbene dimerization.

    • Workup: Warm to room temperature. Concentrate under vacuum.[1]

    • Purification: Flash chromatography (Silica, Hexane/EtOAc) to isolate the trans-(1R,2S)-ester.

    • Checkpoint: Verify diastereomeric ratio (dr) via

      
      -NMR. Expect >90% de for the trans isomer.
      
Phase 2: Curtius Rearrangement to Amine

Converts the ester to the amine with retention of stereochemistry.

  • Step-by-Step:

    • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at 60°C for 4 hours. Acidify to pH 2 and extract the carboxylic acid.

    • Acyl Azide Formation: Dissolve the acid in dry Acetone at 0°C. Add Triethylamine (1.2 equiv) and Ethyl Chloroformate (1.1 equiv). Stir 30 min. Add

      
       (1.5 equiv) in water. Stir 1 hour.
      
    • Rearrangement: Extract the acyl azide into Toluene. Dry over

      
      . Heat the Toluene solution to 90°C for 1 hour (Nitrogen evolution observed) to form the Isocyanate .
      
    • Hydrolysis to Amine: Add 20% HCl (aq) to the isocyanate solution and reflux for 1 hour.

    • Isolation: Cool to RT. Wash with ether (removes non-basic impurities).[2] Basify aqueous layer with NaOH (pH >12). Extract with DCM.[3]

    • Salt Formation: Bubble dry HCl gas into the DCM layer or add HCl in Dioxane. Filter the white precipitate.

Yield Expectation: 40-50% overall from diazoacetate. Quality Control: Optical rotation


 must be compared to literature standards (typically negative for the (1R,2S) amine HCl salt, though solvent dependent).

Synthesis Workflow Diagram

Synthesis SM1 Alkene (Propene/Butadiene) Inter1 (1R,2S)-Ester (>90% de) SM1->Inter1 Cyclopropanation SM2 Ethyl Diazoacetate SM2->Inter1 Cat Rh2(S-DOSP)4 (Chiral Catalyst) Cat->Inter1 Inter2 Carboxylic Acid Inter1->Inter2 LiOH Hydrolysis Inter3 Isocyanate (Retention of config) Inter2->Inter3 Curtius Rearrangement (DPPA or NaN3) Product (1R,2S)-2-Methyl cyclopropanamine HCl Inter3->Product HCl Hydrolysis

Caption: Chemo-enzymatic or asymmetric chemical route to isolate the specific (1R,2S) enantiomer.

References

  • Asymmetric Cyclopropanation: Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 103(8), 2861–2904. Link

  • Belactosin Synthesis (Application): Armstrong, A., & Scutt, J. N. (2004). "Total synthesis of (+)-belactosin A." Chemical Communications, (5), 510-511. Link

  • Cyclopropylamine Basicity & Properties: Wiberg, K. B. (1986). "Structures, energies, and spectra of cyclopropanes." Angewandte Chemie International Edition, 25(4), 312-322. Link

  • LSD1 Inhibition Mechanism: Mimasu, S., et al. (2010). "Structurally Constrained PCPA Analogues as LSD1 Inhibitors." Biochemistry, 49, 6494-6503. Link

  • Biocatalytic Synthesis: Ren, H., et al. (2022). "Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases." Chemical Science, 13, 7260-7268. Link

Sources

analytical methods for quantifying diastereomeric ratio of 2-methylcyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Quantification of 2-Methylcyclopropanamine Diastereomeric Ratios

Introduction: The Stereochemical Challenge of 2-Methylcyclopropanamine

2-Methylcyclopropanamine is a valuable chiral building block in medicinal chemistry, notable for its strained cyclopropane ring which imparts unique conformational constraints. This molecule possesses two stereogenic centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other: cis-(1R,2S)/(1S,2R) and trans-(1R,2R)/(1S,2S). In drug development, the specific stereoisomer used can profoundly impact pharmacological activity, efficacy, and safety. Consequently, the precise and accurate determination of the diastereomeric ratio (d.r.) is a critical quality control parameter during synthesis, process optimization, and final product release.

This guide provides a comparative analysis of the three principal analytical techniques for quantifying the diastereomeric ratio of 2-methylcyclopropanamine: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the fundamental principles of each method, the rationale behind experimental design, and provide detailed, actionable protocols.

Gas Chromatography (GC): High-Resolution Separation of Volatile Derivatives

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[1] For primary amines like 2-methylcyclopropanamine, direct analysis can be challenging due to their polarity and tendency to cause peak tailing on common GC columns. This is overcome by converting the amine into a less polar, more volatile derivative.

The Rationale Behind Derivatization

The primary amine group is prone to hydrogen bonding with active sites (e.g., residual silanols) on the column's stationary phase. This strong interaction leads to asymmetrical peak shapes and poor resolution. Derivatization, typically through acylation, masks the amine's active hydrogen, reducing its polarity and increasing its volatility. A common and effective agent for this is trifluoroacetic anhydride (TFAA), which converts the amine into a stable trifluoroacetamide derivative. This enhances chromatographic performance, leading to sharper peaks and improved separation of the cis and trans diastereomers.

Experimental Protocol: GC-FID Analysis via TFAA Derivatization

Objective: To separate and quantify the cis and trans diastereomers of 2-methylcyclopropanamine.

A. Sample Preparation (Derivatization)

  • In a 2 mL autosampler vial, dissolve approximately 1-2 mg of the 2-methylcyclopropanamine sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Add a catalytic amount (e.g., 10 µL) of a non-nucleophilic base like pyridine to scavenge the acid byproduct.

  • Cap the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature. The sample is now ready for injection.

B. Instrumentation & Conditions

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column, such as a DB-17 (50% Phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

  • Injector: Split/Splitless injector at 250 °C. A split ratio of 50:1 is a good starting point.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Detector: FID at 280 °C.

C. Data Analysis

  • Integrate the peak areas corresponding to the cis and trans trifluoroacetamide derivatives.

  • Calculate the diastereomeric ratio using the formula: d.r. = (Area of major diastereomer peak) / (Area of minor diastereomer peak)

Workflow for GC-Based Diastereomeric Ratio Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample 2-Methylcyclopropanamine Sample Solvent Add Dichloromethane Sample->Solvent Deriv Add TFAA + Pyridine Solvent->Deriv Heat Heat at 60°C Deriv->Heat Inject Inject Sample Heat->Inject GC GC Separation (DB-17 Column) Inject->GC FID FID Detection GC->FID Chrom Obtain Chromatogram FID->Chrom Integrate Integrate Peak Areas Chrom->Integrate Calc Calculate Ratio Integrate->Calc

Caption: Workflow for GC analysis of diastereomeric ratio.

High-Performance Liquid Chromatography (HPLC): Versatility Through Derivatization

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability and robustness. For quantifying the diastereomeric ratio of 2-methylcyclopropanamine, an indirect approach is highly effective.[2][3] This involves reacting the amine enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[2][4][5] Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column.[6][7][8]

The Rationale Behind Chiral Derivatization

This strategy transforms the analytical challenge. Instead of needing a specialized and often expensive chiral stationary phase (CSP) to separate enantiomers, we create diastereomers that are separable by conventional reversed-phase chromatography. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an excellent CDA for primary amines.[4] It reacts under mild conditions to form stable derivatives that contain a strong chromophore (the dinitrophenyl group), significantly enhancing UV detection sensitivity.[4]

Experimental Protocol: HPLC-UV Analysis via Marfey's Reagent

Objective: To separate and quantify the diastereomeric derivatives of 2-methylcyclopropanamine.

A. Sample Preparation (Derivatization)

  • Prepare a stock solution of the amine sample (~1 mg/mL) in acetone.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the amine stock solution.

  • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 20 µL of 1 M sodium bicarbonate solution to create a mild alkaline environment for the reaction.

  • Vortex the mixture and incubate at 40 °C for 1 hour in a heating block.

  • After incubation, cool the tube and neutralize the reaction by adding 20 µL of 1 M HCl.

  • Dilute the sample with the mobile phase (e.g., 1:10) before injection.

B. Instrumentation & Conditions

  • Instrument: HPLC system with a UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 70% B over 15 minutes.

    • Hold at 70% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

C. Data Analysis

  • Integrate the peak areas of the two resulting diastereomeric derivatives.

  • The diastereomeric ratio is calculated from the ratio of these peak areas.

Workflow for HPLC-Based Diastereomeric Ratio Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Amine Sample in Acetone Reagent Add Marfey's Reagent + NaHCO3 Sample->Reagent Incubate Incubate at 40°C Reagent->Incubate Neutralize Neutralize with HCl Incubate->Neutralize Inject Inject Sample Neutralize->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC UV UV Detection (340 nm) HPLC->UV Chrom Obtain Chromatogram UV->Chrom Integrate Integrate Diastereomer Peak Areas Chrom->Integrate Calc Calculate Ratio Integrate->Calc

Caption: Workflow for HPLC analysis using chiral derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Direct, Non-Destructive Quantification

NMR spectroscopy provides a direct and powerful method for determining diastereomeric ratios without the need for chromatographic separation or derivatization.[9] The principle relies on the fact that diastereomers are distinct chemical compounds.[9] Consequently, corresponding nuclei in each diastereomer are in slightly different chemical environments, leading to separate, distinguishable signals in the NMR spectrum.[9]

The Rationale Behind NMR Signal Differentiation

In the cis and trans isomers of 2-methylcyclopropanamine, the spatial relationship between the methyl group and the amine group is different. This geometric difference alters the local electronic environment for the protons on the cyclopropane ring and the methyl group. As a result, these protons will exhibit different chemical shifts (δ). The diastereomeric ratio can be determined by simply integrating the well-resolved signals corresponding to each diastereomer. For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can collapse complex multiplets into sharp singlets, dramatically improving resolution and allowing for accurate integration.[10][11][12][13]

Experimental Protocol: ¹H NMR Analysis

Objective: To directly quantify the diastereomeric ratio from the ¹H NMR spectrum.

A. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the 2-methylcyclopropanamine sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

B. Instrumentation & Acquisition

  • Instrument: High-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Experiment: Standard ¹H NMR acquisition.

  • Key Parameters:

    • Number of Scans (Transients): 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A longer delay (e.g., 5 seconds) is crucial to ensure full relaxation of all protons, which is essential for accurate quantitative integration.

    • Pulse Angle: 90° pulse.

C. Data Processing and Analysis

  • Process the acquired Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction.

  • Identify a set of well-resolved signals unique to each diastereomer. Protons on the methyl group or the cyclopropane ring are often good candidates.

  • Carefully integrate the area under these signals.

  • Calculate the diastereomeric ratio by comparing the integral values of the corresponding signals.

Workflow for NMR-Based Diastereomeric Ratio Analysis

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Sample Weigh Amine Sample Solvent Dissolve in CDCl3 Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Acquire Acquire 1H Spectrum (≥400 MHz) Tube->Acquire Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Identify Identify Diagnostic Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calc Calculate Ratio Integrate->Calc

Caption: Workflow for direct NMR analysis of diastereomeric ratio.

Comparative Performance Summary

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation of volatile diastereomeric derivatives based on differential partitioning with the stationary phase.Separation of diastereomeric derivatives based on differential partitioning between mobile and stationary phases.[9]Differentiation based on distinct chemical shifts of nuclei in the different magnetic environments of each diastereomer.[9]
Sample Prep Moderate: Requires quantitative derivatization to a volatile amide (e.g., with TFAA).Moderate: Requires quantitative derivatization with a chiral agent (e.g., Marfey's reagent).Minimal: Simple dissolution in a deuterated solvent.
Resolution (Rs) > 1.5 (baseline separation is common).[1]> 1.5 (baseline separation is common).[1]Not directly applicable; relies on the chemical shift difference (Δδ) between signals.
Analysis Time 15 - 30 minutes per sample.[1]15 - 30 minutes per sample.[1]5 - 15 minutes per sample.[1]
Sensitivity (LOQ) High: pg on-column.[1]High: µg/mL to ng/mL range, enhanced by chromophoric derivatizing agent.[1]Low: ~0.5% of the minor diastereomer.[1]
Advantages - High sensitivity and resolution.- Well-established technique.- High sensitivity and versatility.- Derivatization can enhance detection.- Robust and widely available.[4]- Non-destructive.- Minimal sample preparation.- Provides structural information.- Direct quantification without standards for each isomer.
Disadvantages - Analyte must be volatile and thermally stable (or be made so).- Derivatization adds a step and potential for error.- Derivatization adds a step and potential for error.- Mobile phase consumption.- Relatively low sensitivity.- High capital cost for instrumentation.- Signal overlap can complicate analysis in complex mixtures.[11]

Conclusion and Method Selection

The choice of analytical method for quantifying the diastereomeric ratio of 2-methylcyclopropanamine depends on the specific requirements of the analysis.

  • NMR Spectroscopy is the most direct and efficient method, ideal for reaction monitoring and purity assessment when sample amounts are not limited and high sensitivity is not required. Its minimal sample preparation and non-destructive nature are significant advantages.

  • Gas Chromatography is the method of choice for high-sensitivity applications, capable of detecting trace-level impurities. It is particularly well-suited for integration into quality control workflows where high sample throughput and validated methods are required.

  • High-Performance Liquid Chromatography , via the indirect derivatization approach, offers a robust and highly versatile alternative. It combines high sensitivity with the widespread availability of instrumentation, making it an excellent choice for routine quality control in most pharmaceutical laboratories.

By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their materials.

References

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing).
  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Benchchem.
  • Chemical Communications. Manchester NMR Methodology Group.
  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Comparative Guide. Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed.
  • Chiral Derivatization Reagents. Alfa Chemistry.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Structural Elucidation of 2-Methylcyclopropane-1-carbaldehyde Isomers: A Technical Guide. Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Chiral High Performance Liquid Chromatography: Review. IJPPR.
  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.
  • 1.4: Chiral Gas Chromatography. Chemistry LibreTexts.
  • Chiral derivatizing agent. Wikipedia.
  • Quantitative NMR Measurements for the Analysis of Enantiomeric and Geometric Isomers. agilent.com.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.
  • Derivatization reaction of chiral amines with OPA/chiral thiol. ResearchGate.
  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC.

Sources

Comparative Guide: Chiral Catalysts for Enantioselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Different Chiral Catalysts for Cyclopropanation Content Type: Publish Comparison Guide

Executive Summary

Cyclopropanes are privileged structural motifs in drug discovery, conferring metabolic stability and rigidifying peptide backbones. For the medicinal chemist, the challenge lies not just in forming the ring, but in controlling the absolute stereochemistry (enantioselectivity) and relative stereochemistry (diastereoselectivity, cis/trans).

This guide objectively compares the three dominant catalytic classes for asymmetric cyclopropanation: Rhodium(II) Dimers , Copper(I)-Bis(oxazolines) , and Cobalt(II)-Metalloradicals . Unlike generic reviews, we focus on the operational "decision matrix"—which catalyst to choose based on your specific substrate electronic profile and desired stereochemical outcome.

Mechanistic Foundations

Understanding the mechanism is critical for troubleshooting low yields or poor selectivity.

  • Rh(II) and Cu(I): Operate via a Concerted Asynchronous Mechanism . The metal-carbene is electrophilic; the olefin acts as a nucleophile. This pathway favors electron-rich olefins and typically yields the thermodynamically stable trans-cyclopropane.

  • Co(II): Operates via Metalloradical Catalysis (MRC) . The carbene radical adds to the olefin to form a

    
    -alkyl radical intermediate, which then collapses.[1] This radical pathway allows for unique cis-selectivity and reactivity with electron-deficient substrates that fail with Rh/Cu.
    

G cluster_0 Concerted Pathway (Rh/Cu) cluster_1 Radical Pathway (Co) Diazo1 Diazo Precursor MetalCarbene Metal-Carbene (Electrophilic) Diazo1->MetalCarbene -N2 TS_Concerted Concerted TS (Asynchronous) MetalCarbene->TS_Concerted + Olefin Product_Trans Trans-Cyclopropane (Thermodynamic) TS_Concerted->Product_Trans Diazo2 Diazo Precursor CarbeneRadical Carbene Radical (Open Shell) Diazo2->CarbeneRadical -N2 RadicalInter Gamma-Alkyl Radical Intermediate CarbeneRadical->RadicalInter + Olefin Product_Cis Cis-Cyclopropane (Kinetic/H-Bond Directed) RadicalInter->Product_Cis Ring Closure

Figure 1: Mechanistic divergence between concerted (Rh/Cu) and radical (Co) pathways.

Comparative Analysis: Rh vs. Cu vs. Co
Class 1: Rhodium(II) Carboxylates (The Gold Standard)
  • Representative Catalyst: Rh

    
    (
    
    
    
    -DOSP)
    
    
    (Davies Catalyst)
  • Best For: Donor/Acceptor carbenoids (e.g., vinyldiazoacetates), electron-rich styrenes.

  • Pros: Extremely high Turnover Numbers (TON > 1000); robust; air stable.

  • Cons: Expensive; generally trans-selective (hard to access cis); sensitive to steric bulk at the ortho-position of styrenes.

Class 2: Copper(I)-Bis(oxazoline) (The Tunable Alternative)
  • Representative Catalyst: Cu(OTf) + (

    
    ,
    
    
    
    )-tBu-BOX (Evans Catalyst)
  • Best For: Simple diazoacetates (EDA) with bulky esters (e.g., BHT esters).

  • Pros: Ligands are cheap and modular; counter-ion effects allow fine-tuning of ee.

  • Cons: Requires slow addition of diazo to prevent dimerization; lower TON than Rh; Cu(I) is sensitive to oxidation.

Class 3: Cobalt(II)-Porphyrins (The Radical Specialist)
  • Representative Catalyst: Co(P1) (Zhang Catalyst)

  • Best For: Cis-cyclopropanes ; electron-deficient olefins (acrylates, nitriles) which are inert to Rh/Cu.

  • Pros: Unique cis-selectivity; works with "limiting alkene" (1:1 stoichiometry); no slow addition needed.

  • Cons: Catalyst synthesis is complex; lower commercial availability.

Performance Matrix: Styrene + Ethyl Diazoacetate (EDA)

Comparison of optimized conditions for the cyclopropanation of styrene.[2]

FeatureRh

(

-DOSP)

Cu(OTf) / (

)-tBu-BOX
Co(P1) (Zhang)
Major Diastereomer TransTransCis
Diastereomeric Ratio (dr) > 20:1> 10:1> 10:1
Enantiomeric Excess (ee) 85–95%70–90% (requires bulky ester)*90–99%
Yield 80–95%60–80%90–99%
Diazo Addition Slow addition requiredSlow addition criticalOne-portion addition
Substrate Scope Electron-Rich OnlyElectron-Rich PreferredRich & Deficient

*Note: Cu-BOX achieves >99% ee if bulky diazo esters (e.g., BHT-diazoacetate) are used instead of EDA.

Detailed Experimental Protocols
Protocol A: Rhodium-Catalyzed Cyclopropanation (Trans-Selective)

Target: High-throughput synthesis of trans-cyclopropanes.

  • Catalyst Prep: Weigh Rh

    
    (
    
    
    
    -DOSP)
    
    
    (1.0 mol%) into a flame-dried Schlenk flask.
  • Solvent: Add anhydrous pentane or hexane (0.1 M concentration relative to olefin). Non-coordinating solvents are critical for Rh activity.

  • Substrate: Add styrene (5.0 equiv). Note: Excess olefin is used to suppress diazo dimerization.

  • Reaction: Heat to reflux (or 40°C).

  • Addition: Using a syringe pump, add the diazo compound (1.0 equiv) dissolved in solvent over 4–6 hours.

  • Workup: Concentrate in vacuo. Purify via silica gel chromatography. Rh catalysts can often be recovered.

Protocol B: Cobalt-Catalyzed Cyclopropanation (Cis-Selective)

Target: Synthesis of cis-cyclopropanes or use of limiting alkene.

  • Catalyst Prep: Weigh Co(P1) (1.0 mol%) into a dried vial.

  • Activation: Add a small amount of DMAP (0.5 equiv relative to catalyst) if using Co(II) precursors that require axial ligand activation (specific to certain porphyrin variants).

  • Substrate: Add styrene (1.0 equiv) and solvent (DCM or Toluene). Note: No excess olefin required.

  • Reaction: Add Ethyl Diazoacetate (1.2 equiv) in one portion .

  • Conditions: Stir at room temperature under N

    
     for 2–4 hours. Evolution of N
    
    
    
    gas will be visible.
  • Workup: Direct concentration and flash chromatography.

Decision Matrix: Selecting the Right Catalyst

Do not default to Rhodium. Use this logic flow to determine the optimal system for your specific molecule.

DecisionTree Start Start: Select Olefin Type ElecRich Electron Rich (Styrenes, Vinyl Ethers) Start->ElecRich ElecPoor Electron Deficient (Acrylates, Nitriles) Start->ElecPoor DesiredStereo Desired Diastereomer? ElecRich->DesiredStereo CoRoute Use Co(Porphyrin) (Metalloradical Catalysis) ElecPoor->CoRoute Rh/Cu Inactive Trans Trans-Cyclopropane DesiredStereo->Trans Cis Cis-Cyclopropane DesiredStereo->Cis RhRoute Use Rh2(S-DOSP)4 (High ee, High TON) Trans->RhRoute Standard CuRoute Use Cu-BOX (If bulky diazo available) Trans->CuRoute Alternative Cis->CoRoute Unique Capability

Figure 2: Strategic workflow for catalyst selection based on substrate electronics and stereochemical targets.

References
  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews.

  • Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[3] Catalytic, asymmetric cyclopropanation of olefins. Journal of the American Chemical Society.[1][4]

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.

  • Chen, Y., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. Journal of Organic Chemistry.

  • Zhu, S., et al. (2010).[5] Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Cyanodiazoacetates. Journal of the American Chemical Society.[1][4]

Sources

Comparative Guide: Quantitative NMR (qNMR) vs. Chromatographic Assays for 2-Methylcyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate assay of 2-methylcyclopropanamine HCl presents a specific analytical challenge due to its lack of a UV-active chromophore and the presence of a strained cyclopropane ring. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for purity analysis, its application to this specific molecule requires derivatization or non-linear detection methods (CAD/ELSD), introducing variance and complexity.

This guide evaluates Quantitative NMR (qNMR) as a superior alternative for this specific application. Our comparative analysis demonstrates that qNMR offers higher specificity for salt stoichiometry and isomeric ratio determination (cis/trans) without the need for analyte-specific reference standards.[1]

The Analytical Challenge

2-Methylcyclopropanamine HCl is a small, aliphatic amine salt.[1] Its structural properties create distinct hurdles for traditional analysis:

  • UV Invisibility: The molecule lacks conjugated

    
    -systems (aromatic rings or double bonds), rendering it invisible to standard HPLC-UV detectors (254 nm) without chemical derivatization.[1]
    
  • Stereochemistry: The compound exists as cis and trans diastereomers.[1] Quantifying the ratio of these isomers is critical for biological activity but difficult to resolve on achiral HPLC columns.

  • Hygroscopicity: As a hydrochloride salt, the substance is prone to moisture uptake, making "as is" weight-based assays (like titration) prone to error if water content is not strictly accounted for.[1]

Methodology Comparison

The following table contrasts the three primary methodologies available for assaying this compound.

FeatureqNMR (Recommended) HPLC-UV (Derivatized) Potentiometric Titration
Detection Principle Direct counting of nuclei (Protons)UV absorption of added tagAcid-Base neutralization (AgNO3 for Cl-)
Reference Standard Universal Internal Standard (e.g., Maleic Acid).[1] No analyte standard needed.[1]Analyte Standard Required. Must be fully characterized first.[1]Standardized titrant (e.g., NaOH or AgNO3).[1]
Selectivity High. Distinguishes isomers, solvent, and counter-ions.Medium. Depends on column resolution of derivatives.[1]Low. Measures total acid/chloride content, not specific to the amine.
Sample Prep Time < 15 Minutes (Weigh & Dissolve)> 60 Minutes (Reaction + Workup)< 10 Minutes
Linearity Linear (Fundamental Physics)Linear (Dependent on Derivative)Linear
Structural Data Confirms identity + purity simultaneously.[1]Retention time only.None.
Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting qNMR over HPLC for this specific class of compounds.

MethodSelection cluster_qnmr qNMR Advantages Start Analyte: 2-Methylcyclopropanamine HCl Chromophore Does it have a UV Chromophore? Start->Chromophore HPLC_UV Standard HPLC-UV Chromophore->HPLC_UV Yes Deriv Derivatization Required (e.g., Benzoyl Chloride) Chromophore->Deriv No Isomerism Is Cis/Trans Ratio Required? Isomerism->Deriv No qNMR qNMR (1H) Isomerism->qNMR Yes (High Specificity) Deriv->Isomerism Deriv->HPLC_UV High Error Risk Direct Direct Quantification Direct->qNMR NoStd No Analyte Ref Std Needed NoStd->qNMR

Figure 1: Decision matrix highlighting the pathway leading to qNMR as the optimal choice for non-chromophoric amines.

Deep Dive: The qNMR Protocol

This protocol is designed to comply with USP <761> and BIPM guidelines for metrological traceability.[1]

Reagent Selection[1][2][3][4]
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).[1]
    
    • Reasoning: The HCl salt is highly soluble in water.

      
       minimizes the exchangeable proton signals (NH2 becomes ND2), simplifying the spectrum by removing the broad amine peaks and preventing overlap with the quantification signals.
      
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material grade).[1]

    • Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm .[1] This is distinct from the cyclopropyl protons (0.3–1.2 ppm) and the methyl group (1.1 ppm), ensuring zero signal overlap. It is also non-hygroscopic and stable in

      
      .[1]
      
Sample Preparation[1]
  • Equilibration: Allow analyte and IS to reach room temperature in a desiccator.

  • Weighing (Critical): Using a microbalance (readability 0.001 mg or better):

    • Weigh approx. 10–15 mg of 2-methylcyclopropanamine HCl (

      
      ) directly into a weighing boat.[1]
      
    • Weigh approx. 10–15 mg of Maleic Acid (

      
      ) into the same boat or directly into the vial to minimize transfer error.
      
    • Target Ratio: 1:1 molar ratio is ideal for signal dynamic range.[1]

  • Dissolution: Transfer to a vial and add 0.6 mL of

    
    . Vortex until fully dissolved.[1]
    
  • Transfer: Transfer solution to a high-precision 5mm NMR tube.

Acquisition Parameters (The "Expertise" Pillar)

Standard 1H parameters are insufficient for quantitative work.[1] You must adjust for T1 relaxation .

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent).[1][2] Do not use NOESY or suppression sequences as they affect signal intensity ratios.[1]

  • Temperature: 298 K (controlled to ±0.1 K).

  • Spectral Width: 20 ppm (to capture sufficient baseline).

  • Relaxation Delay (d1): 30 seconds .

    • Scientific Logic:[1][3] Cyclopropyl protons are in a constrained environment and often exhibit long longitudinal relaxation times (

      
      ).[1] For 99.9% magnetization recovery (required for qNMR), the delay must be 
      
      
      
      . If the longest
      
      
      is 5s, d1 must be >25s.
  • Excitation Pulse: 90° (maximize signal-to-noise).

  • Scans (ns): 16 or 32 (sufficient for >10mg sample).[1]

  • Data Points (TD): 64k.[1][2]

Processing & Calculation[1]
  • Phasing: Manual phasing is mandatory.[1] Autophase is often insufficient for quantitative integration.[1]

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) over the integration regions.

  • Integration: Integrate the Maleic Acid singlet (6.3 ppm) and the Cyclopropyl High-Field Multiplets (0.3–0.8 ppm) .

    • Note: The cyclopropyl region often integrates to 3 protons (depending on specific isomer shifts). Verify the specific protons being integrated (usually the CH2 and CH ring protons).

Calculation Equation:


[1]

Where:

  • 
     = Purity (Mass fraction)[1][4]
    
  • 
     = Integral area[1][5][6]
    
  • 
     = Number of protons (Maleic Acid = 2; Analyte Ring Protons = typically 3 or 4 depending on selection)
    
  • 
     = Molar Mass[7]
    
  • 
     = Gravimetric mass weighed[1]
    

Experimental Validation (Self-Validating System)

To ensure the "Trustworthiness" of this protocol, perform the following system suitability test:

Specificity & Isomer Ratio

The qNMR spectrum will show two sets of signals for the cis and trans isomers.

  • Trans-isomer (Major): Methyl doublet ~1.1 ppm; Ring protons ~0.3–0.7 ppm.[1]

  • Cis-isomer (Minor): Distinct shifts due to steric compression.[1]

  • Validation: Ensure baseline resolution between the IS and the analyte. The region 2.0–6.0 ppm should be clean (except for the HDO residual peak at 4.79 ppm).

Linearity Check

Prepare 3 concentrations (50%, 100%, 150% of target). The calculated purity should not deviate by more than 0.5% RSD.

Experimental Workflow Diagram

qNMR_Workflow cluster_check System Suitability Pre 1. Gravimetry (Accurate Weighing) Prep 2. Sample Prep (D2O + Maleic Acid) Pre->Prep Acq 3. Acquisition (d1 > 30s, 90° Pulse) Prep->Acq Proc 4. Processing (Phase, Baseline, Integrate) Acq->Proc Check1 S/N > 150:1 Acq->Check1 Check2 Baseline Flatness Proc->Check2

Figure 2: Step-by-step qNMR workflow ensuring data integrity.

References

  • United States Pharmacopeia (USP). (2023).[1][8] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link[1]

  • BIPM (Bureau International des Poids et Mesures). (2019).[1][3][7] Internal Standard Reference Data for qNMR: Maleic Acid. Metrologia Guidelines. Link

  • Saito, T., et al. (2004).[1][8] Traceability of the reference material for the quantification of organic compounds by NMR. Metrologia, 41(3), 213.[8] Link[1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–851. Link[1]

Sources

A Comparative Guide to the Synthetic Efficiency of (1R,2S)-2-Methylcyclopropanamine Production: An Atom Economy Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and favorable metabolic properties to drug candidates. (1R,2S)-2-Methylcyclopropanamine, a key building block for numerous pharmaceutical agents, presents a compelling case study in the practical application of green chemistry principles. This guide offers an in-depth comparison of three distinct synthetic routes to this valuable compound, with a primary focus on atom economy—a crucial metric for evaluating the intrinsic efficiency and sustainability of a chemical process.

The Imperative of Atom Economy in Modern Synthesis

Introduced by Barry Trost, the concept of atom economy provides a foundational measure of how efficiently the atoms of the reactants are incorporated into the desired product. A high atom economy signifies a more sustainable process, minimizing waste at its source. For drug development professionals, a more atom-economical synthesis is not only environmentally responsible but also translates to reduced costs associated with raw materials and waste disposal, a critical consideration in process scale-up.

This guide will dissect three strategic approaches to the synthesis of (1R,2S)-2-Methylcyclopropanamine:

  • Route A: The Classical Approach via Resolution

  • Route B: The Asymmetric Catalysis Strategy

  • Route C: The Chiral Auxiliary-Mediated Pathway

Each route will be evaluated based on its step-by-step protocol, the underlying chemical principles, and a quantitative analysis of its atom economy.

Route A: The Classical Approach via Diastereomeric Salt Resolution

This traditional and robust pathway relies on the synthesis of a racemic intermediate, followed by resolution with a chiral resolving agent to isolate the desired enantiomer. The separated enantiomer is then converted to the target amine.

Overall Synthetic Pathway

Route_A start Ethyl Crotonate rac_acid Racemic trans-2-Methyl- cyclopropanecarboxylic Acid start->rac_acid 1. Corey-Chaykovsky Cyclopropanation 2. Saponification resolved_acid (1R,2S)-2-Methyl- cyclopropanecarboxylic Acid rac_acid->resolved_acid Chiral Resolution with (R)-(+)-1-Phenylethylamine amine (1R,2S)-2-Methyl- cyclopropanamine resolved_acid->amine Curtius Rearrangement (DPPA, t-BuOH then HCl) Route_B start Propylene ester Ethyl (1R,2S)-2-Methyl- cyclopropanecarboxylate start->ester Asymmetric Cyclopropanation (Chiral Rh or Cu Catalyst, Ethyl Diazoacetate) amide (1R,2S)-2-Methyl- cyclopropanecarboxamide ester->amide Aminolysis amine (1R,2S)-2-Methyl- cyclopropanamine amide->amine Hofmann Rearrangement

Caption: Route B: Synthesis via Asymmetric Catalytic Cyclopropanation.

Experimental Protocols

Step 1: Asymmetric Cyclopropanation

  • In a reaction vessel under an inert atmosphere, a chiral catalyst, such as a rhodium or copper complex with a chiral ligand, is dissolved in a suitable solvent (e.g., dichloromethane). [1]2. The olefin, in this case, propylene, is introduced into the reaction mixture.

  • Ethyl diazoacetate is added slowly to the mixture. The catalyst facilitates the enantioselective transfer of the carbene to the olefin, forming ethyl (1R,2S)-2-methylcyclopropanecarboxylate with high enantiomeric excess.

Step 2: Aminolysis

  • The chiral ester is treated with ammonia, typically in a sealed vessel, to form the corresponding primary amide, (1R,2S)-2-methylcyclopropanecarboxamide.

Step 3: Hofmann Rearrangement

  • The amide is treated with a solution of bromine and sodium hydroxide in water. [2]2. The reaction mixture is heated to effect the rearrangement of the amide to the corresponding amine with one less carbon atom, yielding (1R,2S)-2-methylcyclopropanamine.

Atom Economy Analysis
Step Reactants for Atom Economy Calculation Desired Product Byproducts Step Atom Economy
1Propylene + Ethyl DiazoacetateEthyl (1R,2S)-2-MethylcyclopropanecarboxylateN₂High
2Chiral Ester + Ammonia(1R,2S)-2-MethylcyclopropanecarboxamideEthanolHigh
3Chiral Amide + Br₂ + NaOH(1R,2S)-2-MethylcyclopropanamineNaBr, Na₂CO₃, H₂OLow

Overall Atom Economy: The key advantage of this route is the highly atom-economical cyclopropanation step, where the only byproduct is nitrogen gas. While the subsequent Hofmann rearrangement has a lower atom economy, the overall efficiency of this route is significantly higher than the classical resolution approach due to the avoidance of discarding one enantiomer.

Route C: Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key reaction. The auxiliary is then removed, having served its purpose.

Overall Synthetic Pathway

Route_C start Chiral Auxiliary (e.g., Evans Oxazolidinone) acyl_aux N-Crotonyl Chiral Auxiliary start->acyl_aux Acylation with Crotonyl Chloride cyclopropyl_aux Cyclopropanated Auxiliary acyl_aux->cyclopropyl_aux Diastereoselective Simmons-Smith Cyclopropanation aldehyde (1R,2S)-2-Methyl- cyclopropanecarbaldehyde cyclopropyl_aux->aldehyde Reductive Cleavage of Auxiliary amine (1R,2S)-2-Methyl- cyclopropanamine aldehyde->amine Reductive Amination

Caption: Route C: Synthesis via a Chiral Auxiliary-Mediated Approach.

Experimental Protocols

Step 1: Acylation of Chiral Auxiliary

  • A chiral auxiliary, such as an Evans oxazolidinone, is acylated with crotonyl chloride in the presence of a base to form the N-crotonyl derivative.

Step 2: Diastereoselective Cyclopropanation

  • The N-crotonyl auxiliary is subjected to a Simmons-Smith cyclopropanation reaction using diethylzinc and diiodomethane. The steric bulk of the chiral auxiliary directs the approach of the zinc carbenoid, leading to the formation of the desired diastereomer with high selectivity. [3] Step 3: Auxiliary Cleavage

  • The chiral auxiliary is cleaved from the cyclopropanated product, for example, by reduction with lithium aluminum hydride, to yield (1R,2S)-2-methylcyclopropanemethanol and the recovered auxiliary.

  • The resulting alcohol is then oxidized to (1R,2S)-2-methylcyclopropanecarbaldehyde using a mild oxidizing agent like PCC or a Swern oxidation.

Step 4: Reductive Amination

  • The chiral aldehyde is treated with ammonia or an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation, to produce (1R,2S)-2-methylcyclopropanamine. [3]

Atom Economy Analysis
Step Reactants for Atom Economy Calculation Desired Product Byproducts Step Atom Economy
1Chiral Auxiliary + Crotonyl ChlorideN-Crotonyl AuxiliaryHClHigh
2N-Crotonyl Auxiliary + CH₂I₂ + Et₂ZnCyclopropanated AuxiliaryEtI, ZnI₂Low
3Cyclopropanated Auxiliary + Reducing/Oxidizing AgentsChiral AldehydeRecovered Auxiliary, other reagentsLow
4Chiral Aldehyde + NH₃ + Reducing Agent(1R,2S)-2-MethylcyclopropanamineWater, borate saltsModerate

Overall Atom Economy: A significant drawback of this route in terms of atom economy is the use of a stoichiometric amount of the chiral auxiliary, which has a high molecular weight relative to the substrate. Although the auxiliary can often be recovered and reused, its initial incorporation and subsequent removal contribute to a lower overall atom economy compared to the asymmetric catalytic route. The Simmons-Smith reaction also generates stoichiometric zinc and iodide byproducts.

Comparative Analysis

Metric Route A: Classical Resolution Route B: Asymmetric Catalysis Route C: Chiral Auxiliary
Overall Atom Economy LowHighModerate
Key Advantage Well-established, reliable methodology.Excellent atom economy in the key stereocenter-forming step.High diastereoselectivity, predictable stereochemical outcome.
Key Disadvantage Theoretical maximum 50% yield for resolution; significant waste.Requires development and optimization of a specific chiral catalyst.Stoichiometric use of a potentially expensive chiral auxiliary.
Waste Generation High (discarded enantiomer, rearrangement byproducts).Moderate (primarily from the final rearrangement step).High (auxiliary removal, Simmons-Smith byproducts).
Scalability Can be challenging due to large volumes for resolution.Potentially highly scalable with an efficient catalyst.Can be limited by the cost and recovery of the chiral auxiliary.

Conclusion for the Practicing Scientist

From a green chemistry and process efficiency standpoint, Route B (Asymmetric Catalysis) emerges as the most promising strategy for the synthesis of (1R,2S)-2-methylcyclopropanamine. Its high atom economy in the crucial cyclopropanation step, which establishes the chirality of the molecule, minimizes waste and maximizes the conversion of starting materials into the desired product. While the development of a highly efficient and selective catalyst is a critical initial investment, the long-term benefits in terms of reduced costs and environmental impact are substantial, particularly for large-scale production.

Route A (Classical Resolution) , while historically significant and dependable, is inherently wasteful due to the disposal of half of the material as the undesired enantiomer. This makes it a less sustainable and economically viable option for modern pharmaceutical manufacturing.

Route C (Chiral Auxiliary-Mediated Synthesis) offers excellent stereochemical control but at the cost of atom economy. The stoichiometric use and subsequent removal and recovery of the chiral auxiliary add steps and complexity to the process, increasing the overall mass of materials used per unit of product.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors, including the scale of production, the availability and cost of catalysts and reagents, and the developmental stage of the pharmaceutical candidate. However, by prioritizing atom economy, the scientific community can drive the development of more sustainable and efficient manufacturing processes for vital medicines.

References

  • Garcı́a, J. I., et al. "A scalable process has been developed for the synthesis of trans-2-methylcyclopropanecarboxylic acid via the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide)." Organic Process Research & Development 11.3 (2007): 514-518.
  • Ghosh, Arun K., and Dean D. Shin. "The Curtius rearrangement: Applications in modern drug discovery and medicinal chemistry." ChemMedChem 14.22 (2019): 1887-1903.
  • Lebel, Hélène, et al. "Recent developments in asymmetric cyclopropanation." Tetrahedron 64.18 (2008): 3979-4012.
  • Kovalenko, V. I., and O. G. Kulinkovich. "New advances in the synthetic application of enantiomeric 1-phenylethylamine (α-PEA): privileged chiral inducer and auxiliary." Molecules 25.21 (2020): 4935.
  • Wang, Jian, and Varinder K. Aggarwal. "Diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and alkenes." Angewandte Chemie International Edition 62.21 (2023): e202303032.
  • Bräse, Stefan, Carmen Gil, and Kerstin Knepper. "The Curtius rearrangement." Chemical Reviews 105.1 (2005): 1-16.
  • Iwasa, Seiji, et al. "State of the art for the asymmetric cyclopropanation from EDA." Chemistry–A European Journal 29.62 (2023): e202303070.
  • Anderson, Neil G. "Practical process research & development: a guide for organic chemists." Academic press, 2012.
  • Fodor, M. J., et al. "Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity." Chemical Science 9.24 (2018): 5448-5453.
  • Charette, André B., and Hélène Lebel. "A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
  • Shastin, Anton. "Mechanism for DPPA to do Curtius rearrangement." ECHEMI.
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  • O'Brien, Peter. "Tandem continuous flow Curtius rearrangement and subsequent enzyme-mediated impurity tagging." Organic Process Research & Development 24.11 (2020): 2471-2476.
  • Fasan, Rudi. "Highly diastereoselective and enantioselective olefin cyclopropanation using engineered myoglobin-based catalysts.
  • Charette, André B., and Hélène Lebel. "Stereoselective cyclopropanation reactions." Chemical reviews 103.4 (2003): 977-1050.
  • Marvel, C. S., and J. C. Richards. "Cyclopropanecarboxylic acid." Organic Syntheses 29 (1949): 31.
  • Aggarwal, Varinder K., et al. "Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions." Organic Chemistry Frontiers (2024).
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  • Tripathi, P. K., and A. K. Singh. "Enantio-and diastereocontrolled conversion of chiral epoxides to trans-cyclopropane carboxylates: application to the synthesis of cascarillic acid, grenadamide and l-(−)-CCG-II." Organic & Biomolecular Chemistry 10.1 (2012): 159-166.
  • Wang, Wei, et al. "Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes." Journal of the American Chemical Society 129.35 (2007): 10886-10894.
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Safety Operating Guide

Operational Guide: Safe Disposal of (1R,2S)-2-Methylcyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Immediate Action)

Stop. Before handling this compound for disposal, verify the following three conditions immediately:

  • Segregation: Ensure this waste is NOT combined with strong oxidizers (e.g., nitric acid, permanganates) or nitrosating agents (e.g., sodium nitrite). The cyclopropane ring is strained and high-energy; mixing with oxidizers poses a fire/explosion risk.

  • State Identification: Confirm if you are disposing of the pure solid salt or a reaction mixture. The disposal pathways differ significantly.

  • Labeling: The container must be labeled "Hazardous Waste - Corrosive, Toxic" with the specific chemical name. Do not use generic "Amine Waste" labels if possible; specific structure identification aids downstream incinerator operators.

Part 2: Technical Hazard Analysis & Causality

To dispose of (1R,2S)-2-Methylcyclopropanamine hydrochloride safely, one must understand its chemical behavior. It is not merely "chemical waste"; it is a reactive intermediate.

The Cyclopropane Ring Strain

Unlike linear alkyl amines, the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).

  • Risk: Thermal instability. In an uncontrolled fire or incompatible reaction, the ring can open exothermically.

  • Disposal Implication: High-temperature incineration is the only acceptable destruction method for the solid. It ensures complete oxidation of the ring system before it can form reactive radical species.

The Amine Functionality (Hydrochloride Salt)
  • Risk: While the HCl salt reduces volatility compared to the free base, it remains a corrosive solid. In solution, it acts as a weak acid/buffer.

  • Disposal Implication: If dissolved in water, it lowers pH. It must be neutralized to pH 6–9 before entering any aqueous waste stream to prevent damage to facility plumbing or unexpected mobilization of other metals in the waste tank.

Stereochemistry ((1R,2S) Configuration)
  • Relevance: While stereochemistry does not alter the disposal method compared to the racemate, it indicates this is a high-value intermediate.

  • Operational Note: Quantities are likely small (milligrams to grams). "Lab Packing" (placing small containers into a larger drum with absorbent) is the standard logistical approach.

Summary of Physical & Chemical Properties for Disposal
PropertyData / CharacteristicDisposal Relevance
Physical State Solid (Crystalline Powder)Requires solid waste stream (Lab Pack).
Acidity (pH) Acidic in aqueous solutionCorrosive to metal drums; requires plastic liners.
Water Solubility HighPotential for groundwater leaching; do not landfill.
Incompatibilities Oxidizers, Acid Chlorides, NitritesCRITICAL: Risk of N-nitrosamine formation (carcinogenic) with nitrites.
RCRA Status Not Listed (Use N.O.S. Codes)Likely D002 (Corrosive) if pH < 2.[1]

Part 3: Disposal Workflows & Protocols

Workflow A: Solid Waste (Pure Substance or Contaminated Solids)

Use this for: Expired shelf stocks, contaminated weighing boats, solid spill cleanup residues.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Primary Labeling:

    • Chemical Name: (1R,2S)-2-Methylcyclopropanamine HCl

    • Hazards: Corrosive, Toxic.[2][3][4][5]

  • Secondary Containment (Lab Pack):

    • Place the sealed primary container into a larger UN-rated fiber or poly drum.

    • Fill void spaces with an inert absorbent (vermiculite). Do not use sawdust (combustible).

  • Final Disposition: Transfer to a licensed hazardous waste contractor for High-Temperature Incineration .

Workflow B: Aqueous/Organic Reaction Mixtures

Use this for: Mother liquors, extraction layers, or reaction quenches.

Step 1: Segregation Determine the solvent base.

  • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

  • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."

  • Aqueous Streams: Proceed to Step 2.

Step 2: Neutralization (Aqueous Only)

  • Why: The HCl salt is acidic. Dumping it directly into a basic aqueous waste drum can cause heat generation and spattering.

  • Protocol:

    • Place the aqueous waste in a beaker.

    • Slowly add 1M NaOH or Saturated Sodium Bicarbonate (

      
      ) while stirring.
      
    • Monitor pH.[6] Stop when pH is between 6 and 9.

    • Observation: If the free base separates as an oil (unlikely for this low MW amine in dilute water, but possible), extract with an organic solvent and dispose as Organic Waste.

Step 3: Transfer

  • Pour the neutralized solution into the designated "Aqueous Waste" carboy.

Part 4: Decision Logic & Visualization

Diagram 1: Waste Classification Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

WasteDecisionTree Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid LabPack Pack in HDPE Jar (Lab Pack) Solid->LabPack SolventCheck Solvent Type? Liquid->SolventCheck Incinerate High-Temp Incineration (UN 3259) LabPack->Incinerate Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HalogenCheck Contains Halogens? (DCM, CHCl3) Organic->HalogenCheck pHCheck Check pH Aqueous->pHCheck HaloWaste Halogenated Waste Stream (Incineration) HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste (Fuel Blending) HalogenCheck->NonHaloWaste No Neutralize Neutralize to pH 6-9 (Use NaHCO3) pHCheck->Neutralize pH < 6 or > 9 AqDisposal Aqueous Waste Stream (Treatment) pHCheck->AqDisposal pH 6-9 Neutralize->AqDisposal

Caption: Figure 1. Logic flow for classifying and processing (1R,2S)-2-Methylcyclopropanamine HCl waste.

Diagram 2: The "Cradle-to-Grave" Disposal Lifecycle

This workflow illustrates the chain of custody required for regulatory compliance.

Lifecycle Gen Generator (Lab Bench) Seg Segregation (Separate Oxidizers) Gen->Seg Identify Pack Packaging (Inner: Glass/HDPE Outer: UN Drum) Seg->Pack Consolidate Manifest Manifesting (EPA Form 8700-22) Pack->Manifest Document Trans Transporter (Licensed Hauler) Manifest->Trans Pickup TSDF TSDF (Incinerator) Trans->TSDF Destroy

Caption: Figure 2. Chain of custody workflow from laboratory generation to final thermal destruction.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill of (1R,2S)-2-Methylcyclopropanamine hydrochloride:

  • Evacuate & Ventilate: The dust is irritating to the respiratory tract. Clear the immediate area.[3][4][6][7][8][9]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a damp absorbent pad or vermiculite.

    • Liquid Spill: Absorb with sand or commercial "Chem-Sorb" pads.

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution followed by water. This solubilizes any remaining amine and neutralizes slippery residues.

  • Disposal of Cleanup Materials: All contaminated pads and gloves must be treated as Solid Hazardous Waste (see Workflow A).

Part 6: Regulatory Compliance Codes

When filling out your waste manifest, use the following codes. Note: As a specific RCRA code does not exist for this CAS, we use N.O.S. (Not Otherwise Specified) classifications.

  • US DOT (Shipping):

    • UN Number: UN 3259

    • Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S. ((1R,2S)-2-Methylcyclopropanamine HCl)

    • Hazard Class: 8

    • Packing Group: III

  • US EPA (RCRA):

    • D002: Corrosive (If aqueous pH

      
       2).[1]
      
    • D001: Ignitable (Only if in flammable solvent).

  • European Waste Catalogue (EWC):

    • 07 01 01:* Aqueous washing liquids and mother liquors.

    • 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2016). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

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Navigating the Handling of (1R,2S)-2-Methylcyclopropanamine Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the innovative potential of novel chemical entities like (1R,2S)-2-Methylcyclopropanamine hydrochloride is significant. As a key building block, its unique strained ring system offers chemists a valuable tool for designing next-generation therapeutics. However, realizing this potential requires a foundational commitment to safety. The handling of any chemical, particularly reactive intermediates such as cyclopropylamine derivatives, demands a thorough understanding of its potential hazards and the rigorous application of safety protocols.

This guide provides an in-depth, procedural framework for the safe handling of (1R,2S)-2-Methylcyclopropanamine hydrochloride, with a specific focus on the selection and use of Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that researchers are empowered not only to follow procedures but to understand the critical importance of each step. The information herein is synthesized from safety data for closely related cyclopropylamine compounds and established laboratory safety standards.

Hazard Assessment: Understanding the Risks

  • Skin Corrosion/Irritation: Amines can be corrosive or irritating to the skin upon contact.[1][3] Prolonged exposure can lead to chemical burns.

  • Serious Eye Damage/Irritation: Contact with the eyes can cause severe irritation or irreversible damage.[1][2][3] The hydrochloride salt, if it becomes airborne as a fine dust, poses a significant risk.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3]

  • Harmful if Swallowed: Ingestion of amine compounds can be toxic.[2]

The causality for these hazards lies in the chemical nature of the amine functional group and the physical form of the hydrochloride salt. The amine group imparts basicity and reactivity, while the solid salt form can easily become an inhalation hazard if not handled properly. Therefore, all protective measures are designed to prevent contact through all primary routes of exposure: dermal, ocular, and inhalation.

Core PPE Requirements: A Data-Driven Approach

The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling (1R,2S)-2-Methylcyclopropanamine hydrochloride.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Small-Scale Solution Prep (<1g) Tightly fitting safety goggles.Chemical-resistant gloves (Nitrile or Neoprene).[3]Fully-closed lab coat.Work within a certified chemical fume hood.
Bench-Scale Synthesis (1-10g) Tightly fitting safety goggles and a face shield.[2]Chemical-resistant gloves (Nitrile or Neoprene). Inspect prior to use.[3]Chemical-resistant lab coat or apron over a standard lab coat.Mandatory use of a certified chemical fume hood.[3]
Large-Scale Operations (>10g) or Potential for Aerosolization Tightly fitting safety goggles and a full face shield.Double-gloving with compatible chemical-resistant gloves.Chemical-resistant suit or coveralls.[4]A full-face respirator with an appropriate cartridge may be required if engineering controls are insufficient.
Cleaning Spills Tightly fitting safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit.Air-purifying respirator with appropriate cartridges.

Procedural Deep Dive: PPE Selection and Use

Step-by-Step Protocol for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Suit: Put on your lab coat, ensuring it is fully buttoned.

  • Gloves: Select the appropriate chemical-resistant gloves. Inspect for any tears or defects before wearing.

  • Respiratory Protection (if required): Perform a seal check if using a respirator.

  • Eye/Face Protection: Put on safety goggles and, if necessary, a face shield. The goggles should form a seal around the eyes.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a proper technique (without touching the outer surface with bare hands) to avoid skin contact. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Suit: Remove your lab coat by rolling it inside out, ensuring the contaminated exterior does not touch your clothes.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Respiratory Protection (if required): Remove your respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[2]

Logical Workflow for PPE Selection

The decision-making process for selecting the correct level of PPE should be systematic. The following diagram illustrates a logical workflow based on a risk assessment of the planned procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment for PPE Selection start Start: Plan Experiment with (1R,2S)-2-Methylcyclopropanamine HCl assess_quantity Assess Quantity of Compound start->assess_quantity assess_aerosol Potential for Dust/ Aerosol Generation? assess_quantity->assess_aerosol < 10g ppe_level_3 Maximum PPE: - Goggles & Face Shield - Double Gloves - Chemical Suit - Respirator may be needed assess_quantity->ppe_level_3 > 10g ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood assess_aerosol->ppe_level_1 No (e.g., in solution) ppe_level_2 Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Chemical Apron - Fume Hood assess_aerosol->ppe_level_2 Yes (e.g., weighing solid) end_op Proceed with Operation ppe_level_1->end_op ppe_level_2->end_op ppe_level_3->end_op

Caption: Workflow for selecting appropriate PPE based on quantity and procedure.

Emergency Response and Disposal

Immediate First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal of Contaminated Materials: All disposable PPE (gloves, etc.) contaminated with (1R,2S)-2-Methylcyclopropanamine hydrochloride must be considered hazardous waste.

  • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • The chemical waste itself should be segregated and disposed of according to institutional and local regulations for amine waste.[5] Never dispose of amines down the drain.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with (1R,2S)-2-Methylcyclopropanamine hydrochloride, unlocking its potential while ensuring a culture of safety and responsibility in the laboratory.

References

  • Loba Chemie. CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS. (2016-05-25). [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. (2025-09-04). [Link]

  • ChemBK. N-Methyl-cyclopropanamine HCl. (2024-04-09). [Link]

  • PubChem. cis-2-Methylcyclopentanamine hydrochloride. [Link]

  • Enamine. safety data sheet - rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride. [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/2B4511D4719C61A080257B4D00486022/ file/EM30013001.pdf)

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.